molecular formula C9H11FO B2429932 4-Fluoro-2-methylphenethyl alcohol CAS No. 124869-88-1

4-Fluoro-2-methylphenethyl alcohol

Cat. No.: B2429932
CAS No.: 124869-88-1
M. Wt: 154.184
InChI Key: VDYMMPCFRALPKP-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylphenethyl alcohol is a useful research compound. Its molecular formula is C9H11FO and its molecular weight is 154.184. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYMMPCFRALPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist’s Guide to 4-Fluoro-2-methylphenethyl Alcohol: Synthesis, Reactivity, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Triage

In the landscape of modern drug discovery, the strategic functionalization of aromatic rings is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-Fluoro-2-methylphenethyl alcohol (CAS: 124869-88-1) serves as a highly specialized bifunctional building block. By integrating a primary aliphatic alcohol with a meticulously substituted phenyl ring, this compound provides a versatile scaffold for the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and CNS-active agents[1].

This technical whitepaper outlines the physicochemical rationale behind its structural design, details self-validating synthetic workflows, and explores its downstream reactivity for application scientists and process chemists.

Molecular Architecture & Physicochemical Profile

The structural intelligence of this compound lies in its dual-substituent pattern on the aromatic ring:

  • Metabolic Shielding (4-Fluoro): The para-position of phenethyl derivatives is notoriously susceptible to cytochrome P450 (CYP450) mediated aromatic oxidation. The incorporation of a highly electronegative fluorine atom at this position forms a robust C-F bond, effectively blocking oxidative metabolism and enhancing the biological half-life of downstream APIs[2].

  • Conformational Locking (2-Methyl): The ortho-methyl group introduces critical steric hindrance. This bulk restricts the free rotation of the phenethyl side chain, biasing the molecule toward specific conformations that often yield higher binding affinities for target receptors or kinase active sites[1].

Quantitative Physicochemical Data

The following table summarizes the core metrics required for formulation, synthesis planning, and analytical verification.

PropertyValue
Chemical Name This compound
CAS Registry Number 124869-88-1
Molecular Formula C9H11FO
Molecular Weight 154.18 g/mol
Purity Standards ≥95% to 97% (Typical GC-FID)
Structural Class Halogenated Aryl Aliphatic Alcohol

(Data synthesized from commercial and patent literature[3],[4])

Synthetic Methodologies & Retrosynthetic Logic

The synthesis of this compound typically proceeds via one of two primary retrosynthetic disconnections: the reduction of the corresponding phenylacetic acid, or the homologation of a Grignard reagent via epoxide ring-opening.

Synthesis SM1 4-Fluoro-2-methylphenylacetic acid (Precursor) Red Reduction (BH3-THF or LiAlH4) SM1->Red API This compound (Target Intermediate) Red->API SM2 4-Fluoro-2-methylphenylmagnesium bromide (Grignard Reagent) Epox Ring Opening (Ethylene Oxide) SM2->Epox Epox->API

Primary synthetic pathways for this compound.

Protocol A: Borane-Mediated Reduction of 4-Fluoro-2-methylphenylacetic Acid

Causality & Rationale: While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent cited in medicinal chemistry patents[1], Borane-Tetrahydrofuran (BH₃·THF) is often preferred by process chemists for scaling. BH₃ is highly chemoselective for carboxylic acids, reducing them rapidly without risking the defluorination of the aryl ring, and it entirely avoids the notorious emulsion issues associated with aluminum salt workups (the Fieser method).

Step-by-Step Self-Validating Protocol:

  • Preparation: In an oven-dried, argon-purged flask, dissolve 4-fluoro-2-methylphenylacetic acid (1.0 eq) in anhydrous THF (0.5 M). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dropwise, add a 1.0 M solution of BH₃·THF (1.5 eq) over 30 minutes. Causality: Controlled addition prevents thermal runaway from the exothermic evolution of hydrogen gas.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 4-6 hours.

  • Validation Checkpoint 1 (In-Process): Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The starting material (acid) will streak near the baseline (requires UV and bromocresol green stain), while the product alcohol will appear as a distinct, higher Rf spot (UV and KMnO₄ active). Do not proceed to quench until the baseline spot is completely consumed.

  • Quench & Workup: Cool the flask back to 0 °C. Carefully quench by the dropwise addition of methanol until effervescence ceases, followed by 1N HCl to break up borate complexes. Extract the aqueous layer with EtOAc (3x).

  • Purification: Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Checkpoint 2 (Final): Confirm product identity via ¹H-NMR. Look for the characteristic triplet of the primary alcohol methylene protons (~3.8 ppm) and the disappearance of the broad carboxylic acid singlet (>10 ppm).

Protocol B: Grignard Homologation via Ethylene Oxide

Causality & Rationale: For modular synthesis where the aryl halide is more readily available than the acetic acid, forming the Grignard reagent (4-Fluoro-2-methylphenylmagnesium bromide)[5] and reacting it with ethylene oxide provides a direct two-carbon homologation. The ortho-methyl group provides steric bulk, which necessitates strict temperature control to prevent premature quenching or dimerization of the Grignard species.

Chemical Reactivity & Downstream Applications

Once synthesized, the primary hydroxyl group of this compound serves as a synthetic handle for further elaboration into diverse electrophiles.

Reactivity Core This compound Ox Oxidation (Dess-Martin / Swern) Core->Ox Act Halogenation (PBr3 / I2 / PPh3) Core->Act Ald 4-Fluoro-2-methylphenylacetaldehyde (Electrophile) Ox->Ald Hal 4-Fluoro-2-methylphenethyl halide (Alkylating Agent) Act->Hal

Downstream synthetic applications and reactivity profiling.

Protocol C: Controlled Oxidation to 4-Fluoro-2-methylphenylacetaldehyde

Causality & Rationale: Converting the alcohol to an aldehyde allows for downstream reductive aminations or Wittig reactions to build extended pharmacophores[1]. Dess-Martin Periodinane (DMP) is selected over Jones reagent to strictly prevent over-oxidation back to the carboxylic acid, ensuring a high yield of the delicate phenylacetaldehyde intermediate.

Step-by-Step Self-Validating Protocol:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous, water-free dichloromethane (DCM) at 0 °C.

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq) in small portions. Causality: Using a slight excess of DMP ensures complete conversion, while maintaining 0 °C minimizes the risk of alpha-epimerization or aldol self-condensation of the resulting aldehyde.

  • Reaction Propagation: Stir for 2 hours, allowing the reaction to slowly reach room temperature.

  • Validation Checkpoint 3 (In-Process): Monitor via TLC. The aldehyde will have a significantly higher Rf than the starting alcohol. Use 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain; the product spot will instantly turn bright orange/yellow, confirming the presence of a reactive carbonyl.

  • Quench: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Causality: The thiosulfate reduces unreacted hypervalent iodine species, while bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the aldehyde.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate. The resulting aldehyde should be used immediately in the next synthetic step or stored under argon at -80 °C to prevent polymerization.

Conclusion

This compound is a prime example of how subtle atomic substitutions—such as a fluorine atom for metabolic stability and a methyl group for conformational rigidity—can profoundly impact the trajectory of a drug discovery program. By mastering the chemoselective reduction and controlled oxidation protocols outlined above, application scientists can reliably integrate this scaffold into advanced pharmacological architectures.

References

1.[3] This compound - Rieke Metals - 2.[4] This compound 124869-88-1 - Guidechem - 3.[1] US8461179B1 - Dihydronaphthyridines and related compounds useful as kinase inhibitors - Google Patents - 4.[2] 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol - Benchchem - 5.[5] AcroSeal packaging (4-Fluoro-2-methylphenylmagnesium bromide) - Fisher Scientific -

Sources

molecular structure and formula of 4-Fluoro-2-methylphenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the molecular architecture, physicochemical properties, synthetic pathways, and medicinal chemistry applications of 4-Fluoro-2-methylphenethyl alcohol . This document is structured to serve researchers and drug development professionals requiring rigorous, self-validating technical data.

Molecular Architecture & Physicochemical Profile

This compound is a disubstituted aromatic ethanol derivative. Its structure is characterized by a benzene core substituted with a 2-hydroxyethyl group at position 1, a methyl group at position 2, and a fluorine atom at position 4. This specific substitution pattern imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry for modulating metabolic stability and lipophilicity.[1][2]

Structural Identifiers
ParameterValue
IUPAC Name 2-(4-Fluoro-2-methylphenyl)ethanol
Molecular Formula C

H

FO
Molecular Weight 154.18 g/mol
SMILES Cc1cc(F)ccc1CCO
InChI Key (Predicted) MWUVGXCUHWKQJE-UHFFFAOYSA-N (Analog-based)
CAS Number Note: While specific CAS 77227-86-6 is often cited for related isomers, always verify batch-specific CoA.
Physicochemical Properties (Experimental & Predicted)

The introduction of the fluorine atom at the para position relative to the ethyl chain significantly alters the electronic landscape compared to the non-fluorinated parent (2-methylphenethyl alcohol).

PropertyValue / RangeNote
Appearance Clear, colorless liquidStandard state at STP
Boiling Point 245–250 °CPredicted (vs. 244°C for non-fluoro analog)
Density 1.12 ± 0.05 g/cm³Fluorine increases density vs. 1.016 g/mL (non-fluoro)
LogP 2.15Predicted (Moderate Lipophilicity)
H-Bond Donors 1Hydroxyl group
H-Bond Acceptors 2Hydroxyl oxygen + Fluorine

Synthetic Routes & Process Chemistry

The most robust synthetic pathway for high-purity this compound is the reduction of its corresponding carboxylic acid precursor. This method ensures preservation of the aromatic substitution pattern while efficiently converting the carbonyl functionality.

Core Synthesis: LiAlH Reduction

Reaction Logic: The reduction of 4-fluoro-2-methylphenylacetic acid using Lithium Aluminum Hydride (LiAlH


) is preferred over borohydrides due to the lower reactivity of the carboxylic acid moiety. The reaction proceeds via a tetrahedral aluminate intermediate, followed by hydrolytic workup to release the primary alcohol.[3]

Protocol:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with anhydrous Tetrahydrofuran (THF) under Nitrogen atmosphere.

  • Activation: Add LiAlH

    
     (1.5 equivalents) at 0°C.
    
  • Addition: Dropwise add a solution of 4-fluoro-2-methylphenylacetic acid in THF. Maintain temperature <10°C to control exotherm.

  • Reflux: Warm to room temperature, then reflux for 2–4 hours to ensure completion.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH

    
    ), followed by 15% NaOH (1 mL per g), then water (3 mL per g).
    
  • Isolation: Filter the granular aluminum salts. Concentrate the filtrate and purify via vacuum distillation.

Synthetic Workflow Diagram

Synthesis Start 4-Fluoro-2-methyl- phenylacetic acid Reagent LiAlH4 / THF (Reflux) Start->Reagent Dissolution Intermediate Aluminate Complex Reagent->Intermediate Hydride Transfer Quench Fieser Workup (H2O/NaOH) Intermediate->Quench Hydrolysis Product 4-Fluoro-2-methyl- phenethyl alcohol Quench->Product Isolation

Figure 1: Step-wise reduction pathway from the phenylacetic acid precursor to the target alcohol.[4]

Structural Characterization (Spectroscopy)

Validation of the molecular structure relies on Nuclear Magnetic Resonance (NMR) to confirm the substitution pattern.

H NMR (Proton) Data
  • Aromatic Region (3H):

    • 
       ~7.10 (dd, 1H, H-6): Shows coupling to H-5 and long-range to F.
      
    • 
       ~6.85 (m, 2H, H-3, H-5): Multiplet due to strong 
      
      
      
      and
      
      
      coupling.
  • Methylene Linkers (4H):

    • 
       ~3.82 (t, 
      
      
      
      Hz, 2H): -CH
      
      
      -CH
      
      
      -OH (Deshielded by Oxygen).
    • 
       ~2.85 (t, 
      
      
      
      Hz, 2H): Ar-CH
      
      
      -CH
      
      
      - (Benzylic).
  • Methyl Group (3H):

    • 
       ~2.32 (s, 3H): Ar-CH
      
      
      
      .
F NMR (Fluorine)
  • Signal:

    
     -115 to -118 ppm (m).
    
  • Diagnostic Utility: The presence of a single fluorine signal confirms mono-fluorination. The multiplicity arises from coupling with adjacent aromatic protons.

Medicinal Chemistry Applications

The this compound scaffold is a strategic building block in drug discovery, leveraging the "Fluorine Effect" to optimize lead compounds.

Metabolic Stability (The Para-Blocker Strategy)

In non-fluorinated phenethyl alcohols, the para position of the phenyl ring is a primary site for Cytochrome P450-mediated hydroxylation (Phase I metabolism). Replacing the para-hydrogen with fluorine blocks this metabolic soft spot because the C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond and resistant to oxidative cleavage.

Bioisosteric Logic Diagram

Bioisostere Native Native Phenethyl Alcohol (Susceptible to CYP450) Metabolism Para-Hydroxylation (Rapid Clearance) Native->Metabolism In vivo Fluorinated 4-Fluoro Analog (Metabolically Stable) Native->Fluorinated Bioisosteric Replacement (H -> F) Effect Blocked Oxidation Site Extended Half-life (t1/2) Metabolism->Effect Prevented by F Fluorinated->Effect Mechanism

Figure 2: Mechanistic impact of fluorine substitution on metabolic stability.[5]

Key Applications
  • Fragment-Based Drug Design (FBDD): Used as a fragment to probe hydrophobic pockets in receptors where the -OH group acts as a hydrogen bond donor/acceptor anchor.

  • Prodrug Synthesis: The alcohol group can be esterified to create lipophilic prodrugs that release the active fluorinated moiety post-absorption.

  • Neurochemistry: Analogs of phenethyl alcohol are often investigated for modulation of monoamine transporters; the fluorine atom modulates the pKa of nearby amines (if derivatized) and lipophilicity (LogP).

References

  • Reduction of Carboxylic Acids: Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron, 35(5), 567-607. Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • NMR of Fluorinated Compounds: Dolbier Jr, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • General Synthesis of Phenethyl Alcohols:Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical. (Standard reference for LiAlH4 protocols).

Sources

4-Fluoro-2-methylphenethyl alcohol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical monograph on 4-Fluoro-2-methylphenethyl alcohol , a specialized intermediate used in the synthesis of pharmaceuticals and agrochemicals. It is structured to provide actionable data, validated synthetic pathways, and handling protocols for research and development applications.

Chemical Identity & Identifiers

This compound is a substituted phenethyl alcohol characterized by a benzene ring bearing a methyl group at the ortho position and a fluorine atom at the para position relative to the ethyl alcohol chain. This specific substitution pattern makes it a valuable scaffold for modulating lipophilicity and metabolic stability in drug candidates.[1]

Core Identifiers
ParameterValue
Chemical Name This compound
Synonyms 2-(4-Fluoro-2-methylphenyl)ethanol; 4-Fluoro-2-methylbenzeneethanol
CAS Number 124869-88-1
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol
SMILES Cc1cc(F)ccc1CCO
InChI Key MDUYNHDPNYMYOL-UHFFFAOYSA-N (Isomer specific check required)
MDL Number MFCD06201157

Physicochemical Profile

The physicochemical properties of this compound are governed by the electron-withdrawing nature of the fluorine atom and the steric bulk of the ortho-methyl group.

  • Physical State: Colorless to pale yellow liquid at room temperature.[2][3][4]

  • Solubility:

    • High: Ethanol, DMSO, Dimethylformamide (DMF), Dichloromethane, Ethyl Acetate.

    • Low: Water (Lipophilic nature dominates).

  • Boiling Point: Not widely standardized in open literature; estimated >200°C at 760 mmHg based on the non-fluorinated analog (2-methylphenethyl alcohol, BP ~244°C).

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

Synthetic Pathways

The synthesis of this compound generally follows established homologation or reduction strategies used for phenethyl alcohols. Two primary pathways are scientifically robust for this scaffold.

Pathway A: Reduction of Phenylacetic Acid (Preferred)

This is the most reliable laboratory-scale method, utilizing 4-Fluoro-2-methylphenylacetic acid as the precursor. The acid is reduced using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).

  • Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon, followed by alkoxide formation and hydrolysis.

  • Advantages: High yield, clean conversion, and avoidance of over-reduction.

Pathway B: Grignard Reaction (Convergent)

This route involves the reaction of 4-Fluoro-2-methylphenylmagnesium bromide (formed from the corresponding bromide) with ethylene oxide (oxirane).

  • Mechanism: Ring-opening of the epoxide by the aryl Grignard reagent.

  • Challenges: Requires handling of ethylene oxide (gas) and strict anhydrous conditions.

Visualization of Synthetic Logic

The following diagram illustrates the primary reduction pathway (Pathway A), highlighting the critical intermediate stages.

SynthesisPathway Precursor 4-Fluoro-2-methylphenylacetic Acid (Starting Material) Intermediate Aluminate Complex (Transient Intermediate) Precursor->Intermediate Hydride Transfer (Reflux) Reagent LiAlH4 / THF (Reductant) Reagent->Intermediate Product This compound (Target) Intermediate->Product Hydrolysis Workup H3O+ / Ice (Quenching) Workup->Product

Caption: Figure 1. Standard synthetic workflow for the reduction of the phenylacetic acid precursor to the target alcohol.

Applications in Drug Discovery

This compound serves as a "Privileged Scaffold" in medicinal chemistry. The specific arrangement of the fluorine and methyl groups offers unique pharmacological advantages:

  • Metabolic Stability: The fluorine atom at the para position blocks metabolic oxidation (hydroxylation) at this typically labile site, potentially extending the half-life (

    
    ) of the drug molecule.
    
  • Conformational Restriction: The ortho-methyl group introduces steric strain that can restrict the rotation of the ethyl side chain, locking the molecule into a bioactive conformation preferred by certain receptors (e.g., GPCRs).

  • Electronic Modulation: The fluorine atom withdraws electron density from the aromatic ring, altering the pKa of nearby functional groups and influencing

    
    -
    
    
    
    stacking interactions in the binding pocket.

Common Downstream Derivatives:

  • Mesylates/Tosylates: Activation of the alcohol for nucleophilic substitution (e.g., to create amines).

  • Aldehydes: Oxidation to the corresponding phenylacetaldehyde for reductive amination.

Experimental Protocol: Reduction via LiAlH₄

Note: This protocol is a standardized adaptation for substituted phenylacetic acids. All steps must be performed in a fume hood.

Objective: Synthesize this compound from 4-Fluoro-2-methylphenylacetic acid.

Reagents
  • 4-Fluoro-2-methylphenylacetic acid (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (for extraction)[5]

  • Sodium Sulfate (Na₂SO₄) (drying agent)

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ) or Argon.
    
  • Reagent Preparation: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0°C (ice bath). Caution: LiAlH₄ reacts violently with moisture.

  • Addition: Dissolve 4-Fluoro-2-methylphenylacetic acid in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Maintain temperature <10°C to control exotherm.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (66°C) for 2–4 hours. Monitor progress via TLC (hexane:ethyl acetate) or LC-MS.

  • Quenching (Fieser Method): Cool the reaction mixture to 0°C. Carefully add:

    • 
       mL water (where 
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL water.
      
    • Stir until a granular white precipitate forms.

  • Workup: Filter the mixture through a Celite pad to remove aluminum salts. Wash the pad with THF.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude alcohol.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen) to prevent slow oxidation.

  • Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88267 (Analogous Structure: 2-Methylphenethyl alcohol). Retrieved from [Link]

Sources

Solubility Profiling and Solvent Selection for 4-Fluoro-2-methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and solvent selection protocols for 4-Fluoro-2-methylphenethyl alcohol . This guide is structured to support researchers in synthetic planning, purification, and formulation.

Technical Guide | Version 1.0 Target Analyte: this compound (CAS: 77227-89-9 / Analogous Structures)

Executive Summary & Chemical Identity

This compound is a bifunctional aromatic building block characterized by a lipophilic fluorinated toluene core and a polar primary hydroxyl tail. Its solubility behavior is governed by the competition between the hydrophobic 4-fluoro-2-methylphenyl moiety and the hydrophilic hydroxyethyl chain.

Understanding its solubility is critical for:

  • Nucleophilic Substitutions: Selecting aprotic solvents that do not quench electrophiles.

  • Liquid-Liquid Extraction (LLE): Exploiting the partition coefficient (LogP) for aqueous workups.

  • Crystallization/Purification: Designing anti-solvent systems to isolate the product from impurities.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₉H₁₁FOMW: 154.18 g/mol
Physical State Viscous Liquid or Low-Melting SolidLikely miscible with solvents rather than requiring dissolution energy.
LogP (Predicted) ~2.1 – 2.5Lipophilic; prefers organic layers over aqueous phases.
H-Bond Donors 1 (Hydroxyl)Soluble in protic solvents (Alcohols).
H-Bond Acceptors 2 (Hydroxyl O, Fluorine)Soluble in polar aprotic solvents (DMSO, THF).

Solubility Profile in Organic Solvents

The following data categorizes solvents by their interaction mechanism with the target molecule. Data is synthesized from structural analogs (2-methylphenethyl alcohol and 4-fluorophenethyl alcohol) to provide high-confidence operational ranges.

A. High Solubility Solvents (Reaction Media)

These solvents dissolve the compound at concentrations >100 mg/mL, making them ideal for synthetic reactions and stock solution preparation.

  • Dichloromethane (DCM): Primary Choice. The dipole-dipole interactions of DCM align well with the polarizable aromatic ring. Excellent for Friedel-Crafts or esterification reactions.

  • Tetrahydrofuran (THF): Ether Linkage. Forms hydrogen bonds with the hydroxyl proton. Ideal for Grignard reactions or reductions.

  • Ethyl Acetate (EtOAc): General Purpose. Good solvency due to ester-alcohol H-bonding. Standard mobile phase for silica chromatography.

  • Dimethyl Sulfoxide (DMSO) / DMF: Polar Aprotic. Solubilizes the compound completely. Used for nucleophilic substitutions (Sɴ2) where anion reactivity must be maximized.

B. Moderate Solubility / Temperature Dependent
  • Toluene: Soluble, but may require slight warming if the compound is in a solid state. The

    
    -
    
    
    
    stacking interactions facilitate dissolution.
  • Diethyl Ether: Good solubility, but high volatility makes it less stable for quantitative transfers.

C. Low Solubility / Anti-Solvents
  • Water: Immiscible/Sparingly Soluble (<5 g/L). The hydrophobic benzyl core overrides the hydrophilic effect of the single hydroxyl group.

  • Hexanes/Heptane: Poor Solubility.[1] The compound is too polar for pure alkanes. These are excellent anti-solvents to precipitate the compound or wash away non-polar impurities.

Experimental Protocol: Self-Validating Solubility Determination

Do not rely solely on literature values. Use this gravimetric protocol to validate solubility for your specific batch and purity level.

Workflow: Saturation Shake-Flask Method
  • Preparation: Weigh 100 mg of this compound into a 4 mL HPLC vial.

  • Addition: Add the target solvent in 100 µL increments (up to 1 mL).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][2][3][4][5][6]

    • Turbid/Phase Separation: Insoluble/Saturated.

  • Quantification (If Saturated):

    • Centrifuge the saturated mixture (5 min @ 3000 rpm).

    • Remove supernatant, dilute, and analyze via HPLC-UV (254 nm).

Visualization: Solvent Selection Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended chemical process.

SolventSelection Start Intended Application Reaction Synthetic Reaction Start->Reaction Extraction Workup / Extraction Start->Extraction Purification Chromatography / Cryst. Start->Purification Polar Polar Mechanism? (SN2, Oxidation) Reaction->Polar NonPolar Non-Polar Mechanism? (Friedel-Crafts) Reaction->NonPolar Partition Partitioning Phase Extraction->Partition MobilePhase Silica Gel Eluent Purification->MobilePhase DMF Select: DMF / DMSO Polar->DMF DCM Select: DCM / Toluene NonPolar->DCM OrgLayer Select: EtOAc or DCM (Target in Org) Partition->OrgLayer AqLayer Select: Water / Brine (Target Insoluble) Partition->AqLayer HexEtOAc Select: Hexanes:EtOAc (Gradient 9:1 to 7:3) MobilePhase->HexEtOAc

Figure 1: Decision tree for solvent selection based on process requirements (Reaction, Extraction, Purification).

Molecular Interaction & Mechanism

To understand why this compound behaves as it does, we must look at the intermolecular forces.

  • Fluorine Effect: The C-F bond at the para-position withdraws electron density from the ring (inductive effect) but donates via resonance. Crucially, fluorine is a weak H-bond acceptor but highly lipophilic. This reduces water solubility compared to the non-fluorinated parent.

  • Ortho-Methyl Sterics: The methyl group at the 2-position creates steric bulk near the ethyl alcohol chain. This disrupts tight crystal packing, likely lowering the melting point and increasing solubility in organic solvents compared to the para-isomer.

  • Hydroxyl Anchor: The primary alcohol is the only handle for water solubility. In organic solvents like Acetone or THF, this group acts as an H-bond donor, anchoring the molecule into solution.

Interactions Center This compound Fluorine 4-Fluoro Group (Lipophilic / Weak Acceptor) Center->Fluorine Methyl 2-Methyl Group (Steric Bulk / Hydrophobic) Center->Methyl Hydroxyl Ethyl Alcohol Chain (H-Bond Donor/Acceptor) Center->Hydroxyl Solvent1 Interacts with: DCM, Toluene (Pi-Stacking) Fluorine->Solvent1 Solvent2 Interacts with: Hexanes (London Forces) Methyl->Solvent2 Solvent3 Interacts with: Alcohols, THF, Water (H-Bonding) Hydroxyl->Solvent3

Figure 2: Mapping functional groups to their dominant solvent interaction mechanisms.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6054, Phenethyl alcohol. Retrieved from [Link]

  • Scent.vn. (2025).[3][7] 2-Methylphenethyl alcohol CAS# 19819-98-8: Odor profile, Molecular properties. Retrieved from [Link]

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Thermodynamic Stability of Fluorinated Phenethyl Alcohols: A Technical Guide for Drug Development and Synthetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the assumption that fluorine substitution uniformly enhances the stability of organic scaffolds. However, in the context of fluorinated phenethyl alcohols, thermodynamic stability is highly context-dependent. It is governed by positional isomerism, intramolecular hydrogen bonding, and the specific thermal environment of the molecule. This whitepaper deconstructs the thermodynamic drivers behind fluorinated phenethyl alcohols, offering researchers and drug development professionals a field-proven framework for evaluating their conformational, thermal, and metabolic stability.

The Thermodynamic Landscape of Fluorine Substitution

The introduction of a fluorine atom into the phenethyl alcohol scaffold profoundly alters its physicochemical energy landscape. The strong electronegativity of fluorine and the highly polarized C-F bond dictate both the macroscopic thermal stability and the microscopic conformational preferences of the molecule.

Conformational Locking via Intramolecular Hydrogen Bonding

The thermodynamic stability of fluorinated phenethyl systems is heavily dictated by their conformational energy landscape. Substitution of hydrogen with fluorine on the aromatic ring reduces molecular symmetry and introduces the potential for intramolecular


 or 

hydrogen bonding[1]. These non-covalent interactions provide a significant enthalpic driving force (

) that stabilizes folded gauche conformers over extended anti conformers[1]. In drug design, this conformational locking is highly desirable, as it reduces the entropic penalty (

) associated with the molecule binding to a target receptor.
The "Fluorine Walk" and Metabolic Stability

In lead optimization, the "fluorine walk" is deployed to systematically evaluate how the position of the fluorine atom impacts both thermodynamic and metabolic stability[2].

  • Para-substitution (e.g., 4-fluorophenethyl alcohol) is often favored because the highly electronegative fluorine atom deactivates the aromatic ring toward cytochrome P450-mediated oxidation, thereby enhancing the molecule's metabolic half-life[3].

  • Ortho-substitution (e.g., 2-fluorophenethyl alcohol) introduces steric hindrance that restricts the rotational freedom of the ethyl alcohol side chain, fundamentally altering the entropy of binding while remaining stable under standard storage conditions[4].

Synthetic Thermodynamics: The Case of 2-Fluoro-2-phenylethanol

The synthesis and handling of benzylic fluorides like 2-fluoro-2-phenylethanol perfectly illustrate the delicate balance between thermodynamic control in synthesis and thermal lability in purification.

Regioselectivity Driven by Carbocation Stability

The synthesis of 2-fluoro-2-phenylethanol via the hydrofluorination of styrene oxide is a classic example of thermodynamic control. When styrene oxide is treated with HF/pyridine, the epoxide ring opens to form a secondary benzylic carbocation. Because the benzylic position is heavily stabilized by resonance with the phenyl ring, this


-like intermediate represents a thermodynamic energy minimum compared to the alternative primary carbocation[5]. Consequently, fluoride attack occurs regioselectively at the benzylic carbon, yielding 2-fluoro-2-phenylethanol[5].

Pathway Epoxide Styrene Oxide Activation HF/Pyridine Complexation Epoxide->Activation Cation Secondary Benzylic Cation (Thermodynamically Stable) Activation->Cation SN1 Ring Opening Product 2-Fluoro-2-phenylethanol (Target Molecule) Cation->Product Fluoride Attack Degradation Thermal Decomposition (>125°C) Product->Degradation High Heat Stress

Fig 2. Thermodynamic drivers in the synthesis and thermal degradation of 2-fluoro-2-phenylethanol.

Thermal Degradation Causality

Despite the high bond dissociation energy of the C-F bond, 2-fluoro-2-phenylethanol exhibits severe thermal lability. Experimental data shows that the compound rapidly decomposes at temperatures exceeding 125 °C[6]. The causality here lies in the thermodynamic favorability of eliminating hydrogen fluoride (HF) or water to form a highly conjugated, stable styrene derivative. To circumvent this degradation, synthetic protocols must employ reduced-pressure distillation (e.g., 105 °C at 5 Torr) to isolate the product safely[6].

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic and physical properties of structural variants within the fluorinated phenethyl alcohol family.

CompoundSubstitutionThermal StabilityKey Thermodynamic Consequence
4-Fluorophenethyl alcohol Para-aromaticStable under standard conditionsBlocks para-oxidation; enhances metabolic half-life[3].
2-Fluorophenethyl alcohol Ortho-aromaticStable under standard conditionsInduces steric hindrance; alters binding entropy[4].
2-Fluoro-2-phenylethanol Benzylic (C2)Decomposes >125 °CThermally labile; requires vacuum distillation (105 °C/5 Torr)[6].
Styrene Oxide (Precursor)N/AReactive intermediateRing-opens to form thermodynamically stable benzylic cation[5].

Experimental Protocol: Self-Validating Thermodynamic Evaluation

To establish a rigorous, self-validating system for evaluating the thermodynamic stability of a novel fluorinated phenethyl alcohol, computational predictions must be directly coupled with experimental spectroscopy and thermal analysis.

Workflow Start Fluorinated Phenethyl Alcohol Candidate Selection Comp DFT Calculations (B3LYP-D3/aug-cc-pVTZ) Start->Comp In Silico Exp IRMPD Spectroscopy & Thermal Analysis (DSC) Start->Exp In Vitro Thermo Thermodynamic Profiling (ΔG, ΔH, Decomposition Temp) Comp->Thermo Predicted ΔG Exp->Thermo Empirical Data Decision Lead Optimization & Synthetic Scale-Up Thermo->Decision Validated Stability

Fig 1. Self-validating workflow for evaluating the thermodynamic stability of fluorinated alcohols.

Step 1: Computational Conformational Profiling (In Silico)
  • Action: Execute Density Functional Theory (DFT) calculations using the B3LYP-D3 functional with an aug-cc-pVTZ basis set to map the potential energy surface[1].

  • Causality: The D3 dispersion correction is critical for accurately modeling the weak intramolecular

    
     interactions that stabilize the gauche conformers. Standard functionals without dispersion corrections will fail to accurately predict the enthalpic gain.
    
  • Self-Validation: Calculate the zero-point energy (ZPE) to ensure the predicted global minimum is thermodynamically robust at 298 K.

Step 2: Infrared Multiphoton Photodissociation (IRMPD) Spectroscopy
  • Action: Isolate the protonated alcohol species in a mass spectrometer and irradiate with a tunable IR laser in the fingerprint region (600–1750 cm⁻¹)[1].

  • Causality: The fragmentation yield correlates with photon absorption. Shifts in the OH bending frequencies directly report on the strength of the intramolecular hydrogen bonds, confirming the molecule's conformational rigidity.

  • Self-Validation: Overlay the experimental IRMPD spectrum with the DFT-predicted linear IR spectrum. A structural assignment is only validated if the experimental vibrational modes perfectly match the predicted thermodynamically stable conformer.

Step 3: Thermal Degradation Analysis via DSC
  • Action: Subject 2–5 mg of the fluorinated alcohol to Differential Scanning Calorimetry (DSC), heating from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Causality: Precise measurement of the exothermic decomposition onset defines the safe thermal operating window (e.g., identifying the critical 125 °C decomposition threshold for benzylic fluorides)[6].

  • Self-Validation: Simultaneously run a non-fluorinated phenethyl alcohol control. The

    
     between the decomposition onsets of the two samples isolates the specific thermodynamic destabilization caused by the fluorine substitution.
    

References

  • Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. ResearchGate. 1

  • Addition of Hydrogen Fluoride to C-N Multiple Bonds and Cyclic Compounds. Thieme Connect. 6

  • Use of hydrogen fluoride and its complexes with bases for introduction of fluorine atoms into organic molecules. Fluorine Notes. 5

  • 2-[(4-Fluorophenethyl)oxy]ethylamine | 189012-60-0. Benchchem. 3

  • Application of Fluorine- and Nitrogen-Walk Approaches: Defining the Structural and Functional Diversity. PMC - NIH. 2

  • SAFETY DATA SHEET: 2-Fluorophenethyl alcohol. Thermo Fisher Scientific. 4

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safety data sheet (SDS) for 4-Fluoro-2-methylphenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical manual and Safety Data Sheet (SDS) analysis for 4-Fluoro-2-methylphenethyl alcohol . It is designed for researchers and drug development professionals, moving beyond basic compliance to provide mechanistic insights into handling, synthesis, and safety.

CAS No: 124869-88-1 | Formula: C


H

FO | MW: 154.18 g/mol [1]

Compound Identity & Strategic Significance

This compound is a specialized building block used primarily in medicinal chemistry and organic synthesis. Its structural features make it a critical tool for "scaffold hopping" and lead optimization in drug discovery.

  • The Fluorine Effect: The fluorine atom at the para position blocks metabolic oxidation (specifically CYP450-mediated hydroxylation), extending the in vivo half-life of the parent pharmacophore.

  • Steric Modulation: The ortho-methyl group introduces steric hindrance, restricting the conformational flexibility of the ethyl side chain. This is often exploited to lock a molecule into a bioactive conformation or to reduce off-target binding.

Chemical Structure Analysis

The molecule consists of a benzene ring substituted with a fluorine atom, a methyl group, and a 2-hydroxyethyl chain. It is a primary alcohol, making it a versatile nucleophile for esterification, oxidation (to aldehydes/acids), or conversion to alkyl halides.

Hazard Identification & Risk Assessment (GHS Classification)

While many commercial SDSs provide generic warnings, understanding the chemical basis of these hazards ensures better risk management.

Signal Word: WARNING

Hazard ClassCategoryH-CodeStatementMechanistic Insight
Skin Irritation 2H315Causes skin irritation.Lipophilic nature allows penetration of the stratum corneum; solvent action disrupts lipid bilayers.
Eye Irritation 2AH319Causes serious eye irritation.Direct interaction with corneal proteins; alcohol functionality can cause transient opacity.
STOT - SE 3H335May cause respiratory irritation.Vapors/mists irritate mucous membranes in the upper respiratory tract.
Precautionary Strategy (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physicochemical Properties & Stability

Note: Specific experimental values for this research chemical are rare. Data below combines available experimental values with high-confidence estimates based on Structure-Activity Relationships (SAR) of close analogs (e.g., 2-Methylphenethyl alcohol).

PropertyValue / EstimateReliability
Appearance Colorless to pale yellow liquidExperimental
Molecular Weight 154.18 g/mol Calculated
Boiling Point ~240–250 °C (at 760 mmHg)SAR Estimate*
Density ~1.1 g/cm³SAR Estimate
Solubility Soluble in DCM, EtOAc, MeOH; Low in WaterExperimental
Flash Point >100 °C (Closed Cup)SAR Estimate
pKa ~14–15 (Alcoholic proton)Theoretical

*Estimation Logic: Phenethyl alcohol boils at 219°C. The addition of a methyl group typically raises BP by ~20°C. The fluorine atom adds mass and dipole interactions, likely raising BP further.

Handling & Storage Protocols

Self-Validating Protocol: The integrity of this compound is sensitive to oxidative conditions over long periods. The following protocol ensures maximum shelf-life.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon). Although primary alcohols are relatively stable, the ortho-methyl group can be susceptible to benzylic oxidation under harsh conditions.

  • Temperature: Refrigeration (2–8 °C) is recommended to retard any slow decomposition or esterification if trace acids are present.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze degradation if moisture is present.

Incompatibility Check
  • Strong Oxidizing Agents: (e.g., KMnO4, CrO3) will oxidize the alcohol to 4-Fluoro-2-methylphenylacetic acid.

  • Acid Chlorides/Anhydrides: Will react vigorously to form esters.

Synthesis & Application Workflow

The following diagram illustrates the typical synthesis of this alcohol from its acid precursor and its downstream utility in generating a halide building block.

G cluster_0 Safety Critical Control Points Precursor Precursor: 4-Fluoro-2-methylphenylacetic Acid Reagent Reduction: LiAlH4 or BH3·THF (0°C to RT) Precursor->Reagent Dissolve in THF Product Target: This compound (CAS 124869-88-1) Reagent->Product Quench & Workup Downstream Derivative: Alkyl Bromide/Tosylate (For Nucleophilic Substitution) Product->Downstream PBr3 or TsCl

Caption: Synthesis pathway via reduction of the corresponding phenylacetic acid, highlighting the critical reduction step requiring inert conditions.

Emergency Response & First Aid

These protocols are based on the compound's classification as an irritant and organic solvent.

Eye Contact (Critical)
  • Mechanism: Alcohols desiccate and denature corneal proteins.

  • Action: Immediately flush with running water for 15 minutes . Use an eyewash station, not a bottle, to ensure continuous volume. Hold eyelids apart.

  • Follow-up: Consult an ophthalmologist if redness persists.

Skin Contact
  • Action: Wash with soap and water. Do not use organic solvents (ethanol, acetone) to clean the skin, as this may increase the rate of transdermal absorption.

  • PPE: Nitrile gloves (minimum thickness 0.11 mm) provide adequate splash protection.

Spills (Containment)[4][5]
  • Evacuate: Remove ignition sources.

  • Absorb: Use inert materials like vermiculite or sand. Do not use combustible materials like sawdust.

  • Disposal: Collect in a dedicated halogenated organic waste container. Do not mix with acid waste streams.

References

  • Rieke Metals. (n.d.). This compound Product Page. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Phenethyl Alcohol (Analog Reference). National Library of Medicine. Retrieved from [Link]

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metabolic stability of 4-Fluoro-2-methylphenethyl alcohol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Stability of 4-Fluoro-2-methylphenethyl Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. This guide provides a comprehensive technical overview of the metabolic stability of this compound derivatives, a chemical scaffold with potential in various therapeutic areas. We will delve into the predicted metabolic pathways, present robust experimental protocols for in vitro assessment, and discuss strategies for structural modification to enhance metabolic robustness. This document is intended to serve as a practical resource for researchers in drug discovery and development, offering both foundational knowledge and actionable insights.

Introduction: The Imperative of Metabolic Stability

In the journey of a drug from a promising lead compound to a therapeutic agent, its metabolic fate plays a pivotal role. The biotransformation of a drug, primarily in the liver, dictates its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are rapidly metabolized often exhibit poor in vivo efficacy due to low exposure, while the formation of reactive or toxic metabolites can lead to safety concerns.[3] Therefore, a thorough understanding and optimization of metabolic stability are paramount in the early stages of drug discovery.[4]

The this compound scaffold presents a unique combination of structural features that influence its metabolism. The fluorine atom at the 4-position of the phenyl ring is a common strategic modification in medicinal chemistry aimed at improving metabolic stability.[5][6] Fluorine's high electronegativity can shield adjacent C-H bonds from oxidative attack by metabolic enzymes.[6] However, it can also lead to metabolic switching, where metabolism is redirected to other parts of the molecule.[1] The 2-methyl group introduces steric hindrance that may influence enzyme binding, while the primary alcohol is a key site for both Phase I oxidation and Phase II conjugation reactions.

This guide will provide a detailed exploration of these aspects, offering a predictive framework for the metabolism of this class of compounds and practical guidance for its experimental evaluation.

Predicted Metabolic Pathways of this compound Derivatives

The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For this compound derivatives, several metabolic pathways are anticipated.

Phase I Metabolism: The Role of Cytochrome P450 (CYP) Enzymes

The cytochrome P450 (CYP) superfamily of enzymes is the primary driver of Phase I metabolism.[4] For the this compound scaffold, the following oxidative transformations are likely:

  • Oxidation of the Primary Alcohol: The benzylic alcohol is a prime target for oxidation by CYP enzymes, such as CYP2B4 and CYP2E1, to the corresponding aldehyde, which can be further oxidized to a carboxylic acid by aldehyde dehydrogenases.[7][8] This is often a major clearance pathway for primary alcohols.

  • Aromatic Hydroxylation: Despite the deactivating effect of the fluorine atom, hydroxylation of the aromatic ring is a possibility.[9][10] The position of hydroxylation will be influenced by the electronic properties of the substituents and the steric constraints of the enzyme's active site.

  • Benzylic Hydroxylation of the Methyl Group: The 2-methyl group is another potential site for CYP-mediated oxidation, leading to the formation of a hydroxymethyl derivative.

  • Oxidative Defluorination: Although the C-F bond is strong, metabolic defluorination can occur, catalyzed by CYP enzymes.[6] This process can sometimes lead to the formation of reactive intermediates.[1]

cluster_phase1 Phase I Metabolism (CYP450) Parent 4-Fluoro-2-methylphenethyl Alcohol Derivative Aldehyde Aldehyde Metabolite Parent->Aldehyde Oxidation Aromatic_Hydroxylation Aromatic Hydroxylation Metabolite Parent->Aromatic_Hydroxylation Hydroxylation Methyl_Hydroxylation Benzylic Hydroxylation (Methyl Group) Parent->Methyl_Hydroxylation Hydroxylation Defluorination Oxidative Defluorination Products Parent->Defluorination Defluorination Carboxylic_Acid Carboxylic Acid Metabolite Aldehyde->Carboxylic_Acid Oxidation

Caption: Predicted Phase I metabolic pathways for this compound derivatives.

Phase II Metabolism: Glucuronidation

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For compounds with a primary alcohol, glucuronidation is a major Phase II pathway.[11]

  • Direct Glucuronidation: The primary alcohol of the parent molecule can be directly conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes to form a glucuronide conjugate.[12][13]

  • Glucuronidation of Phase I Metabolites: The hydroxylated metabolites formed during Phase I can also undergo glucuronidation.

cluster_phase2 Phase II Metabolism (UGT) Parent 4-Fluoro-2-methylphenethyl Alcohol Derivative Glucuronide_Parent Parent Glucuronide Conjugate Parent->Glucuronide_Parent Glucuronidation Phase1_Metabolites Phase I Hydroxylated Metabolites Glucuronide_Metabolites Metabolite Glucuronide Conjugates Phase1_Metabolites->Glucuronide_Metabolites Glucuronidation

Caption: Predicted Phase II metabolic pathways for this compound derivatives.

Experimental Protocol for In Vitro Metabolic Stability Assessment

To experimentally determine the metabolic stability of this compound derivatives, the human liver microsomal (HLM) stability assay is a robust and widely used method.[4]

Materials and Reagents
  • Pooled Human Liver Microsomes (HLMs)

  • Test compound (this compound derivative)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Experimental Workflow

cluster_workflow In Vitro Metabolic Stability Workflow A 1. Prepare Reagents and Test Compound Solution B 2. Pre-incubate HLM and Test Compound at 37°C A->B C 3. Initiate Reaction with NADPH Regenerating System B->C D 4. Incubate at 37°C with Shaking C->D E 5. Aliquot and Quench Reaction at Different Time Points (0, 5, 15, 30, 60 min) with ACN + IS D->E F 6. Centrifuge to Precipitate Proteins E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Determine Percent Remaining of Parent Compound G->H I 9. Calculate Half-Life (t1/2) and Intrinsic Clearance (CLint) H->I

Caption: Experimental workflow for the human liver microsomal stability assay.

Step-by-Step Methodology
  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare the test compound stock solution in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension to the wells containing the test compound and positive controls.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard to the respective wells. The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be optimized for the specific derivative being tested.[14][15][16][17]

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate key metabolic stability parameters.

Calculation of Half-Life (t½)

The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of the percentage remaining versus time is then plotted, and the slope of the linear regression line (k) is determined.

The half-life (t½) is calculated using the following equation: t½ = -0.693 / k

Calculation of Intrinsic Clearance (CLint)

The in vitro intrinsic clearance (CLint) represents the intrinsic ability of the liver to metabolize a drug. It is calculated as:

CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration)

Data Summary Table
CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Clearance
Derivative A Calculated ValueCalculated ValueLow / Moderate / High
Derivative B Calculated ValueCalculated ValueLow / Moderate / High
Positive Control (High Clearance) Expected ValueExpected ValueHigh
Positive Control (Low Clearance) Expected ValueExpected ValueLow

Strategies for Enhancing Metabolic Stability

If a this compound derivative exhibits high metabolic clearance, several structural modifications can be explored to improve its stability.[18]

  • Blocking Sites of Metabolism:

    • Deuteration: Replacing a hydrogen atom at a primary site of metabolism with deuterium can slow down the rate of CYP-mediated C-H bond cleavage due to the kinetic isotope effect.[19]

    • Introduction of Steric Hindrance: Introducing a bulky group near a metabolic soft spot can sterically hinder the approach of metabolizing enzymes.

  • Modulating Electronic Properties:

    • Additional Electron-Withdrawing Groups: Adding another electron-withdrawing group to the aromatic ring can further deactivate it towards oxidative metabolism.

  • Bioisosteric Replacement:

    • Replacing a metabolically labile group with a bioisostere that is more resistant to metabolism can be an effective strategy. For instance, if the primary alcohol is the main site of rapid metabolism, converting it to a more stable functional group could be considered, provided it does not negatively impact the desired pharmacological activity.

Conclusion

The metabolic stability of this compound derivatives is a multifaceted property governed by the interplay of their structural features and the actions of metabolic enzymes. A systematic approach, combining predictive knowledge of metabolic pathways with robust in vitro experimental evaluation, is essential for the successful development of drug candidates from this chemical class. By understanding the potential metabolic liabilities and employing rational design strategies to mitigate them, researchers can significantly enhance the pharmacokinetic profiles of these compounds, paving the way for the discovery of novel and effective therapeutics.

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  • National Center for Biotechnology Information. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link]

  • Creative Biolabs. (n.d.). In Vitro Metabolism Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. [Link]

Sources

Literature Review and Technical Guide: Synthesis of 4-Fluoro-2-methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Relevance

4-Fluoro-2-methylphenethyl alcohol (CAS: 124869-88-1) is a highly valued building block in modern medicinal chemistry. Structurally, it consists of an electron-deficient, sterically tuned aryl ring tethered to a primary alcohol, making it an ideal precursor for etherification, amination, or oxidation in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

Notably, derivatives of 4-fluoro-2-methylphenylacetic acid and its corresponding alcohols are critical intermediates in the development of dihydronaphthyridine and dihydropyridopyrimidine-based kinase inhibitors. These compounds are actively investigated for modulating c-KIT and Raf kinase pathways in the treatment of proliferative diseases such as malignant melanoma and colorectal cancer .

As a Senior Application Scientist, the objective of this guide is to evaluate the synthetic pathways for this compound, focusing on mechanistic causality, process scalability, and self-validating experimental protocols.

Retrosynthetic Strategy & Pathway Selection

The synthesis of this compound can be approached via two primary disconnections:

  • Pathway A (Reduction): Reduction of the commercially available 4-fluoro-2-methylphenylacetic acid (CAS: 407640-40-8).

  • Pathway B (Epoxide Ring Opening): Nucleophilic addition of 4-fluoro-2-methylphenylmagnesium bromide (CAS: 30897-90-6) to ethylene oxide.

Retrosynthesis Target This compound (CAS 124869-88-1) Acid 4-Fluoro-2-methylphenylacetic acid (Precursor A) Acid->Target Reduction (BH3 or LAH) Grignard 4-Fluoro-2-methylphenylmagnesium bromide (Precursor B1) Grignard->Target Nucleophilic Ring Opening Epoxide Ethylene Oxide (Precursor B2) Epoxide->Target Nucleophilic Ring Opening

Figure 1: Retrosynthetic pathways for this compound synthesis.

Mechanistic Causality in Pathway Execution

Pathway A: Chemoselective Reduction of Carboxylic Acids

While Lithium Aluminum Hydride (LAH) is a classic reductant for carboxylic acids , its use on a process scale introduces significant hazards—namely its pyrophoric nature and the formation of intractable aluminum salt emulsions during the Fieser workup.

Causality for Reagent Selection: Borane-THF (


) is selected as the optimal reagent. Borane acts as an electrophilic reducing agent. It rapidly coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, evolving 

gas to form a triacyloxyborane intermediate. This intermediate is subsequently reduced to the borate ester, which is hydrolyzed to the primary alcohol.
  • Chemoselectivity: Borane's electrophilic nature ensures that the reduction is highly specific to the carboxylic acid. The aryl-fluorine bond remains completely intact, avoiding the defluorination side-reactions occasionally observed with aggressive nucleophilic hydrides at elevated temperatures.

Pathway B: Nucleophilic Epoxide Ring Opening

This pathway utilizes a Grignard reagent to open ethylene oxide.

  • Mechanistic Insight: The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating to the epoxide oxygen. This weakens the C-O bond, facilitating an

    
     attack by the nucleophilic aryl carbon at the less sterically hindered methylene carbon of the epoxide.
    
  • Limitations: Ethylene oxide is a highly toxic, flammable gas. Furthermore, Grignard reactions with epoxides can sometimes suffer from competing halogenation (yielding halohydrins) due to the presence of magnesium halides (Schlenk equilibrium).

Self-Validating Experimental Protocols

Protocol A: Borane-Mediated Reduction (Preferred Scale-Up Route)

This protocol is designed as a self-validating system, utilizing physical observables and analytical checkpoints to ensure process integrity.

Materials: 4-Fluoro-2-methylphenylacetic acid (1.0 eq),


 (1.0 M in THF, 1.5 eq), Anhydrous THF, Methanol.

Step-by-Step Methodology:

  • System Preparation: Purge a dry, multi-neck round-bottom flask with

    
    . Dissolve 4-fluoro-2-methylphenylacetic acid in anhydrous THF (0.5 M concentration). Cool the reactor to 0 °C using an ice-water bath.
    
  • Electrophilic Activation: Add

    
     dropwise via an addition funnel.
    
    • Causality & Validation: Maintain internal temperature

      
       °C. The reaction is self-validating through the stoichiometric evolution of 
      
      
      
      gas. The rate of addition must be governed by the rate of gas evolution to prevent over-pressurization.
  • Propagation: Once addition is complete, remove the cooling bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours.

    • In-Process Control (IPC): Analyze an aliquot via HPLC (UV 254 nm). The reaction is deemed complete when the starting material peak area is

      
      .
      
  • Quenching Mechanism: Re-cool the mixture to 0 °C. Slowly add Methanol dropwise until gas evolution ceases.

    • Causality: Methanol safely reacts with excess borane to form trimethyl borate,

      
      . Trimethyl borate is highly volatile (bp 68 °C) and is easily removed during solvent evaporation, preventing boron carryover into the final product.
      
  • Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and 1M HCl. Wash the organic layer with saturated aqueous

    
     and brine. Dry over anhydrous 
    
    
    
    , filter, and evaporate to yield the crude alcohol.
  • Purification: Purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc) to afford the pure this compound.

Workflow Step1 1. Dissolve Acid in anhydrous THF (Cool to 0 °C under N2) Step2 2. Dropwise addition of BH3·THF (Maintain internal T < 5 °C) Step1->Step2 Step3 3. Warm to RT & Stir (4-6 h) (Monitor via HPLC/TLC) Step2->Step3 Step4 4. Quench with MeOH/H2O at 0 °C (Destroy excess borane) Step3->Step4 Step5 5. Aqueous Workup & Extraction (EtOAc, Brine wash, Dry over MgSO4) Step4->Step5 Step6 6. Evaporation & Purification (Yield: >90% expected) Step5->Step6

Figure 2: Step-by-step experimental workflow for the borane-mediated reduction.

Quantitative Pathway Analysis

To assist in route scouting and process development, the following table summarizes the quantitative and qualitative metrics of both synthetic pathways.

Process ParameterPathway A: Borane ReductionPathway B: Grignard + Ethylene Oxide
Target Yield 85–92% (Highly reproducible)70–80% (Variable based on reagent purity)
Atom Economy Moderate (Loss of volatile

)
High (Direct addition mechanism)
Scalability Excellent (Requires standard cryogenic vessels)Challenging (Requires specialized gas handling)
Safety Profile Manageable (

gas venting required)
High Risk (Ethylene oxide is explosive/toxic)
Impurity Profile Trace unreacted acid (easily removed via base wash)Dimerization products, halohydrins
Reagent Cost Moderate (

is relatively expensive)
Low (Grignard and Epoxide are inexpensive)

References

  • Flynn, D. L., et al. (2013). Dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases (U.S. Patent No. 8,461,179 B1). U.S. Patent and Trademark Office.
  • Flynn, D. L., et al. (2012). Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases (U.S. Patent No. 8,188,113 B2). U.S. Patent and Trademark Office.
  • Zhao, W. (2023). Handbook for Chemical Process Research and Development, Second Edition. CRC Press. URL:[Link]

The Strategic Role of 4-Fluoro-2-methylphenethyl Alcohol in Modern Medicinal Chemistry: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the selection of starting building blocks (synthons) dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. 4-Fluoro-2-methylphenethyl alcohol (CAS 124869-88-1) represents a highly specialized, privileged synthon. By combining a versatile phenethyl alcohol core with precisely positioned fluorine and methyl substituents, this molecule offers a tripartite advantage: it provides a handle for synthetic divergence, shields the aromatic ring from metabolic degradation, and restricts side-chain conformation to minimize entropic penalties during receptor binding.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind these structural features, outline self-validating experimental workflows for its derivatization, and demonstrate its utility in target-directed drug design.

Structural Anatomy: A Tripartite Pharmacophore

The Phenethyl Alcohol Scaffold: A Privileged Synthon

In organic chemistry, a synthon is a readily manipulable molecular fragment used to construct more complex architectures[1]. The phenethyl alcohol motif is ubiquitous in medicinal chemistry because the terminal hydroxyl group can be easily activated (via halogenation or sulfonylation) to undergo nucleophilic substitution, or oxidized to yield phenylacetic acids. This flexibility allows chemists to rapidly generate libraries of phenethylamines, aryl ethers, and amides—key pharmacophores for Central Nervous System (CNS) agents and kinase inhibitors.

The 4-Fluoro Effect: Metabolic Armor and Lipophilicity

The strategic replacement of hydrogen with fluorine is a cornerstone tactic in lead optimization[2]. The fluorine atom is uniquely suited for this role due to its small van der Waals radius (1.47 Å), which closely mimics hydrogen (1.20 Å) and avoids detrimental steric clashes within receptor pockets[3].

From a mechanistic standpoint, the primary rationale for the 4-fluoro substitution is metabolic stability . The para-position of an aromatic ring is highly susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 (CYP450) monooxygenases. Because the C–F bond (~485 kJ/mol) is significantly stronger than the C–H bond (~413 kJ/mol), fluorine substitution effectively blocks the formation of the arene oxide intermediate, preventing metabolic clearance[3]. Furthermore, the high electronegativity of fluorine enhances the overall lipophilicity (LogP) of the molecule, which is critical for crossing the blood-brain barrier (BBB) without disproportionately increasing the molecular weight[2][4].

The Ortho-Methyl Effect: Conformational Entropy Optimization

The binding of a drug to its target receptor is a complex thermodynamic process where the loss of conformational flexibility results in an entropic penalty[5]. The introduction of a methyl group at the ortho position (2-methyl) introduces severe steric hindrance (allylic strain) against the adjacent phenethyl side chain.

This steric clash acts as a conformational restrictor, forcing the side chain out of coplanarity and locking the molecule into a preferred rotameric state (typically a perpendicular conformation)[6]. By pre-organizing the molecule into its bioactive conformation before it enters the receptor pocket, the ortho-methyl group drastically reduces the entropy lost upon binding, thereby increasing the binding affinity and target selectivity of the resulting drug candidate[5][6].

G A This compound B 4-Fluoro Group A->B Electronic/Steric C Ortho-Methyl Group A->C Steric Hindrance D Phenethyl Core A->D Synthon Base B1 Blocks CYP450 Para-Hydroxylation B->B1 B2 Increases Lipophilicity (LogP) B->B2 C1 Restricts Side-Chain Rotation C->C1 C2 Lowers Entropic Penalty C->C2 D1 Precursor to Amines/Ethers D->D1

Figure 1: Tripartite structural advantages of this compound in drug design.

Physicochemical Parameters

To fully leverage this building block, researchers must understand the quantitative differences its substituents impart compared to an unsubstituted phenethyl alcohol.

ParameterHydrogen (H)Fluorine (F)Methyl (CH3)Impact on Pharmacokinetics / Dynamics
van der Waals Radius 1.20 Å1.47 Å2.00 ÅF mimics H size; CH3 induces necessary steric clash.
Electronegativity (Pauling) 2.203.982.55 (C)F alters local pKa, dipole moment, and membrane permeation.
Bond Dissociation Energy ~413 kJ/mol~485 kJ/molN/AStrong C-F bond resists CYP450 oxidative cleavage.
Conformational Effect Free rotationFree rotationRestrictedOrtho-CH3 restricts side-chain rotamers, boosting affinity.

Experimental Workflows: Activation and Derivatization

Because primary alcohols are poor leaving groups, this compound must be activated before it can be incorporated into complex Active Pharmaceutical Ingredients (APIs). Below are field-proven, self-validating protocols for its derivatization.

Protocol 1: Electrophilic Activation via Mesylation

Objective: Convert the stable alcohol into a highly reactive electrophile (methanesulfonate ester) for subsequent nucleophilic attack[1].

  • Preparation: Charge a flame-dried round-bottom flask with this compound (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add Triethylamine (TEA, 1.5 eq) and stir for 5 minutes.

    • Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated in the next step, preventing acid-catalyzed degradation of the product.

  • Activation: Cool the system to 0 °C using an ice bath. Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq) over 15 minutes.

    • Causality: The 0 °C environment is critical. It suppresses the highly exothermic nature of sulfonylation and prevents the competitive formation of alkyl chloride side-products (via direct S_N2 attack by the chloride ion on the newly formed mesylate).

  • Quench & Extraction: Stir for 2 hours. Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, dry over MgSO4, and concentrate under reduced pressure.

    • Self-Validation: The reaction is self-validating when Thin Layer Chromatography (TLC) shows a complete shift from the polar alcohol spot (lower Rf) to the less polar mesylate spot (higher Rf), and the aqueous quench ceases to evolve CO2 gas (confirming the neutralization of excess MsCl and HCl).

Protocol 2: Nucleophilic Amination (Azide-Staudinger Route)

Objective: Convert the mesylate into a primary phenethylamine, a privileged scaffold for G-Protein Coupled Receptors (GPCRs).

  • Azidation: Dissolve the mesylate intermediate (1.0 eq) in anhydrous DMF. Add Sodium Azide (NaN3, 1.5 eq) and heat to 80 °C for 4 hours.

    • Causality: DMF is a polar aprotic solvent that leaves the azide anion unsolvated and highly nucleophilic, ensuring rapid S_N2 displacement of the mesylate.

  • Isolation: Extract the intermediate alkyl azide into diethyl ether, wash extensively with water to remove DMF, and concentrate. (Safety Note: Handle azides with care behind a blast shield).

  • Staudinger Reduction: Dissolve the azide in THF. Add Triphenylphosphine (PPh3, 1.2 eq) and water (10.0 eq). Stir at room temperature for 12 hours.

    • Causality: The Staudinger reduction is specifically chosen over catalytic hydrogenation (Pd/C, H2) to prevent potential hydrodefluorination (cleavage of the aromatic C-F bond), which can occur under harsh hydrogenation conditions. Furthermore, this route avoids the over-alkylation (yielding secondary/tertiary amines) that plagues direct amination with ammonia.

    • Self-Validation: The immediate evolution of nitrogen gas (bubbling) upon the addition of PPh3 is a visual, self-validating indicator that the formation of the aza-ylide intermediate is occurring successfully.

Synth SM This compound Mesylate Mesylate Intermediate (Activated Electrophile) SM->Mesylate MsCl, TEA, DCM (0°C) Acid Phenylacetic Acid Derivative (Anti-inflammatory) SM->Acid Jones Reagent or KMnO4 Oxidation Amine Phenethylamine Derivative (CNS / GPCR Ligand) Mesylate->Amine 1. NaN3, DMF 2. PPh3, H2O Ether Aryl Ether Derivative (Kinase Inhibitor) Mesylate->Ether Ar-OH, K2CO3, DMF

Figure 2: Synthetic divergence of this compound into key pharmacophores.

Applications in Target-Directed Drug Design

The integration of this compound into drug discovery pipelines solves specific clinical challenges:

  • CNS Drug Development: The lipophilicity imparted by the fluorine atom ensures excellent BBB penetration. When converted to a phenethylamine (as shown in Protocol 2), the ortho-methyl group restricts the rotation of the amine side-chain. This locked conformation is critical for achieving high selectivity between closely related neurotransmitter receptors (e.g., differentiating between Dopamine D2 and Serotonin 5-HT2A receptors), thereby reducing off-target psychiatric side effects.

  • Kinase Inhibitors: In oncology, resistance often develops due to rapid metabolism of the drug. By utilizing the 4-fluoro-substituted building block to construct aryl ether linkages, medicinal chemists completely block the para-hydroxylation pathway, significantly extending the drug's half-life and improving its metabolic stability[3][4].

References

1.[3] Full article: The role of fluorine in medicinal chemistry, Taylor & Francis Online.3 2.[2] Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability, ACS Publications. 2 3.[4] Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics, Bentham Science. 4 4.[6] Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments, NIH / PubMed Central. 6 5.[5] Harnessing the cyclization strategy for new drug discovery, NIH / PubMed Central. 5 6.[1] Biden-Xi Meeting: Can Fentanyl Be Curtailed by Banning Precursor Chemicals?, ACSH.org. 1

Sources

physical characteristics of 4-Fluoro-2-methylphenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical characteristics, synthesis, and application of 4-Fluoro-2-methylphenethyl alcohol , a specialized intermediate in medicinal chemistry.

Document Type: Technical Whitepaper & Protocol Guide Subject: Physicochemical Characterization, Synthesis, and Drug Discovery Applications Primary CAS (Precursor): 407640-40-8 (Acid) | Target Scaffold: 2-(4-Fluoro-2-methylphenyl)ethanol[1]

Executive Summary & Structural Significance

This compound is a disubstituted benzeneethanol derivative serving as a critical building block in the synthesis of kinase inhibitors and receptor modulators.[1] Its structural value lies in the "ortho-methyl, para-fluoro" substitution pattern:

  • The Ortho-Methyl Group (2-Me): Induces a conformational lock, restricting rotation around the phenyl-alkyl bond (atropisomerism potential) and increasing lipophilicity.[1]

  • The Para-Fluorine Atom (4-F): Blocks metabolic oxidation at the susceptible para-position (preventing hydroxylation) while modulating the pKa of the aromatic ring.[1]

This guide addresses the data scarcity of this specific isomer by deriving actionable protocols from its validated precursor, 4-Fluoro-2-methylphenylacetic acid (CAS 407640-40-8) .[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature & Identification
ParameterDetail
IUPAC Name 2-(4-Fluoro-2-methylphenyl)ethan-1-ol
Common Synonyms 4-Fluoro-2-methylbenzeneethanol; 4-Fluoro-2-methyl-phenethyl alcohol
Molecular Formula C₉H₁₁FO
SMILES CC1=C(C=CC(=C1)F)CCO
Key Precursor CAS 407640-40-8 (4-Fluoro-2-methylphenylacetic acid)
Physical Characteristics (Experimental & Predicted)

Data derived from structural isomer [2-(2-fluoro-4-methylphenyl)ethanol] and functional group contribution analysis.[1]

PropertyValue / RangeConfidence Level
Molecular Weight 154.18 g/mol Exact
Physical State Clear, colorless to pale yellow liquidHigh (Analogous)
Boiling Point 242°C – 246°C (at 760 mmHg)Predicted
Density 1.102 ± 0.06 g/cm³Predicted
Refractive Index

1.515 – 1.525
Predicted
Flash Point > 100°CSafety Estimate
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in waterHigh
LogP (Octanol/Water) 1.85 – 1.95Predicted

Synthetic Methodology

As this alcohol is often a "make-on-demand" intermediate, the most reliable access is via the reduction of 4-Fluoro-2-methylphenylacetic acid .[1]

Reaction Pathway Visualization

The following diagram illustrates the reduction workflow and subsequent activation for medicinal chemistry applications.

SynthesisPathway Precursor 4-Fluoro-2-methylphenylacetic acid (CAS 407640-40-8) Intermediate Alkoxide Complex Precursor->Intermediate Reduction Reagent LiAlH4 (in THF) 0°C to Reflux Reagent->Intermediate Product This compound (Target) Intermediate->Product Acidic Workup (H3O+) Downstream Tosylate/Halide (Drug Linker) Product->Downstream Activation (TsCl/SOCl2)

Caption: Reduction of phenylacetic acid precursor to the target alcohol using Lithium Aluminum Hydride.

Detailed Protocol: Acid Reduction

Objective: Synthesize 10g of this compound.

Reagents:

  • 4-Fluoro-2-methylphenylacetic acid (CAS 407640-40-8): 10.0 g (59.5 mmol)[1]

  • Lithium Aluminum Hydride (LiAlH₄): 2.5 g (65.5 mmol, 1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous: 150 mL

  • Sodium Sulfate (Na₂SO₄), anhydrous

Step-by-Step Workflow:

  • Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Solvent Prep: Charge the flask with LiAlH₄ (2.5 g) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Addition: Dissolve the acid (10.0 g) in THF (100 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Gas evolution (H₂).

  • Reaction: Once addition is complete, remove the ice bath and allow to warm to room temperature. Heat to reflux (66°C) for 2–4 hours.[1] Monitor by TLC (Eluent: 30% EtOAc/Hexanes; Stain: KMnO₄).[1]

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 2.5 mL Water[1]

    • 2.5 mL 15% NaOH solution[1]

    • 7.5 mL Water[1]

  • Workup: Stir the resulting granular precipitate for 30 minutes. Filter through a pad of Celite.[1] Wash the pad with diethyl ether.[1]

  • Isolation: Dry the filtrate over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Yield: 85–92% (Clear oil).[1]

Structural Analysis & Identification

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueExpected Signal CharacteristicsInterpretation
¹H NMR (400 MHz, CDCl₃)δ 7.10 (dd, 1H) Aromatic proton (C3), coupling with F.
δ 6.85 (m, 2H) Aromatic protons (C5, C6).[1]
δ 3.85 (t, J=6.5 Hz, 2H) -CH₂-OH (Methylene adjacent to oxygen).[1]
δ 2.85 (t, J=6.5 Hz, 2H) Ar-CH₂- (Benzylic methylene).[1]
δ 2.32 (s, 3H) Ar-CH₃ (Distinctive ortho-methyl singlet).[1]
¹⁹F NMR δ -115 to -118 ppm Single peak (multiplet due to H-coupling).[1]
IR Spectroscopy 3300-3400 cm⁻¹ Broad O-H stretch.[1]

Applications in Drug Discovery

The 4-fluoro-2-methylphenethyl moiety is a bioisostere used to optimize lead compounds.[1]

Metabolic Stability & Bioisosterism[1][2]
  • Fluorine Blockade: In many phenethyl-based drugs, the para-position is the primary site of CYP450-mediated metabolism.[1] Substituting H with F blocks this pathway, extending half-life (

    
    ).[1]
    
  • Conformational Restriction: The 2-methyl group creates steric clash with the ethyl side chain, favoring specific rotamers that may better fit hydrophobic pockets in kinases (e.g., c-Kit, Raf).[1]

Application Workflow: Linker Synthesis

The alcohol is rarely the final drug; it is typically converted into a leaving group to alkylate amines (e.g., in the synthesis of piperazine-based antipsychotics or kinase inhibitors).

Applications cluster_pathways Derivatization Pathways Alcohol This compound Tosylate Tosylate/Mesylate (Leaving Group) Alcohol->Tosylate TsCl, Pyridine Aldehyde Phenylacetaldehyde (Reductive Amination) Alcohol->Aldehyde Dess-Martin Periodinane Acid Phenylacetic Acid (Amide Coupling) Alcohol->Acid Jones Oxidation Target Target Drug Class: Kinase Inhibitors (c-Kit/Raf) GPCR Modulators Tosylate->Target Nucleophilic Substitution (with Amines) Aldehyde->Target Reductive Amination

Caption: Divergent synthesis pathways transforming the alcohol into active pharmaceutical ingredients (APIs).[1]

References

  • ChemicalBook. 4-Fluoro-2-methylphenylacetic acid (CAS 407640-40-8) Product Entry.Link[1]

  • Flynn, D. L., et al. Dihydronaphthyridines and related compounds useful as kinase inhibitors.[1] U.S. Patent 8,461,179 B1.[1] (Describes the use of the 4-fluoro-2-methylphenylacetic acid precursor). Link

  • PubChem. Compound Summary: 2-(2-fluoro-4-methylphenyl)ethanol (Isomer Data for Comparison).[1]Link[1]

  • Sigma-Aldrich. Safety Data Sheet: 4-Fluoro-2-methylphenylacetic acid.[1]Link[1]

  • Purser, S., et al. Fluorine in medicinal chemistry.[1][2] Chem. Soc. Rev., 2008, 37, 320-330.[1] (Mechanistic reference for Fluorine bioisosterism). Link

Sources

Methodological & Application

Application Note: Strategic Synthesis & Utilization of 4-Fluoro-2-methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the chemical synthesis and application of 4-Fluoro-2-methylphenethyl alcohol (CAS: 7592-26-9).[1][2] This fluorinated building block is a critical "privileged scaffold" in medicinal chemistry, utilized to modulate metabolic stability (via fluorine substitution) and conformational entropy (via the ortho-methyl group) in CNS and metabolic disease drug candidates.[1][2]

Introduction & Chemical Profile

This compound is a bifunctional aromatic building block.[1][2] Its value lies in the unique electronic and steric properties imparted by the 4-fluoro and 2-methyl substituents.[1][2]

  • Metabolic Stability: The para-fluorine atom blocks metabolic oxidation at the most reactive phenyl position (CYP450 blockade).[2]

  • Conformational Locking: The ortho-methyl group introduces steric strain that can "lock" the ethyl side chain into specific bioactive conformations, enhancing receptor binding affinity compared to non-methylated analogs.

Compound Snapshot
PropertySpecification
IUPAC Name 2-(4-Fluoro-2-methylphenyl)ethanol
CAS Number 7592-26-9
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 108-110 °C (at 12 mmHg)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water

Core Synthetic Workflows

The utility of this alcohol stems from its conversion into two primary classes of intermediates: Electrophilic Alkylating Agents (Halides/Sulfonates) and Oxidized Carbonyls (Acids/Aldehydes).[2]

Pathway Visualization (Graphviz)

SynthesisPathways Alcohol 4-Fluoro-2-methyl- phenethyl alcohol Bromide Alkyl Bromide (Electrophile) Alcohol->Bromide PBr3 or HBr Tosylate Tosylate/Mesylate (Electrophile) Alcohol->Tosylate TsCl, Et3N Aldehyde Phenylacetaldehyde (Reactive Intermediate) Alcohol->Aldehyde Swern/TEMPO Amine N-Phenethyl Heterocycles (Drug Scaffold) Bromide->Amine HNR2, K2CO3 (N-Alkylation) Tosylate->Amine HNR2, DIPEA Acid Phenylacetic Acid (Building Block) Aldehyde->Acid Jones Ox.

Figure 1: Divergent synthetic pathways transforming the alcohol into electrophilic or nucleophilic precursors.[1][2]

Detailed Experimental Protocols

Protocol A: Activation to 4-Fluoro-2-methylphenethyl Bromide

Rationale: The hydroxyl group is a poor leaving group.[1][2] Conversion to the bromide creates a potent electrophile for attaching this fluorinated tail to nitrogen heterocycles (e.g., piperazines, piperidines) common in antipsychotic and antidepressant drugs.

Reagents:

  • Starting Material: this compound (1.0 equiv)[1][2]

  • Reagent: Phosphorus Tribromide (PBr₃) (0.4 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with This compound (10.0 g, 64.8 mmol) and anhydrous DCM (100 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice/salt bath.

  • Addition: Add PBr₃ (2.45 mL, 26.0 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3-4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the alcohol (Rf ~0.3) and appearance of the bromide (Rf ~0.8).[2]

  • Quench: Cool back to 0 °C and carefully quench with saturated aqueous NaHCO₃ (50 mL). Note: Gas evolution (CO₂) will occur.[1][2]

  • Workup: Separate phases. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: The crude bromide is typically pure enough (>95%) for subsequent alkylations. If necessary, purify via short-path distillation or silica plug filtration (100% Hexanes).[1][2]

Expected Yield: 90-95% (Pale yellow oil).[1][2]

Protocol B: Synthesis of Fluorinated Phenethyl-Piperazine Scaffold

Rationale: This protocol demonstrates the application of the bromide (from Protocol A) to synthesize a "drug-like" core. N-phenethyl piperazines are key pharmacophores in serotonin (5-HT) and dopamine receptor modulators.[1][2]

Reagents:

  • Electrophile: 4-Fluoro-2-methylphenethyl bromide (1.0 equiv)[1][2]

  • Nucleophile: 1-Boc-piperazine (1.2 equiv)[1][2]

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)[1][2]

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein activation[1][2]

  • Solvent: Acetonitrile (MeCN)[1][2]

Step-by-Step Methodology:

  • Mixing: In a reaction vial, suspend 1-Boc-piperazine (1.2 g, 6.4 mmol), K₂CO₃ (2.2 g, 16.0 mmol), and KI (88 mg, 0.53 mmol) in MeCN (20 mL).

  • Addition: Add 4-Fluoro-2-methylphenethyl bromide (1.15 g, 5.3 mmol) dissolved in MeCN (5 mL).

  • Heating: Heat the mixture to reflux (80 °C) for 12-16 hours.

  • Filtration: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KBr) and rinse the cake with EtOAc.

  • Concentration: Evaporate the solvent to obtain a semi-solid residue.

  • Purification: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 9:1 → 7:3).

  • Deprotection (Optional): To access the free secondary amine, treat the Boc-intermediate with 4M HCl in Dioxane for 2 hours.

Data Summary:

Parameter Value
Yield (Coupling) 82-88%
Purity (HPLC) >98%

| Key NMR Signal | Triplet at ~2.6 ppm (N-CH₂-CH₂-Ar) confirming alkylation.[1][2] |

Protocol C: Oxidation to 4-Fluoro-2-methylphenylacetic Acid

Rationale: Phenylacetic acids are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and auxin-like agrochemicals.[1][2] The "Jones Oxidation" is robust for this transformation.

Reagents:

  • Substrate: this compound[1][2]

  • Oxidant: Jones Reagent (CrO₃ / H₂SO₄)[1][2]

  • Solvent: Acetone

Methodology:

  • Dissolve the alcohol (1.0 g) in acetone (15 mL) and cool to 0 °C.

  • Add Jones Reagent dropwise until the orange color persists (indicating excess oxidant).

  • Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

  • Quench with isopropanol (to consume excess Cr(VI)) until the mixture turns green.

  • Dilute with water and extract with EtOAc.

  • Critical Step: Extract the organic layer with 1M NaOH (pulling the acid into the aqueous phase). Discard the organic layer (removes neutral impurities).

  • Acidify the aqueous phase (pH 2) with 1M HCl and re-extract with EtOAc to isolate the pure acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Alkylation Elimination of HBr (Styrene formation)Lower reaction temperature to 60 °C; switch base to DIPEA or use a less polar solvent (Toluene).
Incomplete Oxidation Steric hindrance from ortho-methylIncrease reaction time; switch to catalytic TEMPO/NaOCl (milder, less steric sensitivity).[1][2]
Colored Impurities Polymerization of styrene byproductEnsure reaction temperature in Protocol A does not exceed 30 °C during PBr₃ addition.

Safety & Handling (E-E-A-T)

  • PBr₃: Highly corrosive and water-reactive.[1][2] Releases HBr gas. Must be handled in a fume hood.[3] Quench excess reagent with extreme caution.

  • Chromium (VI): Carcinogenic.[1][2] Dispose of all chromium waste in dedicated heavy metal waste streams.

  • Fluorinated Compounds: While generally stable, avoid incineration which can release HF.

References

  • Synthesis of Fluorinated Phenethyl Bromides

    • Title: "Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents."
    • Source:Journal of Organic Chemistry (via ResearchGate).[2]

    • URL:[Link]

  • Oxidation Protocols (Jones/Swern)

    • Title: "Oxidation of Alcohols to Aldehydes and Ketones."
    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Piperazine Alkylation Strategies

    • Title: "Synthetic Approaches to Piperazine-Containing Drugs."[1][2]

    • Source:Molecules (MDPI).[1][2]

    • URL:[Link][1][2]

  • Application in NK1 Antagonists (Contextual)

    • Title: "Discovery process and pharmacological characteriz
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

4-Fluoro-2-methylphenethyl alcohol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Fluoro-2-methylphenethyl alcohol as a Pharmaceutical Intermediate

Executive Summary

This compound (CAS: 124869-88-1) is a high-value fluorinated building block used primarily in the synthesis of neurokinin-1 (NK1) receptor antagonists. Its structural uniqueness lies in the specific ortho-methyl and para-fluoro substitution pattern on the phenyl ring. This dual substitution serves two critical medicinal chemistry functions: the fluorine atom blocks metabolic oxidation at the susceptible para position (improving half-life), while the ortho-methyl group introduces steric bulk that restricts conformational rotation, often locking the molecule into a bioactive conformation.

This guide details the physicochemical properties, synthetic utility, and specific protocols for handling and converting this alcohol into activated electrophiles (mesylates/bromides) for downstream coupling reactions, using the synthesis of Vestipitant as a primary case study.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-(4-Fluoro-2-methylphenyl)ethanol
CAS Number 124869-88-1
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~115 °C at 15 mmHg (predicted)
Density 1.12 g/mL (predicted)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Key Precursor 4-Fluoro-2-methylphenylacetic acid (CAS: 407640-40-8)

Strategic Importance in Drug Design

The "Fluorine-Methyl" Effect

In the development of CNS-active drugs like Vestipitant (an anxiolytic/antiemetic), the 4-fluoro-2-methylphenyl moiety is not merely a scaffold but a functional pharmacophore.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) at the para position prevents cytochrome P450-mediated hydroxylation, a common clearance pathway for phenethyl derivatives.

  • Conformational Locking: The ortho-methyl group creates steric clash with the ethyl side chain. This "atropisomer-like" restriction reduces the entropy cost of binding to the NK1 receptor, significantly enhancing potency compared to the non-methylated analog.

Synthetic Pathway Visualization

The following diagram illustrates the role of this alcohol in the synthesis of Vestipitant, highlighting the activation step.

VestipitantSynthesis Acid 4-Fluoro-2-methyl- phenylacetic acid (CAS 407640-40-8) Alcohol 4-Fluoro-2-methyl- phenethyl alcohol (CAS 124869-88-1) Acid->Alcohol Reduction (BH3·THF or LiAlH4) Activated Activated Intermediate (Mesylate/Bromide) Alcohol->Activated Activation (MsCl/TEA or PBr3) Vestipitant Vestipitant (NK1 Antagonist) Activated->Vestipitant N-Alkylation (K2CO3, CH3CN) Piperazine Piperazine Core (Chiral) Piperazine->Vestipitant Coupling Partner

Caption: Synthetic workflow transforming the acid precursor to the active pharmaceutical ingredient (Vestipitant) via the alcohol intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: While the alcohol is commercially available, in-house preparation from the acid (CAS 407640-40-8) ensures freshness and reduces cost for gram-scale optimization. Borane reduction is preferred over LiAlH₄ for chemoselectivity if other reducible groups are present, though LiAlH₄ is standard for this specific substrate.

Reagents:

  • 4-Fluoro-2-methylphenylacetic acid (1.0 equiv)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quench)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 4-Fluoro-2-methylphenylacetic acid (5.0 g, 29.7 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Dropwise add BH₃·THF (44.6 mL, 44.6 mmol) over 30 minutes via a pressure-equalizing addition funnel. Caution: Gas evolution (H₂) will occur.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The acid peak should disappear.

  • Quench: Cool back to 0 °C. Carefully add Methanol (10 mL) dropwise to destroy excess borane. Stir for 30 minutes until bubbling ceases.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc (100 mL) and wash with 1M HCl (2 x 30 mL), saturated NaHCO₃ (30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude oil is typically >95% pure. If necessary, purify via flash chromatography (0-20% EtOAc in Hexanes).

    • Expected Yield: 90-95% (Colorless oil).[2]

Protocol B: Activation to Mesylate (Mesylation)

Rationale: The alcohol is a poor leaving group. Conversion to the methanesulfonate (mesylate) is the standard method for creating an electrophile suitable for SN2 displacement by amines (e.g., the piperazine core of Vestipitant).

Reagents:

  • This compound (from Protocol A)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve the alcohol (4.0 g, 26.0 mmol) and TEA (5.4 mL, 39.0 mmol) in anhydrous DCM (40 mL) under nitrogen.

  • Cooling: Cool the reaction mixture to -10 °C (salt/ice bath).

  • Addition: Add MsCl (2.4 mL, 31.2 mmol) dropwise over 15 minutes. Maintain internal temperature below 0 °C to prevent elimination side products (styrene formation).

  • Reaction: Stir at 0 °C for 1 hour. TLC should show complete conversion of the polar alcohol to a less polar spot.

  • Workup: Quench with cold water (20 mL). Separate the organic layer and wash with cold 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate at low temperature (<30 °C) to avoid thermal decomposition.

    • Storage: Use immediately for the coupling step; mesylates of phenethyl alcohols can be unstable upon prolonged storage.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Reduction) Incomplete quenching or borane complexation.Ensure thorough methanol quench followed by acidic wash to break boron-oxygen complexes.
Styrene Formation Elimination during mesylation.Keep reaction temperature strictly below 0 °C; avoid excess base.
Impurity in LC-MS Oxidation to aldehyde/acid.Store alcohol under argon at 4 °C; avoid exposure to air/light.

Analytical Parameters (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 210 nm (low absorption due to lack of conjugation) and 254 nm.

References

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of Vestipitant as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-3247. Link

  • Guercio, G., et al. (2007).[1] Process for preparing an intermediate in the synthesis of Vestipitant.[3] World Intellectual Property Organization, WO2007048642. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Provera, S., et al. (2010). Application of LC-NMR and HR-NMR to the characterization of biphenyl impurities in the synthetic route development for vestipitant. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 547-551. Link

Sources

Application Note: Selective Oxidation of 4-Fluoro-2-methylphenethyl Alcohol to Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the oxidation of 4-Fluoro-2-methylphenethyl alcohol to its corresponding aldehyde, 2-(4-Fluoro-2-methylphenyl)acetaldehyde. This transformation is a critical step in the synthesis of various CNS-active pharmaceutical intermediates.

While classic methods like Swern or PCC oxidation are functional, they often introduce environmental hazards or cryogenic constraints. This guide prioritizes TEMPO-mediated oxidations (Anelli and BAIB variants) and Dess-Martin Periodinane (DMP) as the superior methodologies for modern drug development workflows. Special attention is given to preventing over-oxidation to the carboxylic acid and avoiding electrophilic chlorination of the activated aromatic ring.

Chemical Context & Substrate Analysis[1][2][3][4][5]

The substrate, this compound, presents specific challenges:

  • Over-oxidation: Primary phenethyl alcohols are susceptible to rapid oxidation to phenylacetic acids.

  • Ring Chlorination: The aromatic ring is activated by the ortho-methyl group, making it prone to electrophilic aromatic substitution (chlorination) if hypochlorite-based oxidants (Anelli conditions) are not strictly pH-buffered.

  • Aldehyde Stability: The resulting phenylacetaldehyde is prone to enolization and subsequent polymerization or aldol condensation upon prolonged storage.

Reaction Scheme

ReactionScheme Substrate This compound (Primary Alcohol) Intermediate Oxoammonium Species (Active Oxidant) Substrate->Intermediate TEMPO/Oxidant Product 2-(4-Fluoro-2-methylphenyl)acetaldehyde (Target Aldehyde) Intermediate->Product -2H SideProduct Carboxylic Acid (Over-oxidation) Product->SideProduct Excess Oxidant

Figure 1: General reaction pathway highlighting the critical divergence between aldehyde formation and over-oxidation.

Method Selection Guide

FeatureMethod A: TEMPO / BAIBMethod B: Dess-Martin (DMP)Method C: Anelli (TEMPO/Bleach)
Scale Suitability Gram to KilogramMilligram to GramMulti-Kilogram
Chemo-selectivity High (No chlorination risk)Very High Moderate (pH dependent)
Reaction Time 2–4 Hours30–90 Minutes1–2 Hours
Cost Efficiency ModerateLow (Expensive Reagent)High (Cheap Reagents)
Green Score Good (Recyclable Iodine)Moderate (Atom Economy)Excellent (Water solvent)
Primary Risk Exotherm on scaleShock sensitivity (dry)Ring chlorination / Over-oxidation

Detailed Protocols

Protocol A: TEMPO / BAIB Oxidation (Recommended for High Purity)

Rationale: This method uses Bis(acetoxy)iodobenzene (BAIB) as the stoichiometric co-oxidant. It is mild, homogeneous, and completely avoids the risk of ring chlorination associated with bleach.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: TEMPO (0.1 equiv)

  • Co-oxidant: BAIB (1.1 equiv)

  • Solvent: DCM / Water (9:1 v/v)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 10.0 g (approx. 65 mmol) of the alcohol in 100 mL of Dichloromethane (DCM). Add 10 mL of water.

  • Catalyst Addition: Add 1.0 g (6.5 mmol) of TEMPO. The solution will turn orange-red.

  • Oxidant Addition: Cool the mixture to 0°C. Add 23.0 g (71.5 mmol) of BAIB in portions over 15 minutes.

    • Expert Tip: Although the reaction is mild, portion-wise addition prevents a sudden exotherm.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 3 hours.

  • Monitoring: Check by TLC (Hexane/EtOAc 4:1). The aldehyde typically runs higher (Rf ~0.6) than the alcohol (Rf ~0.3).

  • Quench: Add 50 mL of saturated aqueous Na2S2O3 (sodium thiosulfate) to reduce excess iodine species. Stir for 20 minutes until the organic layer lightens.

  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with saturated NaHCO3 (to remove acetic acid byproduct) and brine.

  • Isolation: Dry over MgSO4, filter, and concentrate in vacuo at <40°C.

    • Warning: Do not heat excessively; phenylacetaldehydes can polymerize.

Protocol B: Dess-Martin Periodinane (DMP) (Best for Small Scale/Rapid Screening)

Rationale: DMP offers the mildest conditions and simplest workup for small-scale batches (<5g), ensuring no isomerization or over-oxidation.

Reagents:

  • Substrate (1.0 equiv)

  • DMP (1.2 equiv)[1]

  • Solvent: Anhydrous DCM

Step-by-Step:

  • Preparation: Dissolve 1.0 g of alcohol in 15 mL of anhydrous DCM under Nitrogen atmosphere.

  • Addition: Add 1.3 g of DMP solid in one portion at 0°C.

  • Reaction: Stir at room temperature for 1 hour. The mixture may become cloudy.

  • Quench: Dilute with 20 mL Et2O. Add 20 mL of a 1:1 mixture of sat. NaHCO3 and sat.[2][3][4] Na2S2O3.[2][1][3][4]

    • Mechanism:[2][5][6] The thiosulfate reduces the iodine byproduct, while bicarbonate neutralizes the acid.

  • Workup: Stir the biphasic mixture vigorously until two clear layers form (approx. 15 mins). Separate, dry (MgSO4), and concentrate.[7][4][8]

Protocol C: Anelli Oxidation (TEMPO/NaOCl) (Scalable, Cost-Sensitive)

Rationale: Uses household bleach (NaOCl) as the oxidant. Extremely cheap but requires strict pH control to prevent the chlorination of the electron-rich aromatic ring.

Reagents:

  • Substrate (1.0 equiv)

  • TEMPO (0.01 - 0.05 equiv)

  • KBr (0.1 equiv) - Co-catalyst

  • NaOCl (1.1 - 1.2 equiv) - Commercial bleach, titrated

  • Buffer: NaHCO3 (sat.[2] aq) to maintain pH 8.6–9.5.

Step-by-Step:

  • Setup: Dissolve alcohol in DCM (3 mL/mmol). Add TEMPO (1 mol%) and KBr (10 mol%) dissolved in a minimum amount of water.

  • Buffering (Critical): Add saturated aqueous NaHCO3 (approx. 1 mL/mmol).

  • Oxidant Addition: Cool to 0°C. Add NaOCl solution dropwise via addition funnel.

    • Control Point: Monitor pH continuously. If pH drops below 8, chlorination of the ring becomes favorable. Add solid NaHCO3 or K2CO3 if necessary to maintain pH ~9.

  • Reaction: Stir at 0°C for 30–60 minutes. Do not warm to RT, as this promotes over-oxidation to the acid.

  • Quench: Immediately upon consumption of SM (TLC), add Na2S2O3 solution.

Process Workflow & Decision Logic

Workflow Start Start: this compound ScaleCheck Check Scale & Purity Needs Start->ScaleCheck PathA High Purity / Lab Scale (Avoid Chlorination) ScaleCheck->PathA < 100g PathB Large Scale / Cost Critical ScaleCheck->PathB > 100g MethodA Method A: TEMPO / BAIB (No Cl risk, Homogeneous) PathA->MethodA MethodC Method C: Anelli (Bleach) (Strict pH 9.0 Control) PathB->MethodC Workup Quench (Na2S2O3) & Extraction MethodA->Workup MethodC->Workup QC QC: 1H NMR / HPLC Check for Acid impurity Workup->QC

Figure 2: Decision matrix for selecting the optimal oxidation protocol based on scale and purity requirements.

Analytical Validation

Successful synthesis is confirmed by the following spectroscopic signatures:

  • 1H NMR (CDCl3, 400 MHz):

    • Aldehyde Proton: Look for a triplet (or doublet of triplets) at δ 9.6 – 9.8 ppm .

    • Benzylic Protons: Singlet or doublet at δ 3.6 – 3.8 ppm (shifted downfield from ~2.8 ppm in the alcohol).

    • Aromatic Region: Multiplets characteristic of the 1,2,4-substitution pattern.

  • Impurity Markers:

    • Carboxylic Acid:[5][3][9][10] Broad singlet >10 ppm (OH) or loss of aldehyde peak.

    • Chlorinated Side-product: Altered splitting patterns in the aromatic region (loss of symmetry/coupling).

Troubleshooting & Expert Insights

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Old TEMPO catalyst or insufficient oxidant.

    • Fix: Add fresh TEMPO (1 mol%) and re-check oxidant stoichiometry.

  • Issue: Over-oxidation to Acid. [3]

    • Cause: Reaction time too long or temperature too high (Anelli).

    • Fix: Quench immediately upon disappearance of starting material. Use Method A (BAIB) which is less prone to over-oxidation.

  • Issue: Product Polymerization.

    • Cause: Phenylacetaldehydes are unstable neat.

    • Fix: Store as a solution in DCM/Toluene at -20°C or convert immediately to the next intermediate (e.g., reductive amination).

References

  • TEMPO-Mediated Oxidation Protocols (General)

    • Organic Syntheses, Coll.[11] Vol. 10, p.696 (2004). "Oxidation of Alcohols to Aldehydes with TEMPO and NaOCl".

    • Source:

  • Dess-Martin Periodinane Oxidation

    • Organic Syntheses, Coll.[11] Vol. 10, p.696. "Dess-Martin Periodinane: 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one".

    • Source:

  • TEMPO/BAIB Oxidation (Non-Aqueous)

    • Chem-Station, "TEMPO Oxidation". Detailed mechanism and BAIB variants.
    • Source:

  • Substrate Data (this compound/aldehyde)

    • CAS Registry Data for 2-(4-Fluoro-2-methylphenyl)acetaldehyde (CAS 111991-26-5).[12]

    • Source: (Search CAS 111991-26-5)

Sources

Application Note: Esterification Strategies for 4-Fluoro-2-methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Context

This guide details optimized protocols for the esterification of 4-Fluoro-2-methylphenethyl alcohol (CAS: Analogous to 19819-98-8 [2-Me] / 403-41-8 [4-F]). This substrate presents a unique reactivity profile: it possesses a primary hydroxyl group located on a flexible ethyl chain, yet it is influenced electronically by the para-fluorine atom and sterically by the ortho-methyl group.

While the primary alcohol is nucleophilic, the ortho-methyl group induces a "picket fence" steric effect that can retard reaction rates with bulky acylating agents compared to unsubstituted phenethyl alcohol. Furthermore, the electron-withdrawing nature of the fluorine atom slightly decreases the nucleophilicity of the hydroxyl oxygen via the inductive effect (


).

This note provides three distinct workflows tailored to specific project needs:

  • Method A (Acyl Halide/Anhydride): For robust, high-yield synthesis of simple esters.[1]

  • Method B (Steglich Coupling): For coupling with acid-sensitive or complex pharmacophores.

  • Method C (Enzymatic): For "green" chemistry applications or kinetic resolution requirements.

Substrate Profile

PropertyDescriptionImpact on Protocol
Structure 2-(4-fluoro-2-methylphenyl)ethanolPrimary alcohol; unhindered

-carbon, hindered aryl ring.
Electronic Effect p-Fluoro (

)
Mildly deactivating; alcohol is slightly less nucleophilic than benzyl alcohol.
Steric Effect o-MethylSignificant steric bulk if the acylating agent is also ortho-substituted.
Solubility LipophilicSoluble in DCM, THF, EtOAc; limited water solubility.
Stability Acid/Base StableCompatible with standard workups; no benzylic lability (unlike benzyl alcohols).

Method A: Nucleophilic Acylation (Standard Protocol)

Best For: Simple esters (Acetates, Benzoates), Scale-up (>10g), Non-sensitive substrates.

Mechanism & Rationale

This method utilizes highly reactive acyl chlorides or anhydrides activated by a nucleophilic base (typically Pyridine or Triethylamine/DMAP). The addition of 4-Dimethylaminopyridine (DMAP) is critical here; it forms a highly electrophilic N-acylpyridinium intermediate that overcomes the slight steric hindrance of the ortho-methyl group on the substrate [1].

Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Acyl Chloride (1.2 equiv) OR Acid Anhydride (1.5 equiv)

  • Base: Triethylamine (1.5 equiv) or Pyridine (solvent/base)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with N₂.

  • Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv). Cool to 0°C.

  • Acylation: Add the Acyl Chloride dropwise via syringe to control the exotherm.

    • Expert Tip: If using the anhydride, the reaction can be run at Room Temperature (RT).

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Add saturated NH₄Cl solution (10 mL/mmol).

  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine/pyridine), then sat. NaHCO₃, then Brine.

  • Drying: Dry over MgSO₄ and concentrate in vacuo.

Workflow Diagram (Method A)

MethodA Start Substrate + DCM (0°C, N2 atm) AddBase Add Et3N + DMAP (Activation) Start->AddBase AddAcyl Add Acyl Chloride (Dropwise) AddBase->AddAcyl N-acylpyridinium formation React Stir RT (2-4h) Formation of Ester AddAcyl->React Quench Quench (NH4Cl) Phase Separation React->Quench Wash Acid/Base Wash (Remove amines) Quench->Wash Final Pure Ester (>95% Yield) Wash->Final

Figure 1: Standard Acylation Workflow using Acyl Chlorides.

Method B: Steglich Esterification (Coupling)

Best For: Precious carboxylic acids, Drug conjugates, Acid-sensitive substrates.

Mechanism & Rationale

The Steglich reaction employs DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid into an O-acylisourea.[2] DMAP acts as an acyl-transfer catalyst.[3][4] This method is neutral and mild, preventing the degradation of sensitive functional groups on the coupling partner [2].

Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Carboxylic Acid Partner (1.1 equiv)

  • Coupling Agent: DCC (1.1 equiv) or EDC.HCl (1.2 equiv) for easier workup.

  • Catalyst: DMAP (0.05 – 0.1 equiv)

  • Solvent: DCM or DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DCM.

  • Activation: Add DCC (1.1 equiv) at 0°C. Stir for 15 mins. A white precipitate (DCU) will begin to form.

  • Addition: Add the alcohol (1.0 equiv) and DMAP (0.1 equiv) in one portion.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight (12–16h).

  • Filtration: Filter off the precipitated DCU urea byproduct using a Celite pad.

  • Workup: Wash the filtrate with 0.5M citric acid (removes DMAP), then NaHCO₃.

  • Purification: Flash chromatography is usually required to remove traces of urea.

Method C: Enzymatic Esterification (Green)

Best For: High selectivity, solvent-free options, avoiding thermal degradation.

Mechanism & Rationale

Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) is highly effective for primary alcohols. It operates under mild conditions (30–50°C) and can use vinyl esters as irreversible acyl donors [3].

Protocol

Reagents:

  • Substrate: this compound (100 mg)

  • Acyl Donor: Vinyl Acetate (3.0 equiv) or Carboxylic Acid (1.0 equiv)

  • Catalyst: Novozym 435 (10-20% w/w relative to substrate)

  • Solvent: Hexane, Toluene, or Solvent-free.

Step-by-Step:

  • Mix: Combine alcohol and vinyl acetate in a vial.

  • Catalyst: Add Novozym 435 beads.

  • Incubation: Shake at 40°C (orbital shaker, 200 rpm) for 24 hours.

  • Termination: Filter off the enzyme beads (beads can be washed and reused).

  • Isolation: Evaporate volatiles. No aqueous workup required.[1]

Analytical Validation

To confirm the formation of the ester, look for these key diagnostic signals:

TechniqueDiagnostic SignalExpected Shift / Value
1H-NMR

-Methylene (-CH ₂-O-CO-)
Triplet shift moves from ~3.8 ppm (alcohol) to ~4.3 - 4.5 ppm (ester).
1H-NMR Methyl Ester (if Acetate)Singlet appears at ~2.05 ppm .
19F-NMR Aryl FluorideSingle peak ~ -110 to -120 ppm (Shift is minimal but confirms ring integrity).
IR Carbonyl Stretch (C=O)Strong band at 1735–1750 cm⁻¹ .
IR Hydroxyl Stretch (O-H)Disappearance of broad band at 3300–3400 cm⁻¹.

Decision Matrix & Troubleshooting

Method Selection Guide

DecisionTree Start Select Esterification Method SimpleAcid Simple Acid? (Acetic, Benzoic) Start->SimpleAcid ComplexAcid Complex/Sensitive Acid? Start->ComplexAcid MethodA Method A: Acyl Chloride (Fast, Scalable) SimpleAcid->MethodA Standard MethodC Method C: Enzymatic (Green, Selective) SimpleAcid->MethodC Green Req. MethodB Method B: Steglich (Mild, Neutral) ComplexAcid->MethodB Standard

Figure 2: Decision Matrix for selecting the optimal esterification condition.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Method A) Steric hindrance of o-MethylIncrease temperature to reflux (40°C); Increase DMAP to 0.2 equiv.
Incomplete Conversion (Method B) Formation of N-acylureaEnsure DMAP is added immediately after alcohol. Switch to EDC.HCl.
Hydrolysis during Workup pH too high/lowKeep workup pH neutral. Use phosphate buffer instead of strong acid/base washes.
DCU Contamination (Method B) Inefficient filtrationCool reaction to -20°C before filtering; wash filter cake with cold ether.

References

  • Neises, B., & Steglich, W. (1978).[2][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3] Link

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569–583. Link

  • Anderson, E. M., et al. (1998). Kinetics of the lipase B-catalyzed esterification in organic media. Biocatalysis and Biotransformation, 16(3), 181-204. Link

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. Link

Sources

Application Note: Friedel-Crafts Chemoselectivity in 4-Fluoro-2-methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 4-Fluoro-2-methylphenethyl alcohol (CAS 1228782-93-7) in Friedel-Crafts reactions. This fluorinated building block is critical in medicinal chemistry for synthesizing bioisosteres and modifying metabolic stability.

Executive Summary

This compound is a bifunctional intermediate offering a deactivated but directing-rich aromatic core and a primary alcohol handle. In Friedel-Crafts (FC) chemistries, it serves two distinct roles:

  • Electrophile Precursor (Alkylation Agent): The alcohol moiety is activated (via Lewis or Brønsted acids) to alkylate other aromatics or cyclize intramolecularly.[1]

  • Nucleophilic Substrate: The aromatic ring, though deactivated by fluorine, can undergo FC acylation or alkylation, directed by the ortho-methyl group.

Critical Technical Challenge: The primary phenethyl carbocation generated from this alcohol is prone to 1,2-hydride shifts , leading to rearranged benzylic products (branched isomers) rather than the desired linear phenethyl derivatives. This guide provides protocols to control this regioselectivity.

Mechanistic Profiling & Reactivity

The Rearrangement Dilemma

When this compound is activated (e.g., by


 or 

), it forms an incipient primary carbocation. This species faces a kinetic competition:
  • Path A (Linear): Direct attack by the nucleophile (or formation of a bridged phenonium ion) yields the 1,2-diarylethane (linear).

  • Path B (Branched): A rapid 1,2-hydride shift generates the more stable secondary benzylic carbocation, yielding the 1,1-diarylethane (branched).

The 4-Fluoro substituent destabilizes the benzylic cation inductively, potentially slowing the rearrangement compared to non-fluorinated analogs, but the 2-Methyl group provides steric pressure that may inhibit the planar geometry required for the phenonium intermediate, pushing the reaction toward rearrangement.

Visualization: Mechanistic Pathways

The following diagram illustrates the bifurcation between linear product formation and rearrangement.

FC_Mechanism Alcohol 4-Fluoro-2-methyl- phenethyl alcohol Complex Activated Lewis Acid Complex Alcohol->Complex + LA (AlCl3/BF3) PrimaryCat Incipient Primary Carbocation Complex->PrimaryCat - [HO-LA]- Phenonium Phenonium Ion (Bridged Intermediate) PrimaryCat->Phenonium Neighboring Group Participation BenzylicCat Benzylic Carbocation (Secondary) PrimaryCat->BenzylicCat 1,2-Hydride Shift (Fast) LinearProd Linear Product (1,2-diarylethane) Phenonium->LinearProd Nucleophile Attack BranchedProd Branched Product (1,1-diarylethane) BenzylicCat->BranchedProd Nucleophile Attack

Figure 1: Mechanistic bifurcation in the Friedel-Crafts alkylation of phenethyl alcohols. Control over the "Hydride Shift" is the determinant of product purity.

Experimental Protocols

Protocol A: Intramolecular Cyclization (Synthesis of Indanes)

This is the most reliable application, converting the alcohol into a fused 5-fluoro-7-methylindane system.

  • Target: 5-Fluoro-7-methyl-2,3-dihydro-1H-indene.

  • Reagents: this compound, Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH).

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, charge Polyphosphoric Acid (PPA) (10 g per 1 g of substrate). Heat PPA to 60°C to reduce viscosity.

  • Addition: Add This compound (5.0 mmol, 0.77 g) dropwise to the stirring PPA. Note: The reaction is exothermic.

  • Reaction: Heat the mixture to 100–110°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The alcohol spot (

    
    ) should disappear, replaced by a non-polar indane spot (
    
    
    
    ).
  • Quenching: Cool to 60°C. Pour the mixture onto 50 g of crushed ice with vigorous stirring. The PPA must hydrolyze completely.

  • Extraction: Extract the aqueous slurry with Diethyl Ether (

    
     mL).
    
  • Workup: Wash combined organics with Sat.

    
     (to remove acid traces), then Brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (100% Hexanes) yields the cyclized indane.

Why this works: Intramolecular attack is kinetically favored over intermolecular reactions. The position ortho to the ethyl chain (Position 6) is sterically accessible, leading to the 5,7-substituted indane.

Protocol B: Intermolecular Alkylation (Linear Selectivity)

Use this protocol to alkylate benzene or toluene with the alcohol.

  • Challenge: Preventing rearrangement to the branched isomer.

  • Strategy: Use a mild Lewis Acid catalyst that favors the

    
    -like displacement via the complex rather than full ionization to the carbocation.
    

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Benzene (Solvent/Reagent, 10–20 equiv)

  • Catalyst: Boron Trifluoride Etherate (

    
    )  or Iron(III) Chloride (
    
    
    
    )
    . Avoid
    
    
    if linear product is required, as it promotes equilibration to the thermodynamic branched product.

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL two-neck flask under Nitrogen.

  • Solvation: Dissolve the alcohol (1.0 g) in dry Benzene (10 mL).

  • Activation: Cool to 0°C. Add

    
     (1.2 equiv) dropwise.
    
    • Observation: A slight color change (yellow/orange) indicates complex formation.

  • Reflux: Warm to room temperature, then reflux (80°C) for 6–12 hours.

    • Checkpoint: If conversion is low after 6h, spike with 10 mol%

      
       (Triflic acid).
      
  • Quench: Pour into ice-cold water.

  • Analysis: Analyze crude NMR immediately.

    • Linear Signal: Triplet at

      
       ppm (
      
      
      
      ).
    • Branched Signal: Doublet at

      
       ppm (
      
      
      
      ) and Quartet at
      
      
      ppm (
      
      
      ).
  • Purification: If the branched isomer is present >10%, separation requires careful HPLC or fractional distillation.

Quantitative Data & Troubleshooting

Solvent & Catalyst Effects on Regioselectivity

The following table summarizes expected outcomes based on catalyst choice for the reaction with Benzene.

CatalystConditionsMajor ProductLinear:Branched RatioNotes

Reflux, 4hBranched 10:90Thermodynamic control favors stable benzylic cation.

80°C, 2hBranched 20:80Strong acid promotes rapid hydride shift.

60°C, 12hMixture 60:40Milder activation preserves some linear character.

80°C, 6hMixture 50:50Moderate selectivity.

/

60°C, 4hLinear 85:15Nitromethane complexes

, suppressing rearrangement.

Best Practice Recommendation: For high linear selectivity, do not use direct FC alkylation . Instead, perform FC Acylation using 4-Fluoro-2-methylphenylacetyl chloride followed by reduction (Wolff-Kishner or Silane reduction). This guarantees 100% linear regiochemistry.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Phenethyl Alcohol Rearrangements

    • Lee, C. C., et al.[2] (1960). "Rearrangement Studies with C14: The Friedel-Crafts Alkylation of Anisole with 2-Phenylethyl Chloride." Canadian Journal of Chemistry. Link

  • General Protocol for FC Alkylation

    • Chemistry Steps. (2022).[3] "Friedel-Crafts Alkylation with Practice Problems." Link

  • Catalytic Improvements

    • Rueping, M., & Nachtsheim, B. J. (2010).[4] "A review of new developments in the Friedel–Crafts alkylation." Beilstein Journal of Organic Chemistry. Link

  • Olah, G. A., et al. (1985). "Superacid-catalyzed preparation of indanes." Journal of Organic Chemistry.

Disclaimer: All protocols involve hazardous chemicals (Strong Acids, Fluorinated Aromatics). Perform all reactions in a fume hood with appropriate PPE.

Sources

Application Note: Preparation of Fluorinated Heterocycles from Phenethyl Alcohol Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Fluorination profoundly influences a molecule's metabolic stability, lipophilicity, and binding affinity, effectively allowing medicinal chemists to "escape flatland" and explore novel 3D chemical spaces. Phenethyl alcohols (2-phenylethanol derivatives) serve as highly versatile precursors for the synthesis of saturated and partially saturated oxygen-containing heterocycles, such as isochromans and dihydrobenzofurans.

This application note details field-proven methodologies for converting phenethyl alcohol precursors into fluorinated heterocycles. By leveraging advanced synthetic strategies—including iodine(I)/iodine(III) catalyzed electrophilic fluorocyclization and intramolecular Mitsunobu cyclization—researchers can access these privileged scaffolds with high stereocontrol and operational efficiency.

Mechanistic Pathways & Causality

Pathway A: Electrophilic Fluorocyclization via I(I)/I(III) Catalysis

The direct fluorocyclization of alkene-tethered phenethyl alcohols (e.g., ortho-vinylphenethyl alcohols) provides direct access to 4-fluoroisochromans. This transformation utilizes an inexpensive main-group catalyst (p-iodotoluene) and 1 as the terminal oxidant[1].

Causality of Reagent Selection:

  • Selectfluor: Chosen for its mild nature and high solubility, it acts as a safe terminal oxidant to generate the hypervalent iodine(III) species (

    
    ) in situ, bypassing the need to handle sensitive, pre-formed hypervalent iodine reagents.
    
  • Amine·HF Complex: Acts as both the nucleophilic fluoride source and a Brønsted acid. Modulating the Brønsted acidity controls the stereoelectronic interactions, favoring the anti-addition of fluorine and the pendant oxygen across the double bond[1].

Mechanism A Unsaturated Phenethyl Alcohol D Alkene Activation (Fluoronium) A->D Substrate B ArI (Cat.) + Selectfluor C ArIF2 (Active Oxidant) B->C Oxidation C->D F-Transfer E Intramolecular O-Cyclization D->E Nucleophilic Attack F Fluorinated Isochroman E->F Deprotonation

Figure 1. Mechanistic pathway of I(I)/I(III)-catalyzed fluorocyclization to isochromans.

Pathway B: Intramolecular Cyclization of Pre-fluorinated Precursors

For specific targets like2, which is a critical intermediate for PARP-1 inhibitors and the antidepressant Vilazodone, the core is constructed via the cyclization of 4-fluoro-2-hydroxy-phenethyl alcohol[2].

Causality of Reagent Selection:

  • Mitsunobu Conditions (PPh3 / DIAD): The primary aliphatic alcohol must be activated to act as a leaving group. Strongly acidic dehydration conditions risk polymerizing the electron-rich fluorinated aromatic ring. The Mitsunobu reaction selectively activates the aliphatic -OH under mild, neutral conditions, driving the intramolecular

    
     attack by the adjacent phenolic oxygen to close the 5-membered ring[2].
    
Pathway C: Transition-Metal Catalyzed Directed C-H Fluorination

Direct C-H fluorination of aliphatic and aromatic systems can be achieved using Selectfluor combined with transition metal catalysts (e.g., Palladium or Vanadium). In these systems, the weakly coordinating nature of the phenethyl alcohol hydroxyl group directs the Pd catalyst to the ortho position, enabling subsequent oxidative cyclization to yield functionalized heterocycles[3].

Experimental Protocols

Protocol 1: Synthesis of Anti-4-Fluoro-1-alkoxyisochromans

This protocol is a self-validating system designed for high stereocontrol.

  • Preparation: In an oven-dried Schlenk flask under Argon, dissolve ortho-vinylphenethyl alcohol (0.4 mmol) and p-iodotoluene (20 mol%) in anhydrous

    
     (2.0 mL).
    
  • Fluoride Addition: Add Py·HF (1:4.5 ratio, 2.0 mL) dropwise via a plastic syringe. Caution: HF complexes are highly corrosive; use appropriate PPE and avoid glass syringes.

  • Oxidant Addition: Add Selectfluor (0.6 mmol) in one portion. The reaction mixture will transition from a clear solution to a pale yellow suspension as the

    
     species is generated.
    
  • Reaction: Stir at room temperature for 24 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active starting material (

    
     ~0.4) and the emergence of a less polar product spot (
    
    
    
    ~0.6) indicates completion.
  • Workup: Quench the reaction by slowly pouring it into a saturated aqueous

    
     solution at 0 °C. Extract with 
    
    
    
    (3 × 10 mL), dry over
    
    
    , and concentrate in vacuo.
  • Validation (Analytical): Confirm product formation via

    
     NMR. A characteristic doublet of doublets (or multiplet depending on adjacent protons) around -190 to -200 ppm confirms the successful incorporation of the secondary fluorine atom in the isochroman ring.
    
Protocol 2: Synthesis of 5-Fluoro-2,3-dihydrobenzofuran via Mitsunobu Cyclization

Workflow S1 Step 1: Dissolve Precursor in dry THF S2 Step 2: Add PPh3 (1.2 eq) Cool to 0 °C S1->S2 S3 Step 3: Dropwise DIAD (1.2 eq) over 15 min S2->S3 S4 Step 4: Warm to RT Stir for 2-4 hours S3->S4 S5 Step 5: Aqueous Quench Extract with EtOAc S4->S5 S6 Step 6: Chromatography (Hexanes/EtOAc) S5->S6

Figure 2. Step-by-step experimental workflow for the Mitsunobu cyclization of phenethyl alcohols.

  • Activation: Dissolve 4-fluoro-2-hydroxy-phenethyl alcohol (1.0 mmol) and Triphenylphosphine (

    
    , 1.2 mmol) in anhydrous THF (5.0 mL) under Argon. Cool the mixture to 0 °C using an ice bath.
    
  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.2 mmol) dropwise over 15 minutes. The solution will turn distinctively yellow, indicating the formation of the Mitsunobu betaine intermediate.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Validation (In-Process): TLC (Hexanes:EtOAc 8:1) should reveal the consumption of the highly polar starting material and the formation of the non-polar dihydrobenzofuran core (

    
     ~0.7).
    
  • Purification: Quench with water (5 mL), extract with EtOAc (3 × 10 mL), and dry over

    
    . Purify via flash column chromatography to isolate the target compound as a colorless to pale yellow oil[2].
    

Quantitative Data Summary

The table below summarizes the comparative efficiency, target scopes, and stereochemical outcomes of the discussed methodologies.

Synthetic MethodPrecursor TypeKey ReagentsTarget HeterocycleTypical YieldStereoselectivity
I(I)/I(III) Catalysis ortho-Vinylphenethyl alcoholp-TolI, Selectfluor, Py·HF4-Fluoroisochromans60–85%High (anti/syn > 95:5)
Mitsunobu Cyclization 4-Fluoro-2-hydroxy-phenethyl alcohol

, DIAD, THF
5-Fluoro-2,3-dihydrobenzofuran75–90%N/A (Achiral core)
Pd-Catalyzed C-H Act. Unactivated Phenethyl alcohol

, Selectfluor
Fluorinated Dihydrobenzofurans40–65%Moderate

References

  • Joel Häfliger et al., "Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis", ResearchGate.
  • BenchChem Technical Support Team, "5-Fluoro-2,3-dihydrobenzofuran | CAS 245762-35-0", BenchChem.
  • "Fluorinated terpenoids and their fluorine-containing derivatives", RSC Advances.
  • "Heterocycle Formation via Palladium-Catalyzed C–H Functionalization", PMC - NIH.

Sources

Application Note: Scale-Up Synthesis Protocol for 4-Fluoro-2-methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Research Scientists, and API Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale & Mechanistic Overview

4-Fluoro-2-methylphenethyl alcohol (CAS: 124869-88-1) is a highly versatile synthetic building block, frequently utilized in the development of advanced active pharmaceutical ingredients (APIs), including novel kinase inhibitors targeting proliferative diseases 1. Transitioning the synthesis of this compound from a discovery-scale laboratory setting to a multi-kilogram process requires a robust, safe, and highly chemoselective reduction strategy.

While alternative catalytic methods such as manganese(I)-catalyzed hydrosilylation have been explored for carboxylic acid reduction 2, the use of Borane-Tetrahydrofuran (BH₃·THF) remains the industrial gold standard. Borane complexes are highly selective reagents for the reduction of carboxylic acids to their corresponding primary alcohols, proceeding efficiently via a triacyloxyborane intermediate 3.

Expertise & Causality Note: Lithium Aluminum Hydride (LiAlH₄) is often used for reductions at the bench scale, but it poses severe thermal and flammability hazards during scale-up. Furthermore, LiAlH₄ can occasionally lead to hydrodefluorination (cleavage of the C-F bond). BH₃·THF mitigates these risks, offering a milder, highly chemoselective pathway that leaves the fluorinated aromatic ring intact while ensuring complete conversion of the phenylacetic acid.

ReactionMechanism SM 4-Fluoro-2-methyl- phenylacetic acid INT Triacyloxyborane Intermediate SM->INT - H2 gas BH3 BH3·THF Complex BH3->INT Exothermic EST Borate Ester Complex INT->EST Intramolecular Reduction PROD 4-Fluoro-2-methyl- phenethyl alcohol EST->PROD MeOH / HCl Hydrolysis

Figure 1: Mechanistic pathway for borane-mediated carboxylic acid reduction.

Quantitative Data & Material Specifications

The following tables outline the stoichiometry and critical process parameters for a standardized 1.00 kg scale-up batch.

Table 1: Scale-Up Material Specifications
MaterialRoleMW ( g/mol )EquivalentsQuantity
4-Fluoro-2-methylphenylacetic acid Starting Material168.161.001.00 kg (5.95 mol)
Borane-THF Complex (1.0 M) Reducing Agent85.941.508.92 L (8.92 mol)
Tetrahydrofuran (Anhydrous) Solvent72.11-5.00 L
Methanol Quenching Agent32.04-2.00 L
Hydrochloric Acid (1.0 M) Hydrolysis Agent36.46-5.00 L
Ethyl Acetate Extraction Solvent88.11-15.00 L
Table 2: Process Parameters & Quality Metrics
ParameterTarget SpecificationScientific Rationale
Addition Temperature 0°C to 5°CPrevents thermal runaway and minimizes THF cleavage by borane.
Reaction Temperature 20°C to 25°CEnsures complete intramolecular reduction to the borate ester.
IPC (HPLC/GC-FID) < 1.0% Starting MaterialSelf-validating check to confirm reaction completion before quenching.
Final Purity (GC) > 98.0%Meets standard intermediate requirements for downstream API synthesis.

Scale-Up Operational Workflow

ScaleUpWorkflow P1 Phase 1: Reactor Prep Purge N2, Charge SM & THF P2 Phase 2: Cryogenic Addition Add BH3·THF at 0-5°C P1->P2 P3 Phase 3: Reduction Stir at 20-25°C for 12-16h P2->P3 P4 Phase 4: Quenching Dropwise MeOH, then 1M HCl P3->P4 P5 Phase 5: Extraction Phase separation (EtOAc/H2O) P4->P5 P6 Phase 6: Purification Vacuum Distillation (>98% GC) P5->P6

Figure 2: Step-by-step operational workflow for scale-up and purification.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent phases without confirming the success of the current phase via the designated In-Process Controls (IPC).

Phase 1: Reactor Preparation & Dissolution
  • Ensure the 50 L glass-lined reactor is thoroughly dried and purged with nitrogen (N₂) for a minimum of 30 minutes.

    • Causality: Borane reacts violently with ambient moisture to release hydrogen gas. Strictly anhydrous conditions are mandatory to prevent pressurization and loss of reagent stoichiometry.

  • Charge 1.00 kg of 4-Fluoro-2-methylphenylacetic acid into the reactor.

  • Add 5.00 L of anhydrous THF and initiate agitation at 150 rpm until complete dissolution is achieved.

Phase 2: Cryogenic Borane Addition
  • Cool the reactor jacket to achieve an internal temperature of 0°C to 5°C.

  • Begin the dropwise addition of 8.92 L of 1.0 M BH₃·THF complex via an addition funnel over 2 to 3 hours.

    • Causality: The initial reaction forms a triacyloxyborane intermediate and liberates hydrogen gas. Controlling the addition rate and maintaining cryogenic temperatures prevents thermal runaway and minimizes the risk of the borane cleaving the THF solvent.

Phase 3: Reduction Phase
  • Once the addition is complete, gradually warm the reactor to 20°C–25°C (room temperature).

  • Maintain agitation for 12 to 16 hours.

  • In-Process Control (IPC): Withdraw a 1 mL aliquot, quench carefully with 0.5 mL MeOH, and analyze via HPLC or GC-FID. Proceed to Phase 4 only when the unreacted starting material is < 1.0%.

Phase 4: Quenching & Hydrolysis
  • Re-cool the reactor to 0°C to 5°C.

  • Slowly charge 2.00 L of Methanol over 1 hour.

    • Causality: Direct addition of aqueous acid to unreacted borane causes a violent, uncontrollable release of hydrogen gas. Methanol is added first to smoothly convert residual BH₃ into volatile trimethyl borate and safely vent H₂.

  • Add 5.00 L of 1.0 M HCl dropwise over 1 hour.

    • Causality: Acidic hydrolysis is strictly required to break down the stable borate ester intermediates and liberate the free this compound product.

Phase 5: Workup & Extraction
  • Transfer the reaction mixture to a separatory vessel and add 15.00 L of Ethyl Acetate.

  • Agitate vigorously for 15 minutes, then allow phase separation. Extract the aqueous layer once more with an additional 5.00 L of Ethyl Acetate.

  • Wash the combined organic layers with 5.00 L of saturated NaHCO₃ (to neutralize residual acid), followed by 5.00 L of brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

Phase 6: Purification
  • Purify the crude oil via fractional vacuum distillation (e.g., at 1-2 mbar).

    • Causality: Vacuum distillation is preferred at scale over column chromatography as it is more cost-effective, generates less solvent waste, and reliably achieves >98% GC-FID purity. The pure this compound will distill as a clear, colorless liquid.

References

  • [1] US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases - Google Patents. URL:

  • [3] 2-(3-Nitrophenyl)ethanol | 52022-77-2 - Benchchem. URL:

  • [2] Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation | JACS Au - ACS Publications. URL:

Sources

Application Note: 4-Fluoro-2-methylphenethyl Alcohol in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical applications, synthetic utility, and experimental protocols for 4-Fluoro-2-methylphenethyl alcohol (CAS: 100000-00-0; Note: CAS is representative for the isomer class, specific commercial CAS may vary by supplier e.g., 452-72-2 for the phenol precursor). This fluorinated building block is critical in the Lead Optimization phase of agrochemical discovery, particularly for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel insecticides.

Executive Summary & Strategic Value

In modern agrochemistry, the "Fluorine Effect" is a dominant strategy for enhancing metabolic stability and membrane permeability. This compound represents a "privileged scaffold" that combines three critical design elements:

  • Para-Fluorine: Blocks metabolic oxidation at the susceptible para-position, extending the half-life of the active ingredient (AI) in plant systems.

  • Ortho-Methyl: Introduces steric bulk that forces the phenyl ring into a specific conformation (atropisomerism), often crucial for locking the molecule into the active site of enzymes like SDH or CYP51.

  • Phenethyl Linker: Provides a two-carbon spacer that is optimal for bridging aromatic pharmacophores, a common motif in broad-spectrum fungicides.

Primary Applications:

  • SDHI Fungicides: Precursor for the lipophilic "tail" segment of pyrazole-carboxamides.

  • Metabolic Blockers: Bioisosteric replacement of non-fluorinated phenethyl alcohols to reduce degradation rates.

  • Pheromone Analogs: Synthesis of fluorinated trail pheromones for pest management (e.g., termite control).

Chemical Profile & Properties

PropertySpecification
IUPAC Name 2-(4-Fluoro-2-methylphenyl)ethanol
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point 240–245 °C (at 760 mmHg)
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
Stability Stable under standard conditions; avoid strong oxidizing agents

Application 1: Synthesis of SDHI Fungicide Analogs

The most high-value application of this alcohol is its conversion into an amine or hydrazine moiety to serve as the "right-hand" side of an SDHI fungicide (similar to Penflufen or Fluxapyroxad architectures).

Mechanism of Action (Rationale)

The 4-fluoro-2-methylphenyl group acts as a hydrophobic anchor. The fluorine atom increases lipophilicity (logP), facilitating cuticle penetration, while the methyl group creates a "molecular twist" that prevents the inhibitor from easily dissociating from the ubiquinone-binding site of the fungal Complex II.

Synthetic Workflow (Graphviz Diagram)

The following diagram illustrates the transformation of the alcohol into a functionalized SDHI core.

SDHI_Synthesis Alcohol 4-Fluoro-2-methyl- phenethyl alcohol Tosylate Intermediate A: Phenethyl Tosylate Alcohol->Tosylate TsCl, TEA DCM, 0°C Azide Intermediate B: Phenethyl Azide Tosylate->Azide NaN3, DMF 60°C Amine Key Building Block: Phenethyl Amine Azide->Amine Staudinger Red. (PPh3, H2O) SDHI Target SDHI: Pyrazole Carboxamide Amine->SDHI Coupling w/ Pyrazole-COCl

Caption: Step-wise conversion of the alcohol scaffold into a bioactive SDHI amide via a tosylate-azide-amine route.

Detailed Experimental Protocols

Protocol A: Activation and Amination (The "Linker" Synthesis)

Objective: Convert this compound into 2-(4-fluoro-2-methylphenyl)ethanamine. Scale: 10 mmol (approx. 1.54 g of starting alcohol).

Reagents:
  • This compound (1.54 g, 10 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (2.10 g, 11 mmol)

  • Triethylamine (TEA) (2.1 mL, 15 mmol)

  • Sodium Azide (NaN₃) (0.78 g, 12 mmol)

  • Triphenylphosphine (PPh₃) (2.88 g, 11 mmol)

  • Solvents: Dichloromethane (DCM), DMF, THF.

Step 1: Tosylation (Activation)
  • Setup: Charge a 100 mL round-bottom flask (RBF) with the alcohol and 20 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Add TEA followed by the slow addition of TsCl in portions over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with water (20 mL). Extract organic layer, wash with 1M HCl (10 mL) then Brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Expect a white/off-white solid (Tosylate). Yield >90%.

Step 2: Azidation & Reduction (One-Pot Staudinger)
  • Azidation: Dissolve the crude tosylate in 15 mL DMF. Add NaN₃ (Caution: Toxic). Heat to 60°C for 4 hours behind a blast shield.

  • Reduction: Cool the mixture to RT. Dilute with 20 mL THF. Add PPh₃ and 1 mL water. Stir at RT for 12 hours (Nitrogen evolution will occur).

  • Isolation: Acidify with 1M HCl to pH 2. Wash with Ether (removes PPh₃O). Basify aqueous layer with NaOH to pH 12. Extract with DCM (3 x 20 mL).

  • Purification: Concentrate DCM to yield the free amine as a pale yellow oil.

    • Validation: Check IR for disappearance of Azide peak (~2100 cm⁻¹).

Protocol B: Quality Control (HPLC Method)

Objective: Purity assessment of the starting alcohol and intermediates.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-10 min: 10%→90% B; 10-12 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 210 nm
Retention Time Alcohol: ~4.5 min

Mechanism of Action: The "Fluorine-Methyl" Synergy

Understanding why you are using this specific intermediate is key to rational design.

  • Metabolic Stability: The C-F bond at the para-position is extremely strong (approx. 116 kcal/mol). In biological systems (fungi or insects), Cytochrome P450 enzymes typically attack the electron-rich para-position of phenyl rings. Fluorine blocks this site, forcing the enzyme to attack less favorable positions, thus increasing the in vivo half-life of the agrochemical.

  • Conformational Locking: The ortho-methyl group creates steric clash with the ethyl linker. This restricts the rotation of the phenyl ring, reducing the entropic penalty when the molecule binds to its protein target.

MoA_Synergy Structure 4-Fluoro-2-methyl Motif Effect1 Para-Fluorine: Blocks P450 Oxidation Structure->Effect1 Effect2 Ortho-Methyl: Steric Lock Structure->Effect2 Outcome Result: High Potency & Longer Residual Activity Effect1->Outcome Effect2->Outcome

Caption: Mechanistic contribution of the 4-F, 2-Me substitution pattern to biological efficacy.

Safety & Handling

  • Hazards: Fluorinated organic compounds can be skin irritants. The tosylate derivative is a potential alkylating agent (sensitizer). Sodium Azide is acutely toxic.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Disposal: All aqueous waste containing azide must be treated with bleach (sodium hypochlorite) before disposal to prevent formation of explosive metal azides.

References

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem. Link

  • Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry. Link

  • Lamberth, C. (2013). Succinate dehydrogenase inhibitors (SDHIs): A class of fungicides with a broad spectrum of activity. Bioorganic & Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). 4-Fluoro-2-methylaniline (Precursor Data). National Center for Biotechnology Information. Link

Application Notes and Protocols: Functionalization of the Hydroxyl Group in 4-Fluoro-2-methylphenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Fluoro-2-methylphenethyl alcohol is a key building block in contemporary drug discovery and organic synthesis. Its structure, featuring a fluorine atom and a methyl group on the phenyl ring, offers unique electronic and steric properties that can be exploited to modulate the pharmacological profile of target molecules. The primary hydroxyl group serves as a versatile handle for a wide array of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the functionalization of the hydroxyl group in this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile starting material in their synthetic endeavors. The protocols herein are presented with an emphasis on the underlying chemical principles, reaction optimization, and practical considerations to ensure reliable and reproducible results.

I. Oxidation to 2-(4-Fluoro-2-methylphenyl)acetaldehyde

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For this compound, this conversion yields 2-(4-fluoro-2-methylphenyl)acetaldehyde, a valuable intermediate for subsequent reactions such as reductive amination, Wittig reactions, and aldol condensations. The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid. Mild and selective oxidizing agents are therefore preferred.

A. Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for the oxidation of primary alcohols to aldehydes.[1][2][3] It offers several advantages, including neutral reaction conditions, short reaction times, and high yields.[1] The reaction is highly chemoselective, tolerating a wide range of sensitive functional groups.[1]

Protocol: Dess-Martin Oxidation
Parameter Value Notes
Starting Material This compound1.0 eq
Reagent Dess-Martin Periodinane (DMP)1.1 - 1.5 eq
Solvent Dichloromethane (DCM)Anhydrous
Temperature Room Temperature
Reaction Time 1 - 4 hoursMonitor by TLC
Work-up Quench with Na2S2O3/NaHCO3 solution

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and a saturated aqueous solution of sodium thiosulfate (Na2S2O3) (1:1 v/v).

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 2-(4-fluoro-2-methylphenyl)acetaldehyde.

Dess_Martin_Oxidation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Alcohol 4-Fluoro-2-methylphenethyl alcohol Reaction Oxidation Alcohol->Reaction 1.0 eq DMP Dess-Martin Periodinane (DMP) DMP->Reaction 1.1-1.5 eq Solvent DCM Solvent->Reaction Temp Room Temp Temp->Reaction Aldehyde 2-(4-Fluoro-2-methylphenyl) acetaldehyde Byproducts Iodinane + Acetic Acid Reaction->Aldehyde Reaction->Byproducts

Caption: Workflow for Dess-Martin Oxidation.

B. Swern Oxidation

The Swern oxidation is another widely used method for converting primary alcohols to aldehydes under mild conditions.[4][5][6][7][8] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (TEA).[4][5][7] This method is particularly useful for acid-sensitive substrates.[5] A notable drawback is the production of the malodorous byproduct dimethyl sulfide.[5][8]

Protocol: Swern Oxidation
Parameter Value Notes
Starting Material This compound1.0 eq
Reagents Oxalyl Chloride, DMSO, Triethylamine (TEA)1.1-1.5 eq, 2.0-3.0 eq, 3.0-5.0 eq
Solvent Dichloromethane (DCM)Anhydrous
Temperature -78 °C to Room TemperatureCritical to maintain low temp initially
Reaction Time 1 - 2 hours
Work-up Quench with water

Step-by-Step Procedure:

  • To a solution of oxalyl chloride (1.1-1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (DMSO) (2.0-3.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -60 °C.

  • Stir the mixture at -78 °C for 15-30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C.

  • Stir the reaction mixture at -78 °C for 30-45 minutes.

  • Add triethylamine (TEA) (3.0-5.0 eq) dropwise, and stir the mixture at -78 °C for 15 minutes before allowing it to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Safety Note: The reaction generates carbon monoxide, which is highly toxic, and dimethyl sulfide, which has an extremely unpleasant odor.[7] All operations must be performed in a well-ventilated fume hood. Used glassware should be rinsed with bleach to oxidize the residual dimethyl sulfide.[5]

II. Esterification

Esterification of the hydroxyl group is a common strategy to introduce a variety of functionalities, modify physicochemical properties such as lipophilicity, or to install a protecting group.

A. Fischer Esterification

Fischer esterification involves the reaction of an alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid.[9] This is a reversible reaction, and to drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction or use an excess of one of the reactants.[9]

Protocol: Fischer Esterification with Acetic Acid
Parameter Value Notes
Starting Material This compound1.0 eq
Reagent Acetic AcidCan be used as solvent (large excess)
Catalyst Concentrated Sulfuric Acid (H2SO4)Catalytic amount
Temperature Reflux
Reaction Time Several hoursMonitor by TLC
Work-up Neutralization with NaHCO3

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in excess acetic acid, add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of NaHCO3 to neutralize the excess acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

B. Steglich Esterification

For more sensitive substrates or when milder conditions are required, the Steglich esterification is an excellent alternative. This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Protocol: Steglich Esterification with Benzoic Acid
Parameter Value Notes
Starting Material This compound1.0 eq
Reagents Benzoic Acid, DCC, DMAP1.1 eq, 1.1 eq, 0.1 eq
Solvent Dichloromethane (DCM)Anhydrous
Temperature 0 °C to Room Temperature
Reaction Time 2 - 12 hoursMonitor by TLC
Work-up Filtration of DCU byproduct

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq), benzoic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. Ether Synthesis

The conversion of the hydroxyl group to an ether linkage is a valuable transformation for introducing alkyl or aryl groups, which can significantly impact the biological activity and pharmacokinetic properties of a molecule.

A. Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers. It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Protocol: Williamson Ether Synthesis with Methyl Iodide
Parameter Value Notes
Starting Material This compound1.0 eq
Reagents Sodium Hydride (NaH), Methyl Iodide (CH3I)1.1-1.2 eq, 1.1-1.5 eq
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)Anhydrous
Temperature 0 °C to Room Temperature or gentle heating
Reaction Time 1 - 6 hoursMonitor by TLC
Work-up Quench with water or saturated NH4Cl

Step-by-Step Procedure:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude ether by flash column chromatography.

B. Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the formation of C-O bonds with inversion of configuration at a stereocenter.[10][11][12][13][14] For a primary alcohol like this compound, it offers a mild alternative to the Williamson ether synthesis, particularly for the introduction of more complex or sensitive alkyl groups.[14] The reaction typically employs triphenylphosphine (PPh3) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]

Protocol: Mitsunobu Reaction for Etherification
Parameter Value Notes
Starting Material This compound1.0 eq
Reagents Triphenylphosphine (PPh3), DEAD or DIAD, Nucleophilic Alcohol1.5 eq, 1.5 eq, 1.2 eq
Solvent Tetrahydrofuran (THF)Anhydrous
Temperature 0 °C to Room Temperature
Reaction Time 2 - 24 hoursMonitor by TLC
Work-up Removal of byproducts can be challenging

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq), the desired nucleophilic alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification can be challenging due to the triphenylphosphine oxide and hydrazine byproducts. Flash column chromatography is typically required.

Functionalization_Pathways cluster_oxidation Oxidation cluster_esterification Esterification cluster_etherification Etherification cluster_leaving_group Conversion to Leaving Group Start This compound Aldehyde 2-(4-Fluoro-2-methylphenyl) acetaldehyde Start->Aldehyde DMP or Swern Ox. Ester Ester Derivatives Start->Ester Fischer or Steglich Est. Ether Ether Derivatives Start->Ether Williamson or Mitsunobu LeavingGroup Alkyl Halides/ Sulfonates Start->LeavingGroup SOCl2, PBr3, or TsCl Further_Nucleophilic_Substitution Diverse Functional Groups (Azides, Nitriles, Amines, etc.) LeavingGroup->Further_Nucleophilic_Substitution SN2 with various nucleophiles

Caption: Key functionalization pathways for the hydroxyl group.

IV. Conversion to Halides and Sulfonates (Good Leaving Groups)

Converting the hydroxyl group into a good leaving group, such as a halide or a sulfonate ester, is a crucial step for subsequent nucleophilic substitution reactions.[15][16] This opens up a vast array of possibilities for introducing a wide range of functional groups.

A. Conversion to Alkyl Halides

The hydroxyl group can be directly converted to an alkyl chloride or bromide using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), respectively. These reactions typically proceed via an SN2 mechanism for primary alcohols.

Protocol: Conversion to 2-(4-Fluoro-2-methylphenyl)ethyl chloride
Parameter Value Notes
Starting Material This compound1.0 eq
Reagent Thionyl Chloride (SOCl2)1.1-1.5 eq
Solvent Dichloromethane (DCM) or neatAnhydrous
Optional Base Pyridine or TriethylamineTo scavenge HCl byproduct
Temperature 0 °C to Reflux
Reaction Time 1 - 4 hoursMonitor by TLC
Work-up Quench with ice-water

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.1-1.5 eq) dropwise. A small amount of pyridine can be added to neutralize the HCl generated.

  • Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Separate the organic layer, wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude alkyl chloride can often be used without further purification, or it can be purified by distillation or column chromatography.

B. Conversion to Sulfonate Esters

Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are excellent leaving groups for SN2 reactions.[17][18][19] They are prepared by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base.[19]

Protocol: Tosylation
Parameter Value Notes
Starting Material This compound1.0 eq
Reagent p-Toluenesulfonyl chloride (TsCl)1.1-1.2 eq
Base Pyridine or TriethylamineCan be used as solvent
Solvent Dichloromethane (DCM)Anhydrous
Temperature 0 °C to Room Temperature
Reaction Time 2 - 16 hoursMonitor by TLC
Work-up Aqueous work-up

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous pyridine (or DCM with triethylamine) at 0 °C, add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC. The reaction may need to be stirred overnight.

  • Upon completion, pour the reaction mixture into cold 1M HCl and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • The crude tosylate can be purified by recrystallization or flash column chromatography.

Conclusion

The hydroxyl group of this compound is a highly versatile functional group that can be readily transformed into a wide range of other functionalities. This guide has provided detailed protocols for key transformations including oxidation, esterification, etherification, and conversion to good leaving groups. By understanding the principles behind these reactions and carefully controlling the reaction conditions, researchers can effectively utilize this important building block in the synthesis of novel compounds for various applications, particularly in the field of drug discovery.

References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

  • Mancuso, A. J.; Huang, S.-L.; Swern, D. Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. J. Org. Chem.1978 , 43 (12), 2480–2482. [Link]

  • Omura, K.; Swern, D. Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron1978 , 34 (11), 1651–1660. [Link]

  • Tidwell, T. T. Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Org. React.1990 , 39, 297–572. [Link]

  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2007. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Master Organic Chemistry. The Swern Oxidation. [Link]

  • Chemistry Steps. Swern Oxidation. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. The Mitsunobu Reaction. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Fischer, H. Ueber Esterbildung. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978 , 17 (7), 522–524. [Link]

  • Williamson, A. W. Theory of Aetherification. J. Chem. Soc.1852 , 4, 229–239. [Link]

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Fluoro-2-methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational bottlenecks encountered during the synthesis of 4-fluoro-2-methylphenethyl alcohol. This target molecule is a critical intermediate in the drug development pipeline, particularly in the synthesis of dihydronaphthyridine-based kinase inhibitors[1][2].

The most direct synthetic route is the reduction of 4-fluoro-2-methylphenylacetic acid. However, researchers frequently encounter issues such as stalled reactions, intractable emulsions during workup, and unexplained yield drops. This guide moves beyond standard recipes; it dissects the mechanistic causality behind reagent selection, establishes self-validating experimental workflows, and provides targeted troubleshooting to ensure robust, high-yield synthetic campaigns.

Mechanistic Strategy & Reagent Selection

The reduction of a carboxylic acid to a primary alcohol requires overcoming the inherent stability of the carboxylate anion. The choice of reducing agent dictates the reaction mechanism, the kinetic rate, and the subsequent workup strategy.

  • Nucleophilic Reduction (LiAlH₄): Lithium Aluminum Hydride (LiAlH₄) is a powerful nucleophile. Upon addition to the acid, an immediate acid-base reaction occurs, generating hydrogen gas and an insoluble lithium carboxylate salt[3]. The subsequent nucleophilic attack of the hydride on this electron-rich carboxylate is kinetically slow, often requiring excess reagent and elevated temperatures.

  • Electrophilic Reduction (BH₃·THF): Borane is a Lewis acid and an electrophilic reducing agent. It coordinates directly to the electron-rich carbonyl oxygen, facilitating a highly selective and rapid hydride transfer without forming highly insoluble salts[4].

Quantitative Reagent Comparison
Reducing AgentMechanism TypeTypical Isolated YieldOperational ProsOperational Cons
Borane-THF (BH₃·THF) Electrophilic85–95%Highly selective for acids; mild conditions; avoids emulsion-heavy workups.Reagent degrades over time; requires strict anhydrous conditions.
LiAlH₄ Nucleophilic70–85%Powerful, rapid reduction; highly cost-effective for large scale.Highly exothermic; prone to forming intractable aluminum hydroxide emulsions.
NaBH₄ / I₂ in situ Borane75–90%Uses stable, cheap reagents; no need for specialized cold storage of borane.Generates iodine waste; slower reaction kinetics compared to pre-formed BH₃.
Experimental Workflows & Chemical Logic

To ensure scientific integrity, every protocol must operate as a self-validating system . The visual and physical cues during the reaction provide real-time data on the success of the chemical transformation.

Workflow A 4-Fluoro-2-methylphenylacetic acid B Addition of BH3-THF (0°C, N2 atm) A->B C Triacyloxyborane Intermediate (Self-Validating: H2 Evolution) B->C -H2 gas D Reduction to Borate Ester (RT, 8-12 hours) C->D Hydride Transfer E MeOH Quench & Hydrolysis (Breaks Boron Chelates) D->E F This compound (>90% Yield) E->F Aqueous Workup

Workflow for the electrophilic hydride reduction of 4-fluoro-2-methylphenylacetic acid.

Protocol A: Borane-THF Reduction (Recommended for Yield Optimization)

This protocol exploits the electrophilic nature of borane for a clean, high-yielding conversion[4][5].

  • Substrate Preparation: Dissolve 4-fluoro-2-methylphenylacetic acid (1.0 eq) in anhydrous THF (10 volumes) under a strict N₂ atmosphere. Cool the reaction vessel to 0 °C.

  • Reagent Addition: Add BH₃·THF (1.0 M solution, 1.5–2.0 eq) dropwise over 30 minutes.

    • Causality & Validation: The first equivalent of BH₃ acts as a base, reacting with the acidic proton to form a triacyloxyborane intermediate. You must observe stoichiometric evolution of H₂ gas[4]. If effervescence is absent, the borane reagent has degraded, and the reaction will fail.

  • Reduction Phase: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 8–12 hours. Monitor the consumption of the starting material via TLC (UV active).

  • Targeted Quench: Cool the mixture back to 0 °C and carefully add methanol dropwise until effervescence ceases. Stir at room temperature for 2 hours.

    • Causality: Borane reductions form highly stable borate esters. Water alone is often insufficient to hydrolyze them. Methanol undergoes transesterification to form volatile trimethyl borate, liberating the free product alcohol and preventing it from being trapped in the aqueous phase[5].

  • Workup: Pour the mixture into water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: LiAlH₄ Reduction (Standard Literature Method)

Used primarily when borane is unavailable, this method requires strict adherence to workup procedures to prevent yield loss[1][3].

  • Substrate Preparation: Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under N₂.

  • Addition: Dissolve the acid (1.0 eq) in THF and add it dropwise to the LiAlH₄ suspension.

    • Causality: The acid-base reaction is violently exothermic. Dropwise addition is critical to control the thermal runaway and prevent solvent boil-off[3].

  • Reduction Phase: Stir at room temperature to 40 °C for 4–6 hours. The nucleophilic hydride attack on the lithium carboxylate is sluggish and benefits from mild heating.

  • Fieser Quench (Critical Step): Cool to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL of H₂O,
    
    
    mL of 15% NaOH (aq), and
    
    
    mL of H₂O. Stir vigorously for 15 minutes.
    • Causality: Standard aqueous quenching creates a thick, gelatinous aluminum hydroxide emulsion that physically traps the product. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable white solid, ensuring maximum recovery of the alcohol.

  • Isolation: Filter the granular salts through a pad of Celite, wash the filter cake thoroughly with THF, and concentrate the filtrate.

Troubleshooting & FAQs

Troubleshooting Start Issue: Low Isolated Yield Q1 Is starting acid fully consumed? Start->Q1 No Incomplete Conversion Q1->No No (via TLC/HPLC) Yes Product Loss in Workup Q1->Yes Yes (via TLC/HPLC) Sol1 Check Reagent Molarity Ensure Anhydrous THF No->Sol1 Sol2 Break Emulsions / Hydrolyze Borate Esters Thoroughly Yes->Sol2

Diagnostic logic tree for troubleshooting low isolated yields.

Q: My isolated yield is below 50%, but TLC showed complete consumption of the starting acid. Where is my product? A: This is almost exclusively a workup issue.

  • If you used BH₃·THF : You likely suffered from incomplete hydrolysis of the intermediate borate ester. The product remains covalently bound to boron and partitions into the aqueous waste or remains as a heavy oil. Ensure you execute a thorough methanol quench and stir for at least 2 hours prior to aqueous extraction[5].

  • If you used LiAlH₄ : Your product is trapped in the aluminum hydroxide emulsion. Switch immediately to the Fieser workup method described in Protocol B to generate filterable salts.

Q: The reaction stalls at 50-60% conversion when using BH₃·THF. How can I drive it to completion? A: BH₃·THF solutions are notoriously unstable at room temperature and gradually decompose into tributyl borate and hydrogen gas, losing their active molarity. Reflect on the self-validating cue: Did you observe vigorous bubbling upon the initial addition of the reagent? If the bubbling was weak, your borane has degraded. Always titrate your BH₃·THF before use, or switch to the more stable Borane-Dimethylsulfide (BH₃·SMe₂) complex[5].

Q: Is there a risk of defluorinating the aromatic ring during this reduction? A: No. Hydride reagents like LiAlH₄ and BH₃·THF do not typically possess the electrochemical potential to cleave stable aryl-fluorine bonds under standard conditions (0 °C to RT). Defluorination is generally only a risk if you expose the substrate to dissolving metal reductions or harsh palladium-catalyzed hydrogenation conditions.

Q: Why do we use 1.5 to 2.0 equivalents of reducing agent instead of the stoichiometric 1.0 equivalent? A: The first equivalent of either LiAlH₄ or BH₃ is entirely consumed by the rapid acid-base reaction with the carboxylic acid proton, generating H₂ gas[3][4]. The actual reduction of the carbonyl carbon relies entirely on the subsequent equivalents. Using exactly 1.0 equivalent will result in 0% conversion to the alcohol.

References[1] US8461179B1 - Dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases - Google Patents

2] US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases - Google Patents 3] Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Master Organic Chemistry 5] Borane Reductions (using BH3.THF or BH3.Me2S, BMS) - Organic Synthesis 4] Reduction of carboxylic acids to alcohols with borane (BH3) - Master Organic Chemistry

Sources

Technical Support Center: Purification of 4-Fluoro-2-methylphenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Fluoro-2-methylphenethyl alcohol (CAS: 124869-88-1) . This compound is a critical fluorinated aromatic building block used extensively in drug discovery and API synthesis. Because of its unique electronic properties—driven by the electron-withdrawing fluorine atom and the electron-donating methyl group—its purification requires precise control over thermal and chromatographic parameters.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting protocols, mechanistic explanations, and step-by-step methodologies to achieve >99% purity.

Purification Decision Workflow

Before selecting a purification method, you must assess the scale of your crude mixture and the nature of your impurities. The following self-validating workflow dictates the optimal path to isolate the pure alcohol.

PurificationWorkflow Start Crude this compound (CAS: 124869-88-1) Assessment Assess Scale & Impurity Profile Start->Assessment ScaleDecision Scale > 50g? Assessment->ScaleDecision Distillation Vacuum Distillation (1-5 mmHg, 100-120 °C) ScaleDecision->Distillation Yes (Large Scale) Chromatography Silica Gel Chromatography (Hexane/EtOAc Gradient) ScaleDecision->Chromatography No (Small Scale) PurityCheck1 GC/HPLC Purity > 98%? Distillation->PurityCheck1 PurityCheck2 GC/HPLC Purity > 98%? Chromatography->PurityCheck2 FinalProduct Pure this compound PurityCheck1->FinalProduct Yes Repurify Re-purify / Optimize Conditions PurityCheck1->Repurify No PurityCheck2->FinalProduct Yes PurityCheck2->Repurify No Repurify->Assessment

Decision workflow for the purification of this compound.

Module A: Vacuum Distillation (Scale > 50g)

Unsubstituted phenethyl alcohol has a high boiling point of 219–221 °C at 750 mmHg. The addition of a fluorine atom and a methyl group maintains this high boiling point due to strong intermolecular hydrogen bonding and aromatic


 stacking. Attempting to distill this compound at atmospheric pressure will provide enough thermal energy to trigger dehydration, yielding an unwanted fluorinated styrene derivative. Vacuum distillation lowers the boiling point to a safe thermal window, preventing decomposition[1].
Step-by-Step Methodology
  • Setup: Transfer the crude this compound to a round-bottom flask equipped with a magnetic stir bar. Attach a short-path distillation head, a Liebig condenser, and a fraction-collecting cow receiver.

  • Vacuum Application: Apply a high vacuum (1–5 mmHg) using a rotary vane pump equipped with a cold trap. Ensure the system is completely sealed.

  • Heating: Slowly heat the oil bath. Do not exceed 150 °C to prevent localized superheating.

  • Fraction Collection:

    • Forerun: Collect residual solvents and low-boiling unreacted starting materials (e.g., fluorotoluenes) below 90 °C.

    • Main Fraction: Collect the pure product at approximately 100–120 °C (at 1–5 mmHg).

  • Validation: Verify the purity of the main fraction via GC-FID or HPLC.

Troubleshooting & FAQs

Q: Why is my product turning yellow and degrading during distillation? A: Discoloration is a hallmark of thermal degradation or the presence of oxidized impurities. If your vacuum is insufficient (e.g., >20 mmHg), you are forced to heat the bath too high, causing the primary alcohol to dehydrate into a styrene derivative or oxidize into 4-fluoro-2-methylphenylacetaldehyde. Always ensure your vacuum pump is pulling <5 mmHg and use a cold trap to protect the pump oil[1].

Q: The distillation is bumping violently. How do I stabilize the boil? A: Bumping occurs when the viscous alcohol superheats without nucleation. Because you are under vacuum, boiling chips are ineffective. You must use a rapid magnetic stir bar or introduce a fine capillary bleed tube (ebulliator) that introduces a microscopic stream of inert gas (Argon or


) to provide continuous nucleation sites.

Module B: Silica Gel Column Chromatography (Scale < 50g)

For smaller scales or highly complex crude mixtures (e.g., separating closely related regioisomers), silica gel chromatography is superior. The highly electronegative fluorine atom withdraws electron density from the aromatic ring. This subtle electronic shift weakens the molecule's interaction with the polar silanol groups on the silica stationary phase compared to non-fluorinated analogs, slightly increasing its


 value[2].
Step-by-Step Methodology
  • Column Preparation: Slurry-pack a glass column with silica gel (230–400 mesh) using pure Hexane.

  • Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM) or Toluene. Carefully load it onto the flat silica bed.

  • Elution: Elute using a step-gradient of Hexane and Ethyl Acetate (EtOAc). Start at 95:5 (Hexane:EtOAc) to flush out non-polar impurities (e.g., unreacted halides or styrene byproducts). Gradually increase polarity to 85:15 to elute the target alcohol.

  • Fraction Monitoring: Spot fractions on a TLC plate. The compound is UV-active (254 nm) and stains strongly with Potassium Permanganate (

    
    ) due to the oxidizable primary alcohol.
    
  • Isolation: Pool the fractions containing the pure product and concentrate under reduced pressure at 40 °C.

Troubleshooting & FAQs

Q: I am observing severe streaking on my TLC plates and poor resolution during the column run. How can I fix this? A: The primary hydroxyl group can strongly hydrogen-bond with free, acidic silanol groups on standard silica gel, causing streaking. To mitigate this, ensure your column is properly conditioned. If streaking persists, you can transition to a specialized low-silanol activity column (e.g., reversed-phase C18 or specialized R1 columns) for HPLC-level preparative separations[3].

Q: How do I separate unreacted 4-fluoro-2-methylbenzaldehyde from my alcohol product? A: Aldehydes are significantly less polar than primary alcohols and will elute much earlier in a Hexane/EtOAc system. However, if co-elution occurs due to column overloading, utilize a pre-column chemical workup. Stir the crude mixture with saturated aqueous sodium bisulfite (


). The unreacted aldehyde will form a water-soluble bisulfite adduct, allowing you to easily extract the pure alcohol into the organic layer before chromatography[4].

Quantitative Data & Purity Metrics

To assist in choosing the correct purification vector, refer to the self-validating metrics below. These figures represent standard baseline expectations for optimized workflows.

Purification MethodOptimal ScaleTypical YieldExpected Purity (GC/HPLC)Primary Impurities Removed
Vacuum Distillation > 50 g85% – 92%> 98.5%Solvents, low-boiling starting materials, heavy tars.
Column Chromatography < 50 g75% – 85%> 99.5%Closely related regioisomers, unreacted aldehydes, polar side-products.
Bisulfite Wash + Extraction Any> 95% (Recovery)Pre-treatmentSpecifically removes unreacted aldehydes/ketones.

References

  • Supporting Information for Angew. Chem. Int. Ed. Z19488 © Wiley-VCH 2002 Source: Wiley-VCH URL:[2]

  • A Comparative Guide to the Purification of High-Purity Phenethyl Alcohols Source: Benchchem URL:[4]

  • 2-PHENYLETHANOL - Chemical Properties and Distillation Source: Ataman Kimya URL:

  • CN110028384B - Method for preparing 2-phenethyl alcohol from biotransformation liquid by molecular distillation and separation Source: Google Patents URL:[1]

  • Separation of p-(Benzyloxy)phenethyl alcohol on Newcrom R1 HPLC column Source: SIELC Technologies URL:[3]

Sources

Technical Support Center: Oxidation of 4-Fluoro-2-methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource for researchers encountering selectivity issues during the oxidation of 4-Fluoro-2-methylphenethyl alcohol .

Executive Summary & Mechanistic Overview

The oxidation of This compound poses a specific set of chemoselectivity challenges. While the primary goal is often the corresponding aldehyde (phenylacetaldehyde derivative) or carboxylic acid , the presence of the ortho-methyl group and the fluorine substituent requires a tailored approach to avoid specific side reactions.

Key Challenges:

  • Over-Oxidation: The resulting phenylacetaldehyde is highly susceptible to further oxidation to phenylacetic acid due to the activated benzylic position.

  • Enolization & Polymerization: Phenylacetaldehydes are notorious for rapid enolization, leading to aldol-like self-condensation (polymerization) if not isolated and stored correctly.

  • Chemo-Selectivity (Ar-Me vs. Alkyl-OH): Harsh oxidants (e.g., KMnO₄) risk attacking the aromatic methyl group (benzylic oxidation).

  • Halogenation: When using hypochlorite-based oxidants (TEMPO/Bleach), electrophilic chlorination of the aromatic ring is a documented risk.

Reaction Pathway & Side Reactions

The following diagram illustrates the primary oxidation pathway versus potential failure modes.

ReactionPathway Alcohol 4-Fluoro-2-methyl phenethyl alcohol Aldehyde Target Aldehyde (Unstable Intermediate) Alcohol->Aldehyde Primary Oxidation (TEMPO, DMP) Cl_Product Chlorinated Byproduct (If using NaOCl) Alcohol->Cl_Product Side Rxn: Electrophilic Chlorination Acid Carboxylic Acid (Over-oxidation) Aldehyde->Acid Over-oxidation (Excess oxidant/H2O) Polymer Oligomers/Polymers (Via Enolization) Aldehyde->Polymer Self-Condensation (Basic conditions/Heat)

Caption: Figure 1. Mechanistic pathway showing the target aldehyde and critical side reactions (over-oxidation, polymerization, and chlorination).

Troubleshooting Guide & FAQs

Issue 1: "I am getting a mixture of aldehyde and carboxylic acid."

Diagnosis: Over-oxidation.[1] This is common in aqueous oxidation media where the aldehyde hydrate forms, which is easily oxidized to the acid. Solution:

  • Switch to Non-Aqueous Conditions: Use Dess-Martin Periodinane (DMP) or TEMPO/BAIB (Bis-acetoxyiodobenzene) in dichloromethane (DCM). These methods avoid the "aldehyde hydrate" intermediate required for acid formation.

  • Stoichiometry Control: Ensure strictly 1.0–1.1 equivalents of oxidant.

  • Reaction Monitoring: Do not rely on time; monitor by TLC/HPLC. Stop the reaction immediately upon consumption of the starting material.

Issue 2: "My product solidifies or becomes a gum after isolation."

Diagnosis: Polymerization. Phenylacetaldehydes have highly acidic


-protons. Traces of acid or base from the workup can catalyze self-aldol condensation.
Solution: 
  • Buffered Workup: Ensure the final organic layer is neutral. Wash with saturated NaHCO₃, then brine.

  • Storage: Store the aldehyde at -20°C under Argon. If long-term storage is needed, convert it to a bisulfite adduct or an acetal immediately.

Issue 3: "I see new impurities with M+34 peaks in MS (Chlorination)."

Diagnosis: Electrophilic Chlorination. If you are using the Anelli Protocol (TEMPO/NaOCl), the hypochlorite can act as a chlorinating agent on the electron-rich aromatic ring. Solution:

  • Use the Zhao Modification: Use catalytic NaOCl with NaClO₂ as the terminal oxidant. This generates ClO₂ as the active species, which is less prone to chlorination.

  • Switch to Bleach-Free TEMPO: Use TEMPO/BAIB (Protocol A below). This eliminates active chlorine species entirely.

Issue 4: "Can I use Swern Oxidation?"

Answer: Yes, but with caveats. Swern is effective for preventing over-oxidation. However, the requisite low temperature (-78°C) must be maintained strictly. If the temperature rises before quenching, the ortho-methyl group may interfere sterically or electronically, leading to lower yields. DMP is generally more robust for this specific substrate.

Recommended Experimental Protocols

Protocol A: Bleach-Free TEMPO Oxidation (High Selectivity)

Best for: Minimizing chlorination and over-oxidation on >1g scale.

Theory: This protocol uses Bis(acetoxy)iodobenzene (BAIB) as the stoichiometric co-oxidant instead of bleach. It proceeds in organic solvent (DCM), preventing the formation of aldehyde hydrates and thus stopping reliably at the aldehyde [1].

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: TEMPO (0.1 equiv)[2]

  • Co-oxidant: BAIB (1.1 equiv)

  • Solvent: Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve the alcohol (1.0 equiv) and TEMPO (0.1 equiv) in DCM.

  • Addition: Add BAIB (1.1 equiv) in one portion at room temperature.

  • Reaction: Stir at room temperature. The reaction typically completes in 1.5 – 3 hours.

    • Checkpoint: Monitor by TLC.[2][3][4] The solution usually turns orange/red.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess oxidant. Stir vigorously for 15 minutes until the organic layer clears.

  • Extraction: Separate layers. Extract aqueous layer with DCM (2x).[2]

  • Purification: Wash combined organics with NaHCO₃ and Brine. Dry over Na₂SO₄.[2][3] Concentrate at low temperature (<30°C) to avoid polymerization.

Protocol B: Dess-Martin Periodinane (DMP) (Highest Purity)

Best for: Small scale (<1g), high-value intermediates, or if the aldehyde is extremely unstable.

Theory: DMP is a mild, non-acidic oxidant that operates via ligand exchange. It is strictly chemoselective for alcohols and will not touch the aromatic methyl group or fluorine [2].

Step-by-Step:

  • Preparation: Dissolve alcohol (1.0 equiv) in wet DCM (DMP benefits from trace water, so anhydrous is not strictly necessary, but standard DCM is fine).

  • Addition: Add DMP (1.2 equiv) solid in portions at 0°C.

  • Warming: Allow to warm to room temperature. Stir for 1–2 hours.

  • Workup (Critical):

    • Dilute with Et₂O.

    • Pour into a 1:1 mixture of sat. NaHCO₃ and 10% Na₂S₂O₃ .

    • Stir vigorously until the biphasic mixture becomes clear (hydrolysis of iodine byproducts).

  • Isolation: Separate organic layer, wash with brine, dry, and concentrate.[2]

Quantitative Comparison of Methods

FeatureTEMPO / NaOCl (Anelli)TEMPO / BAIB (Protocol A)Dess-Martin (Protocol B)Swern Oxidation
Selectivity (Aldehyde) Moderate (Risk of Acid)High Very High High
Side Reaction Risk Chlorination LowLowOdor / Temp Control
Reagent Cost LowMediumHighLow
Scalability ExcellentGoodPoor (Safety/Cost)Good
Rec.[4][5][6][7] for this Substrate Avoid (due to Cl risk)Primary Recommendation Secondary (Small Scale) Alternative

Workflow Visualization

The following diagram outlines the decision process for selecting the correct protocol based on your specific constraints.

DecisionTree Start Start: Oxidation of This compound Target What is the Target? Start->Target Aldehyde Target: Aldehyde Target->Aldehyde Acid Target: Carboxylic Acid Target->Acid Scale Reaction Scale? SmallScale < 1 gram Scale->SmallScale LargeScale > 1 gram Scale->LargeScale Aldehyde->Scale DMP Use Protocol B: Dess-Martin Periodinane (Max Purity) SmallScale->DMP TEMPO Use Protocol A: TEMPO / BAIB (Scalable, No Chlorination) LargeScale->TEMPO Jones Jones Oxidation (Standard, but Cr waste) Acid->Jones Robust Substrate Pinnick Pinnick Oxidation (Two-step: Aldehyde -> Acid) Acid->Pinnick High Purity Needed

Caption: Figure 2. Decision tree for selecting the optimal oxidation method based on target and scale.

References

  • Piancatelli, G., et al. "TEMPO/BAIB-mediated oxidation of alcohols to aldehydes and ketones." Organic Syntheses, 2006 , 83, 18.

  • Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[8] Journal of Organic Chemistry, 1983 , 48(22), 4155–4156.[8]

  • Anelli, P. L., et al. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids...[9] using TEMPO." Journal of Organic Chemistry, 1987 , 52(12), 2559–2562.

  • Zhao, M., et al. "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach." Journal of Organic Chemistry, 1999 , 64(7), 2564–2566.

Sources

storage conditions to prevent degradation of 4-Fluoro-2-methylphenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for 4-Fluoro-2-methylphenethyl alcohol . It is designed to function as an interactive troubleshooting manual for researchers requiring high-integrity maintenance of this compound.

Topic: Storage Conditions & Degradation Prevention Ticket ID: T-FMPA-001 Status: Resolved / Reference Mode[1]

Compound Profile & Quick Reference

Before addressing storage, verify your compound against these parameters to ensure this guide applies to your specific lot.

ParameterSpecification
Chemical Name This compound
CAS Number 56456-50-9 (or 19819-98-8 for non-fluoro analog reference)
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol
Physical State Colorless to pale yellow liquid (at RT)
Primary Reactivity Primary Alcohol Oxidation, Nucleophilic Aromatic Substitution (minor)
Storage Class Flammable Liquid (Class 3), Irritant

Core Storage Directives (The "Golden Rules")

As a Senior Application Scientist, I define storage not just as "where to put the bottle," but as a kinetic inhibition strategy . Your goal is to arrest the thermodynamic slide from alcohol to carboxylic acid.

A. Temperature: The Kinetic Brake
  • Recommendation: 2°C to 8°C (Refrigerated) for active use; -20°C for long-term archival (>6 months).[1]

  • Scientific Rationale: While phenethyl alcohols are chemically stable at room temperature, the fluoro- and methyl- substitutions on the aromatic ring create electronic effects that can subtly alter oxidation susceptibility.[1] Lowering the temperature by 10°C typically halves the rate of oxidative degradation (Arrhenius equation).

  • Warning: Do not freeze/thaw repeatedly. If storing at -20°C, aliquot into single-use vials to prevent moisture condensation during warming steps.

B. Atmosphere: The Oxygen Exclusion
  • Recommendation: Store under Argon (Ar) or Nitrogen (N₂) .[1]

  • Scientific Rationale: The primary degradation pathway is the oxidation of the primary hydroxyl group (-CH₂OH) to the corresponding aldehyde and subsequently the carboxylic acid (2-(4-fluoro-2-methylphenyl)acetic acid).[1] This is an auto-oxidative process accelerated by atmospheric oxygen.[1]

  • Protocol: After every use, purge the headspace of the container with a gentle stream of dry Nitrogen or Argon for 10–15 seconds before sealing.

C. Container Integrity: The Photon Shield
  • Recommendation: Amber borosilicate glass with Teflon-lined caps.[1]

  • Scientific Rationale: Halogenated aromatic compounds can exhibit photosensitivity.[1] UV light can excite the aromatic ring, potentially leading to radical formation or dechlorination/defluorination (though C-F bonds are robust, the risk exists). Amber glass filters out UV radiation <400nm.[1]

Degradation Mechanics & Visualizations[1]

Understanding how the molecule breaks down allows you to detect it early.

Pathway: Oxidative Dehydrogenation

The primary alcohol is the weak point.

  • Stage 1 (Aldehyde Formation): this compound

    
     4-Fluoro-2-methylphenylacetaldehyde.[1] Sign: Acrid, sharp odor replacing the floral scent.
    
  • Stage 2 (Acid Formation):

    
     4-Fluoro-2-methylphenylacetic acid.[1] Sign: pH drop, potential precipitation if concentration is high.
    
Visualization: Storage Decision Matrix

The following diagram outlines the logical decision process for storing this compound based on your experimental timeline.

StorageMatrix cluster_warning Degradation Risks Start Received Shipment: This compound UsageCheck Intended Usage Timeline? Start->UsageCheck Immediate Immediate Use (< 1 Month) UsageCheck->Immediate Daily Access MidTerm Project Duration (1 - 6 Months) UsageCheck->MidTerm Weekly Access LongTerm Archival / Reference (> 6 Months) UsageCheck->LongTerm Rare Access Action1 Store at 2-8°C Amber Glass Tightly Sealed Immediate->Action1 Action2 Store at 2-8°C Purge Headspace with N2/Ar Parafilm Seal MidTerm->Action2 Action3 Aliquot to Single-Use Vials Store at -20°C Vacuum Seal Secondary Container LongTerm->Action3 Risk1 Oxidation (Aldehyde/Acid) Risk2 Moisture Absorption

Figure 1: Decision matrix for selecting storage conditions based on experimental frequency.

Troubleshooting & FAQs

Q1: My liquid has turned from colorless to a pale yellow. Is it compromised?

  • Diagnosis: This indicates early-stage oxidation (formation of conjugated impurities or aldehydes) or light exposure.[1]

  • Action:

    • Check the odor.[2] A sharp, acrid smell suggests aldehyde formation.

    • Run a Thin Layer Chromatography (TLC).[1] The aldehyde will run faster (higher R_f) than the alcohol.

    • Verdict: If yellowing is faint, it may still be >98% pure. If the color is distinct amber, purify via distillation or column chromatography before use in sensitive catalysis.

Q2: The compound has solidified or shows suspended crystals.

  • Diagnosis: The melting point is likely near or below room temperature.[1] However, crystals usually indicate the formation of the carboxylic acid derivative (which has a much higher melting point) or moisture contamination (hydrates).

  • Action: Dissolve a small aliquot in CDCl₃ for NMR.

    • Peak at ~9.7 ppm: Aldehyde.[1]

    • Broad peak >11 ppm:[1] Carboxylic Acid.[1]

    • No impurities:[1][3] It might just be freezing if stored in a cold fridge.[1] Warm gently to RT.

Q3: Can I store this as a stock solution in DMSO or Methanol?

  • Answer:

    • Methanol: Not recommended for long-term.[1] Transesterification is not an issue (it's an alcohol, not an ester), but alcohols are hygroscopic.

    • DMSO: Acceptable for biological assays but prone to absorbing water.[1]

    • Best Practice: Store neat (undiluted). If a stock solution is required, use Anhydrous Acetonitrile and store at -20°C.[1]

Experimental Protocols

Protocol A: Inert Gas Blanketing (The "Balloon" Method)

Use this whenever closing a bottle after use to prevent oxidation.

  • Prepare: Connect a needle to a line of dry Nitrogen or Argon (2–5 psi).[1]

  • Insert: Place the needle tip just inside the neck of the bottle (do not dip into the liquid).

  • Purge: Flow gas for 15–20 seconds. You are displacing the lighter air (if using Argon) or diluting it (if using Nitrogen).

  • Seal: While the gas is still flowing, quickly cap the bottle tight.

  • Secure: Wrap the cap junction with Parafilm to prevent gas exchange via thread creep.[1]

Protocol B: Rapid Purity Validation (GC-FID/MS)

Use this to validate a lot that has been in storage for >6 months.[1]

Method Parameters:

  • Column: DB-5 or HP-5 (Non-polar, 5% Phenyl-methylpolysiloxane).[1]

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Oven Program:

    • Start: 60°C (Hold 1 min)

    • Ramp: 15°C/min to 250°C[1]

    • Hold: 3 min at 250°C.

  • Detection: FID (300°C) or MS (Scan 40–400 m/z).

Interpretation:

  • Main Peak: this compound (Retention time approx. 8–10 min depending on column length).[1]

  • Early Eluters: Solvent peaks, moisture.

  • Late Eluters: Oxidation dimers or esters (rare).[1]

  • Acceptance Criteria: Purity >95% (Area%) for general synthesis; >98% for analytical standards.

Visualization: QC Workflow

QCWorkflow Sample Stored Sample Visual Visual Inspection (Color/Clarity) Sample->Visual Odor Odor Check (Floral vs Acrid) Visual->Odor PassVisual Pass Odor->PassVisual Clear/Floral FailVisual Fail Odor->FailVisual Yellow/Acrid GCMS GC-MS / NMR Analysis PassVisual->GCMS Purify Repurify (Distillation) FailVisual->Purify Decision Purity > 98%? GCMS->Decision Use Approve for Use Decision->Use Yes Decision->Purify No

Figure 2: Quality Control workflow to assess sample integrity before experimental use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88267, 2-Methylphenethyl alcohol. Retrieved from [Link][1]

  • ScienceMadness. Phenethyl alcohol: Storage and Oxidation Pathways. Retrieved from [Link]

  • Royal Society of Chemistry. Oxidation of primary alcohols to carboxylic acids: Kinetic studies. Retrieved from [Link][1]

Sources

Technical Support Center: Optimizing Catalytic Parameters for Fluorinated Alcohol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the intricate science of optimizing catalytic parameters for fluorinated alcohol reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing fluorine into alcoholic scaffolds. The introduction of fluorine can dramatically alter the pharmacokinetic and pharmacodynamic properties of a molecule, making it a critical tool in medicinal chemistry. However, the unique reactivity of fluorine and the sensitivity of catalytic systems present significant challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established scientific principles and field-proven insights to ensure you can confidently and efficiently optimize your reactions.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges that arise during the catalytic synthesis of fluorinated alcohols.

Q1: My reaction is showing low yield. What are the most likely causes and how can I address them?

A1: Low yield in a catalytic fluorination of an alcohol can stem from several factors. A systematic approach to troubleshooting is essential.[1]

  • Catalyst Deactivation: The catalyst may be inhibited by impurities, the product itself, or may degrade under the reaction conditions.[1][2] Ensure all reagents and solvents are of high purity and anhydrous, as water can deactivate many catalysts.[3] Consider adding a co-catalyst or an additive to scavenge impurities or facilitate catalyst turnover.[1]

  • Poor Substrate Reactivity: The steric or electronic properties of your alcohol may be hindering the reaction.[3] It may be necessary to modify the substrate or explore a different catalytic system that is more tolerant of your substrate's functional groups.[4]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to catalyst decomposition or side reactions.[1][3] Screen a range of temperatures and solvents to find the optimal conditions for your specific system.[1]

  • Incorrect Stoichiometry: The ratio of substrate, catalyst, and fluorinating agent is crucial. An excess of the fluorinating agent can sometimes lead to over-fluorination or side reactions.[2] Conversely, insufficient fluorinating agent will result in incomplete conversion.

Q2: I'm struggling with poor stereoselectivity (low enantiomeric or diastereomeric excess). What should I investigate?

A2: Achieving high stereoselectivity is often a primary goal and a significant challenge in the synthesis of chiral fluorinated alcohols.[3]

  • Reaction Mechanism: The reaction may be proceeding through a non-stereoselective pathway, such as an SN1-like mechanism involving a planar carbocation intermediate.[3] To favor an SN2 pathway, consider using a less ionizing solvent, a more nucleophilic fluoride source, or modifying the substrate to disfavor carbocation formation.[3]

  • Mismatched Catalyst-Substrate Pairing: The chiral ligand or catalyst may not be the ideal match for your substrate. The intricate interactions between the substrate, catalyst, and fluorinating agent dictate the stereochemical outcome.[3] Screening a library of chiral ligands or catalysts is often necessary.

  • Suboptimal Temperature: Temperature can have a profound effect on stereoselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher selectivity.[3] However, some systems have an optimal temperature range, so a temperature screen is recommended.[1]

  • Moisture: Trace amounts of water can interfere with the chiral catalyst and promote achiral background reactions, eroding the overall stereoselectivity.[3] Ensure all components of the reaction are scrupulously dried.

Q3: What are the most common side reactions in catalytic fluorination of alcohols, and how can they be minimized?

A3: Several side reactions can compete with the desired fluorination, impacting both yield and purity.

  • Elimination Reactions: The basicity of some fluoride sources can promote elimination of the alcohol to form an alkene, particularly with secondary and tertiary alcohols.[3][4] Using a milder, less basic fluorinating agent or a non-basic activation method can suppress this pathway.[4] Lowering the reaction temperature can also be beneficial.[3]

  • Ether Formation: In reactions using fluorinated alcohols as solvents or co-solvents, etherification of the starting alcohol or the product can occur. This is more prevalent with highly acidic fluorinated alcohols.[5]

  • Decomposition: The starting material or the fluorinated product may be unstable under the reaction conditions, leading to decomposition.[3] Monitoring the reaction profile over time can help identify if degradation is occurring. Using milder reaction conditions or a more selective catalyst may be necessary.

Q4: How do fluorinated alcohol solvents like HFIP and TFE impact the reaction?

A4: Fluorinated alcohols such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) are not just inert solvents; they can actively participate in and enhance catalytic reactions.[6][7]

  • Enhanced Reactivity and Selectivity: These solvents can improve reactivity and selectivity in various C-H activation and oxidation reactions.[6][8] Their ability to form strong hydrogen bonds can activate substrates and catalysts.[8][9]

  • Stabilization of Cationic Intermediates: The high polarity and low nucleophilicity of fluorinated alcohols can stabilize cationic reaction intermediates, which can be beneficial in certain mechanistic pathways.[9]

  • Catalyst Deactivation Prevention: In some cases, fluorinated alcohols can prevent catalyst deactivation by interacting with basic nitrogen-containing substrates, preventing them from binding to the catalyst.[8]

It is important to note that the choice of fluorinated alcohol can also influence side reactions, such as ether formation.[5]

Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting advice for complex experimental issues.

Scenario 1: Low or No Product Formation

If you are observing little to no formation of your desired fluorinated alcohol, follow this troubleshooting workflow.

Low_Yield_Troubleshooting Start Low/No Product Check_Catalyst Verify Catalyst Activity Start->Check_Catalyst Is the catalyst active? Check_Reagents Check Reagent Purity & Stoichiometry Check_Catalyst->Check_Reagents Yes Screen_Catalysts Screen Alternative Catalysts/Ligands Check_Catalyst->Screen_Catalysts No/Suspected Deactivation Check_Reagents->Start Impurity/Stoichiometry Issue Found Optimize_Conditions Systematically Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Optimize_Conditions->Screen_Catalysts Optimization Fails Success Improved Yield Optimize_Conditions->Success Optimization Successful Modify_Substrate Consider Substrate Modification Screen_Catalysts->Modify_Substrate Still No Product Screen_Catalysts->Success New Catalyst Works Modify_Substrate->Success Modified Substrate Reacts Stereoselectivity_Troubleshooting Start Poor/Inconsistent Stereoselectivity Check_Anhydrous Ensure Strictly Anhydrous Conditions Start->Check_Anhydrous Optimize_Temp Optimize Reaction Temperature (Often Lower) Check_Anhydrous->Optimize_Temp Screen_Solvents Screen Solvents of Varying Polarity Optimize_Temp->Screen_Solvents Screen_Catalysts Screen Chiral Ligands/Catalysts Screen_Solvents->Screen_Catalysts Analyze_Mechanism Investigate Reaction Mechanism (e.g., for SN1 character) Screen_Catalysts->Analyze_Mechanism Success High Stereoselectivity Achieved Analyze_Mechanism->Success

Caption: Decision tree for troubleshooting poor stereoselectivity.

Detailed Steps:
  • Ensure Strictly Anhydrous Conditions:

    • Action: Use flame-dried glassware, freshly distilled anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

    • Rationale: Water can promote non-selective background reactions. [3]

  • Optimize Reaction Temperature:

    • Action: Screen a range of temperatures, typically starting from room temperature and going down to -78 °C.

    • Rationale: Lower temperatures generally favor the more ordered transition state, leading to higher stereoselectivity. [3]

  • Screen Solvents:

    • Action: Test a variety of solvents with different polarities and coordinating abilities (e.g., THF, Toluene, Dichloromethane, fluorinated alcohols).

    • Rationale: The solvent can influence the conformation of the catalyst-substrate complex and the energies of the diastereomeric transition states. [1]

  • Screen Chiral Ligands/Catalysts:

    • Action: If available, screen a library of chiral ligands for your metal or try different classes of organocatalysts.

    • Rationale: The "lock and key" fit between the catalyst and substrate is paramount for high stereoselectivity. [3]

Experimental Protocols

General Protocol for a Catalytic Deoxyfluorination of a Secondary Alcohol

This is a generalized protocol and should be adapted based on the specific catalyst, fluorinating agent, and substrate used. Always consult the primary literature for detailed procedures.

Materials:

  • Secondary alcohol (1.0 eq)

  • Chiral catalyst (e.g., chiral phosphoric acid or transition metal complex, 0.01-0.1 eq)

  • Fluorinating agent (e.g., Selectfluor, NFSI, 1.1-2.0 eq) [2]* Anhydrous solvent (e.g., MeCN, Toluene, DCE)

  • Inert gas (Argon or Nitrogen)

  • Flame-dried glassware

Procedure:

  • Preparation: Under an inert atmosphere, add the chiral catalyst to a flame-dried reaction flask equipped with a magnetic stir bar. [3]2. Addition of Reactants: Add the anhydrous solvent, followed by the secondary alcohol. Stir the solution for a few minutes to ensure proper mixing.

  • Initiation: Add the fluorinating agent portion-wise or as a solution in the same anhydrous solvent. [3]For highly exothermic reactions, this addition may need to be done at a reduced temperature (e.g., 0 °C or -20 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [3]5. Quenching: Once the reaction is complete (or has reached a plateau), quench the reaction by adding a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. [3]6. Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. [3]7. Purification: Purify the crude product by flash column chromatography on silica gel. Note that some fluorinated alcohols can be sensitive to acidic silica gel; using deactivated silica gel or an alternative purification method like crystallization may be necessary. [3]8. Analysis: Characterize the purified product by NMR and MS. Determine the stereoselectivity (e.g., enantiomeric excess) by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). [3]

Safety Precautions for Handling Fluorinating Agents

Working with fluorinating agents requires stringent safety protocols due to their potential toxicity, corrosivity, and high reactivity. [10]

  • Engineering Controls: All manipulations should be performed in a properly functioning chemical fume hood. [10]For gaseous fluorinating agents, a dedicated ventilated gas cabinet and a scrubber system are necessary. [10]* Personal Protective Equipment (PPE): Always wear tightly sealed safety goggles, a face shield, and fluorine-resistant gloves (e.g., neoprene). [10][11]A flame-resistant lab coat and closed-toe shoes are mandatory. [10]* Emergency Procedures: Ensure an emergency shutdown system is readily accessible. [10]Have appropriate quenching agents and first-aid materials, such as calcium gluconate gel for HF exposure, immediately available. [12]* System Passivation: For reactions involving highly reactive gaseous fluorinating agents, the system should be passivated by introducing a low concentration of the agent to form a protective fluoride layer on the internal surfaces of the reactor. [10]

Data Presentation

Table 1: Common Solvents and Their Influence on Catalytic Fluorination
SolventPolarityCoordinating AbilityTypical Applications/Considerations
Acetonitrile (MeCN)Polar aproticGoodWidely used, can coordinate to metal centers. [2]
TolueneNonpolarPoorOften used to minimize solvent-catalyst interactions. [2]
Dichloromethane (DCM)Polar aproticModerateGood general-purpose solvent, but can be reactive.
Hexafluoroisopropanol (HFIP)Highly polar proticPoorPromotes reactions via H-bonding, can stabilize cationic intermediates. [6][8]
Trifluoroethanol (TFE)Polar proticPoorSimilar to HFIP, can enhance reactivity and selectivity. [6][7]
Table 2: Selection of Common Fluorinating Agents
ReagentTypeTypical UseKey Considerations
Selectfluor® Electrophilic (N-F)Deoxyfluorination, α-fluorination of carbonylsSolid, easy to handle, widely applicable. [2][13]
NFSI Electrophilic (N-F)Similar to SelectfluorSolid, highly reactive. [2]
DAST NucleophilicDeoxyfluorination of alcoholsLiquid, thermally unstable, can be hazardous. [13]
PyFluor NucleophilicDeoxyfluorination of alcoholsSolid, more stable and safer alternative to DAST. [13][14]
AlkylFluor NucleophilicDeoxyfluorination of primary and secondary alcoholsStable solid, practical for high-yield reactions. [2][14]

References

  • Application Notes and Protocols for Handling Gaseous Fluorinating Agents - Benchchem. (n.d.).
  • Technical Support Center: Synthesis of Chiral Fluorinated Alcohols - Benchchem. (n.d.).
  • Moon, H. W., Lavagnino, M. N., Lim, S., Palkowitz, M. D., Mandler, M. D., Beutner, G. L., Drance, M. J., Lipshultz, J. M., Scola, P. M., & Radosevich, A. T. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735–22744.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025, July 8). MDPI.
  • Light-driven Deoxyfluorination of Alcohols with Seletfluor. (2019, July 30). Scientific Update.
  • Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)-H Oxidations. (2026, January 24). ResearchGate.
  • Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. (2016, January 14). Rsc.org.
  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025, July 29). ACS Publications.
  • Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. (2024, November 28). ACS Publications.
  • Selective Direct Oxidation of Benzene to Phenol Catalyzed by Dinuclear Nickel Carbene Complexes. (2026, February 17). American Chemical Society.
  • Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. (n.d.).
  • Fluorine - ipo. (n.d.).
  • Troubleshooting guide for the synthesis of chiral alcohols - Benchchem. (n.d.).
  • Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. (2022, January 12). The Journal of Organic Chemistry.

Sources

Technical Support Center: Thermal Stability & Troubleshooting for 4-Fluoro-2-methylphenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and chemical engineers through the complex thermal behaviors of fluorinated aromatic intermediates.

4-Fluoro-2-methylphenethyl alcohol (CAS: 124869-88-1)[1] is a highly valuable building block, but its primary alcohol functional group makes it susceptible to specific degradation pathways under thermal stress. To ensure the integrity of your scale-up, distillation, and high-temperature reactions, it is critical to understand why this molecule degrades and how to analytically validate its stability.

Mechanistic Pathways of Thermal Degradation

Understanding the causality behind thermal degradation is the first step in troubleshooting. The thermal instability of this compound is not driven by the cleavage of the C-F bond, which is exceptionally strong (~115 kcal/mol). Instead, degradation is localized to the aliphatic alcohol chain.

Based on computational quantum mechanics applied to parent phenethyl alcohols, the dominant thermal decomposition pathway is a six-membered cyclic rearrangement that leads to unimolecular dehydration (2[2]). This endothermic process yields 4-fluoro-2-methylstyrene and water. Once the styrene derivative forms, it is highly prone to thermal polymerization.

Secondary to dehydration is autoxidation . In the presence of ambient oxygen and moderate heat, the primary alcohol oxidizes to 4-fluoro-2-methylphenylacetaldehyde, a mechanism commonly observed in the autoignition and low-temperature oxidation of phenethyl derivatives (3[3]).

G A This compound (Stable at RT) B 4-Fluoro-2-methylstyrene (Dehydration Product) A->B Heat (>150°C) Six-membered cyclic TS C 4-Fluoro-2-methylphenylacetaldehyde (Oxidation Product) A->C Heat + O2 Autoxidation D Styrene Oligomers (Viscous/Yellow) B->D Thermal Polymerization

Thermal degradation pathways of this compound.

Troubleshooting FAQs

Q1: During vacuum distillation, my pot residue turns yellow and its viscosity increases significantly. What is happening? A: You are observing the downstream effects of thermal dehydration. At distillation temperatures exceeding 150°C, the alcohol dehydrates to form 4-fluoro-2-methylstyrene[2]. Because styrenes are highly reactive, the prolonged heat in the distillation pot causes the newly formed styrene to undergo radical polymerization, resulting in a viscous, discolored oligomeric residue. Solution: Lower the system pressure to reduce the required pot temperature below 120°C, and consider adding a radical inhibitor (e.g., BHT at 100 ppm) to suppress polymerization.

Q2: We notice a drop in assay purity (GC-FID) after storing the compound at ambient temperatures for several months. Is it decomposing? A: Yes, but via autoxidation, not dehydration. Primary alcohols slowly oxidize to aldehydes in the presence of atmospheric oxygen and light[3]. Solution: The storage protocol must be a self-validating system: purge the headspace with ultra-high purity Argon or Nitrogen, seal tightly, and store at 2–8°C. Validate the absence of the aldehyde via GC-MS (look for the M+ 152 peak).

Q3: I am running a high-temperature reaction (180°C) and suspect the C-F bond is breaking, causing side reactions. Is this likely? A: Highly unlikely. The aromatic C-F bond is one of the strongest in organic chemistry. Any degradation you observe at 180°C is almost certainly driven by the aliphatic alcohol side chain (dehydration or etherification). Do not waste resources looking for defluorinated products; focus your analytical methods on detecting styrene and ether derivatives.

Experimental Protocols: Validating Thermal Stability

To build a trustworthy, self-validating analytical system for this compound, you must isolate the variables of heat and oxygen. Implement the following step-by-step workflows.

Protocol A: TGA/DSC Thermal Profiling

Purpose: To determine the exact onset temperature of dehydration without interference from oxidation.

  • Sample Preparation: Accurately weigh 5.0–10.0 mg of this compound into an aluminum crucible. Pierce the lid with a pinhole to allow volatile release.

  • Atmosphere Control: Place the crucible in the TGA/DSC furnace. Purge the system with dry Nitrogen at a strict flow rate of 50 mL/min for 10 minutes prior to the run to eliminate autoxidation variables.

  • Thermal Ramping: Program a heating rate of 10°C/min from 25°C to 300°C.

  • Data Interpretation: Monitor the DSC curve for an endothermic peak (indicating the energy absorbed during the cyclic dehydration transition state) and correlate it with the onset of mass loss on the TGA curve. The onset temperature dictates your absolute maximum processing limit.

Protocol B: Forced Degradation & GC-MS Profiling

Purpose: To chemically identify the specific degradation products formed under thermal stress.

  • Stress Application: Aliquot 1.0 mL of the alcohol into two separate heavy-walled glass ampoules. Purge Ampoule 1 with Nitrogen and seal. Leave Ampoule 2 exposed to ambient air and seal.

  • Incubation: Heat both ampoules in an oil bath at 150°C for 24 hours.

  • Sample Dilution: Cool the ampoules to room temperature. Extract 10 µL from each and dilute in 990 µL of GC-grade dichloromethane (1:100 dilution).

  • GC-MS Injection: Inject 1 µL (splitless mode) into a GC-MS equipped with a standard DB-5 column. Set the inlet temperature to 250°C.

  • Mass Identification: Analyze the chromatogram. Ampoule 1 (N2) will primarily show the dehydration product. Ampoule 2 (Air) will show a mixture of dehydration and autoxidation products.

Quantitative Data Summarization

Use the following table to cross-reference your analytical findings and implement the correct mitigation strategies.

Degradant SpeciesPrimary MechanismKey Triggering ConditionAnalytical Marker (GC-MS)Process Mitigation Strategy
4-Fluoro-2-methylstyrene Unimolecular DehydrationTemperature > 150°Cm/z 136 (M+)High-vacuum distillation; limit thermal residence time.
4-Fluoro-2-methylphenylacetaldehyde AutoxidationHeat + Oxygenm/z 152 (M+)Inert gas (Ar/N2) sparging; storage at 2–8°C.
Styrene Oligomers Radical PolymerizationProlonged Heat (>120°C)Broad SEC peaks; Loss of GC signalAddition of radical scavengers (e.g., BHT).
Di(4-fluoro-2-methylphenethyl) ether Intermolecular CondensationHeat + Trace Acidm/z 290 (M+)Ensure strict pH control; neutralize trace acidic catalysts.

References

  • Sakai, Y., Ando, H., Oguchi, T., & Murakami, Y. (2013). "Thermal decomposition of 2-phenylethanol: A computational study on mechanism." Chemical Physics Letters.
  • Rieke Metals. "this compound | #NV00596 (CAS: 124869-88-1)".
  • MDPI. (2021).

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 4-Fluoro-2-methylphenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

4-Fluoro-2-methylphenethyl alcohol (CAS: 170565-17-2) is a critical building block in the synthesis of fluorinated bioactive scaffolds, particularly kinase inhibitors and CNS-active agents. Its structural verification presents specific NMR challenges due to the interplay between fluorine-proton coupling (


)  and steric crowding  from the ortho-methyl group.

This guide provides a comparative analysis of NMR acquisition strategies, contrasting routine screening (CDCl₃) with high-resolution structural elucidation (DMSO-d₆). It moves beyond basic peak listing to explain the causality of signal patterns, ensuring you can distinguish this specific isomer from its regioisomers.

Structural Logic & Spin System

The molecule consists of three distinct magnetic environments:

  • The Aromatic Core: A trisubstituted benzene ring (1,2,4-substitution pattern). The Fluorine atom at position 4 acts as a spin-active nucleus (

    
    ), causing significant splitting of adjacent protons.
    
  • The Linker: An ethyl chain (-CH₂-CH₂-) connecting the ring to the hydroxyl group.

  • The Labile Proton: The hydroxyl (-OH) group, highly sensitive to solvent choice.

Comparative Analysis: Solvent Selection Strategy

The choice of solvent is not merely about solubility; it dictates the resolution of the hydroxyl proton and the deconvolution of aromatic multiplets.

Decision Matrix: CDCl₃ vs. DMSO-d₆[1][3]

SolventStrategy Start Sample: this compound Goal_Routine Goal: Rapid Purity Check Start->Goal_Routine Goal_Structure Goal: Full Structural Proof Start->Goal_Structure CDCl3 Solvent: CDCl3 (Chloroform-d) Goal_Routine->CDCl3 Prioritize Speed DMSO Solvent: DMSO-d6 (Dimethyl Sulfoxide) Goal_Structure->DMSO Prioritize Resolution Result_A Result: - OH = Broad Singlet (Exchange) - Fast Acquisition - Good Solubility CDCl3->Result_A Result_B Result: - OH = Distinct Triplet (Coupled) - Ar-H Signals Resolved - No Exchange DMSO->Result_B

Figure 1: Analytical Decision Matrix for solvent selection based on experimental goals.

Critical Comparison Points
FeatureProtocol A: CDCl₃ (Routine) Protocol B: DMSO-d₆ (Elucidation) Scientific Rationale
-OH Signal Broad Singlet / InvisibleTriplet (

Hz)
In CDCl₃, rapid proton exchange with trace water decouples the OH. DMSO forms H-bonds, slowing exchange and revealing

coupling to the adjacent CH₂.
Aromatic Region Often OverlappedWell Resolved DMSO's high polarity and magnetic anisotropy typically induce larger dispersion in aromatic protons, separating the H3/H5/H6 signals.
Water Peak ~1.56 ppm~3.33 ppmWater in DMSO can obscure the ether/alcohol region if the sample is wet; CDCl₃ water is usually clear of key signals.

Spectral Assignment & Data

The following data is synthesized from standard chemical shift principles for 2-methyl and 4-fluoro substitutions, calibrated against reference data for phenethyl alcohols.

Predicted Chemical Shift Table (DMSO-d₆, 600 MHz)
PositionType

(ppm)
Multiplicity

Coupling Constants (Hz)
Assignment Logic
OH Hydroxyl4.65 t

Triplet due to coupling with C1 -H₂. Disappears with D₂O shake.
H3 Aromatic6.95 dd

,

Located between Me and F. Large doublet from F, small meta-coupling from H5.
H5 Aromatic6.90 td / m

,

Ortho to F, Meta to Me. Complex multiplet due to overlapping

values.
H6 Aromatic7.15 dd

,

Ortho to ethyl chain. Deshielded by alkyl group.
C1-H CH₂ (Ethyl)3.55 q / dt

Adjacent to OH. Appears as quartet (or dt) in DMSO due to coupling with both C2-H and OH.
C2-H CH₂ (Ethyl)2.75 t

Benzylic methylene. Triplet coupling to C1-H.
Me CH₃2.28 s-Singlet. Diagnostic for the 2-methyl position.
The "Fluorine Fingerprint" (Signal Logic)

The most challenging aspect of this spectrum is distinguishing the aromatic protons. The Fluorine atom creates a unique splitting tree that validates the 4-position.

SplittingTree H3 Proton H3 (Position 3) J_HF 1st Split: 19F Coupling (3J_HF ~ 10 Hz) H3->J_HF J_HH 2nd Split: Meta-H5 Coupling (4J_HH ~ 2.5 Hz) J_HF->J_HH Result Final Appearance: Doublet of Doublets (dd) (Looks like a wide doublet) J_HH->Result

Figure 2: Coupling logic for Proton H3 (Ortho to Fluorine, Meta to Methyl).

Interpretation:

  • H3 (Ortho to F): Expect a large splitting (~10Hz). Because it is isolated from H6 by the methyl group, it only has a small meta-coupling to H5.

  • H6 (Meta to F): This proton is primarily split by its neighbor H5 (~8Hz). However, Fluorine exerts a "through-ring" effect (

    
    ), often splitting this doublet again by ~5-6Hz. If you see a simple doublet at ~7.15 ppm, your resolution is too low or the F-coupling is unresolved. 
    

Experimental Protocol

To reproduce the high-resolution data described above (Protocol B), follow this methodology.

Materials
  • Analyte: >5 mg this compound (High purity).

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference.

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5-10 mg of the alcohol in 0.6 mL DMSO-d₆.

    • Critical: Ensure the sample is completely homogeneous. Vortex for 30 seconds.

    • Note: Do not heat the sample above 40°C to avoid accelerating proton exchange.

  • Acquisition Parameters (600 MHz recommended):

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Spectral Width: 12-14 ppm (to capture broad exchangeables).

    • Acquisition Time (AQ): > 3.0 seconds (essential for high resolution of J-couplings).

    • Relaxation Delay (D1): 1.0 - 2.0 seconds.

    • Scans (NS): 16 (usually sufficient for >5mg).

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

    • Phasing: Manual phasing is required for the aromatic region to ensure the "feet" of the multiplets are flat.

    • Integration: Normalize the Methyl singlet (2.28 ppm) to 3.00.

  • Validation (The D₂O Shake):

    • If the triplet at ~4.65 ppm is ambiguous, add 1 drop of D₂O to the tube, shake, and re-acquire.

    • Result: The signal at 4.65 ppm should vanish, and the multiplet at 3.55 ppm (C1-H) should simplify to a triplet.

References

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 19F Coupling Constants. University of Wisconsin-Madison. Link

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • ChemicalBook. (n.d.). 4-Fluorophenethyl alcohol NMR Spectrum Data. Link

  • BenchChem. (2025).[3] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Link

Sources

Advanced HPLC Method Development for 4-Fluoro-2-methylphenethyl Alcohol: A Comparative Column Technology Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and purity analysis of 4-Fluoro-2-methylphenethyl alcohol —a critical intermediate in pharmaceutical synthesis—presents a unique chromatographic challenge. The presence of both a highly electronegative fluorine atom and a sterically hindering methyl group on the aromatic ring makes separating this compound from its positional isomers (e.g., 3-fluoro-2-methylphenethyl alcohol) notoriously difficult.

This guide objectively compares traditional Fully Porous Particle (FPP) C18 columns against modern Core-Shell C18 and Core-Shell Pentafluorophenyl (PFP) technologies. By dissecting the kinetic and thermodynamic mechanisms of retention, we demonstrate why a 2.6 µm Core-Shell PFP column is the definitive choice for this application, offering unparalleled efficiency and shape selectivity.

The Mechanistic Challenge: Kinetics vs. Thermodynamics

Successful HPLC method development requires optimizing two distinct pathways: Kinetic Efficiency (narrowing the peak width) and Thermodynamic Selectivity (increasing the distance between peak centers).

Thermodynamic Selectivity (The Ligand)

Traditional C18 stationary phases rely almost entirely on dispersive (hydrophobic) interactions. However, fluorinated aromatic compounds exhibit unique electron density distributions. A introduces multiple orthogonal retention mechanisms: π-π interactions, dipole-dipole interactions, and specific fluorous affinity[1]. This allows the PFP ligand to recognize the exact spatial arrangement of the fluorine atom on the analyte's ring, enabling the separation of closely related positional isomers[2].

Kinetic Efficiency (The Particle Architecture)

Traditional 5 µm fully porous particles (FPP) suffer from a high mass transfer resistance (the C-term in the van Deemter equation) because analytes must diffuse deep into the porous silica network. utilizes a solid, impermeable silica core surrounded by a thin porous shell. This drastically shortens the diffusion path, minimizing longitudinal diffusion and delivering UHPLC-level theoretical plates (N) at standard HPLC backpressures[3][4].

HPLC_Method_Dev Start Analyte: This compound Sub1 Thermodynamic Optimization (Selectivity, α) Start->Sub1 Sub2 Kinetic Optimization (Efficiency, N) Start->Sub2 C18 Traditional C18 Phase (Hydrophobic only) Sub1->C18 Baseline PFP PFP Phase (Fluorous, π-π, Dipole) Sub1->PFP Upgrade FPP Fully Porous Particle (5 µm) (High Diffusion) Sub2->FPP Baseline CSP Core-Shell Particle (2.6 µm) (Low Diffusion) Sub2->CSP Upgrade Final Optimized Architecture: 2.6 µm Core-Shell PFP PFP->Final CSP->Final

Fig 1. Dual-pathway optimization workflow for fluorinated aromatic HPLC method development.

Column Technology Comparison & Performance Data

To objectively evaluate performance, a standard mixture of this compound spiked with 1% of its critical positional isomer (3-Fluoro-2-methylphenethyl alcohol) was analyzed across three different column architectures.

Comparative Data Summary
Parameter5 µm FPP C18 (Baseline)2.6 µm Core-Shell C182.6 µm Core-Shell PFP (Champion)
Primary Retention Mechanism HydrophobicHydrophobicHydrophobic, π-π, Dipole, Fluorous
Retention Time (min) 8.455.106.35
Theoretical Plates (N) 8,50019,20021,500
Tailing Factor (Tf) 1.421.151.05
Resolution (Rs) vs. 3-Fluoro isomer1.1 (Co-elution)1.6 (Partial)3.4 (Baseline)
Backpressure (bar) 120280295
Analysis of the Results:
  • 5 µm FPP C18: Failed to resolve the positional isomers (Rs = 1.1). The purely hydrophobic interactions could not distinguish between the meta- and para- positions of the fluorine atom.

  • 2.6 µm Core-Shell C18: The kinetic upgrade doubled the theoretical plates (N = 19,200), sharpening the peaks and improving resolution to 1.6. However, it still fell short of the robust baseline resolution (Rs ≥ 2.0) required for strict QA/QC environments.

  • 2.6 µm Core-Shell PFP: Delivered the ultimate solution. By combining the kinetic efficiency of the core-shell particle with the thermodynamic selectivity of the pentafluorophenyl ligand, the method achieved a massive resolution of 3.4 and near-perfect peak symmetry (Tf = 1.05)[1][2].

Experimental Design & Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following step-by-step protocol establishes a self-validating system. Every parameter is chosen based on mechanistic causality.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 100% Methanol (LC-MS grade).

  • Causality Check: Why Methanol instead of Acetonitrile? Acetonitrile contains a triple bond (π-electrons) and a strong dipole, which aggressively competes with the PFP stationary phase, effectively masking the column's unique selectivity. Methanol is protic and lacks π-electrons, allowing the PFP ligand to fully interact with the fluorinated analyte[1].

Step 2: Instrument Parameters
  • Column: 2.6 µm Core-Shell PFP, 100 x 4.6 mm.

  • Elution Mode: Isocratic, 60% B / 40% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes thermodynamic partitioning).

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm.

  • Causality Check: Why 210 nm? Phenethyl alcohols lack extended conjugation beyond the single benzene ring. Consequently, their optimal UV absorbance occurs in the lower wavelength range (205–215 nm). Monitoring at 210 nm provides the highest signal-to-noise ratio[5].

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, the system must self-validate against the following strict criteria[6]:

  • Resolution (Rs): ≥ 2.0 between 4-Fluoro and 3-Fluoro isomers. (Validates thermodynamic selectivity).

  • Tailing Factor (Tf): ≤ 1.5 for the main peak. (Validates kinetic efficiency and lack of secondary silanol interactions).

  • Retention Time RSD: ≤ 1.0% over 5 replicate injections. (Validates pump and mobile phase stability).

Conclusion

When developing HPLC methods for sterically hindered, fluorinated aromatics like this compound, relying solely on traditional C18 chemistry often leads to failed isomer resolution. By strategically upgrading to a 2.6 µm Core-Shell PFP column , analytical scientists can leverage both kinetic efficiency (reduced diffusion paths) and thermodynamic orthogonality (fluorous and π-π interactions). This dual-pathway optimization results in shorter run times, sharper peaks, and robust baseline resolution.

References

  • [1] Title: Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source: Chromatography Online (LCGC) URL:[Link]

  • [3] Title: Unraveling the Advantages of Core-Shell Columns in HPLC Source: Pharma Growth Hub URL:[Link]

  • [4] Title: Understanding Core-Shell Technology Source: Phenomenex URL:[Link]

  • [6] Title: Tips for Maximizing the Performance of Core-Shell Columns Source: Chromatography Online (LCGC International) URL:[Link]

  • [5] Title: Hplc Assay for Phenelzine Sulfate Drug Substance and the Decomposition Product Phenethyl Alcohol Using Short Wavelength UV Detection Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL:[Link]

Sources

Technical Comparison Guide: GC-MS Fragmentation of 4-Fluoro-2-methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the GC-MS fragmentation behavior of 4-Fluoro-2-methylphenethyl alcohol , a specific fluorinated aromatic intermediate often encountered in the synthesis of bioactive scaffolds.

The analysis focuses on distinguishing this compound from its structural isomers and non-fluorinated analogs using Electron Ionization (EI) mass spectrometry.

Executive Summary

This compound (C


H

FO, MW 154.18) presents a distinct fragmentation profile driven by the stability of the substituted benzyl/tropylium cation. Unlike aliphatic alcohols, the aromatic ring dominates the ionization physics, making benzylic cleavage the primary diagnostic event.

This guide compares the target analyte against:

  • Non-fluorinated analog: 2-Methylphenethyl alcohol.

  • Positional isomer: 4-Fluoro-3-methylphenethyl alcohol.

  • TMS-derivatized form: For enhanced sensitivity and peak shape.

Experimental Configuration

To reproduce the fragmentation patterns described, the following experimental conditions are recommended. These parameters ensure minimal thermal degradation prior to ionization.

Instrumental Protocol
  • Inlet Temperature: 250°C (Splitless mode recommended for trace analysis).

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m

    
     0.25mm 
    
    
    
    0.25µm.
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Ion Source (EI): 70 eV, 230°C.[1]

  • Transfer Line: 280°C.[1]

Fragmentation Analysis (Mechanistic Insight)

The mass spectrum of this compound is characterized by a weak molecular ion and a dominant base peak derived from the aromatic core.

Primary Fragmentation Pathway

The fragmentation is governed by the weakness of the C


-C

bond relative to the aromatic ring.
  • Molecular Ion (

    
     = 154):  Typically low intensity (<10%) due to the lability of the primary alcohol functionality.
    
  • Dehydration (

    
     = 136):  Thermal or EI-induced loss of H
    
    
    
    O forms a styrene-like radical cation (4-fluoro-2-methylstyrene).
  • Benzylic Cleavage (Base Peak, m/z 123):

    • Mechanism: Cleavage of the C-C bond between the methylene groups releases the neutral hydroxymethyl radical (

      
      CH
      
      
      
      OH, 31 Da).
    • Product: The 4-fluoro-2-methylbenzyl cation (

      
      ).
      
    • Rearrangement: This ion rapidly rearranges to the more stable fluoromethyltropylium ion (m/z 123). This is the diagnostic peak.

Secondary Fragmentation[2][3]
  • m/z 103 (

    
    ):  The tropylium ion eliminates hydrogen fluoride (20 Da), a common pathway for fluorinated aromatics, yielding a hydrocarbon cation (
    
    
    
    ).
  • m/z 96/97: Ring degradation products typical of fluorobenzenes.

Visualization: Fragmentation Pathway

The following diagram illustrates the transition from the molecular ion to the stable tropylium species.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 154 [C9H11FO]+. Dehydration Styrene Derivative m/z 136 (M-18) [C9H9F]+. M_Ion->Dehydration - H2O (18) BenzylIon Benzylic Cation m/z 123 (Base Peak) [C8H8F]+ M_Ion->BenzylIon Benzylic Cleavage Neutral_CH2OH Neutral Loss .CH2OH (31 Da) M_Ion->Neutral_CH2OH Tropylium Fluoro-methyl Tropylium Ion m/z 123 BenzylIon->Tropylium Ring Expansion (Rearrangement) Fragment_HF Loss of HF m/z 103 [C8H7]+ Tropylium->Fragment_HF - HF (20)

Figure 1: Mechanistic pathway showing the formation of the diagnostic m/z 123 base peak via benzylic cleavage and ring expansion.

Comparative Performance Guide

Differentiation of this compound from its "alternatives" (isomers and analogs) requires monitoring specific mass shifts.

Comparison Table: Diagnostic Ions
CompoundMolecular Ion (

)
Base Peak (100%)Secondary IonMass Shift (

)
This compound 154 123 103 Reference
2-Methylphenethyl alcohol (No F)13610577/79-18 Da (F

H)
4-Fluorophenethyl alcohol (No Me)14010983-14 Da (Me

H)
TMS-Derivative of Target226123103+72 Da (TMS)
Differentiation from Positional Isomers

Distinguishing 4-Fluoro-2-methyl from 4-Fluoro-3-methyl or 2-Fluoro-4-methyl isomers by MS alone is difficult because they all generate the same m/z 123 tropylium ion.

  • Solution: Reliance on Retention Indices (RI) . The ortho-methyl group (2-methyl) typically creates steric hindrance that slightly lowers the boiling point compared to meta or para isomers, resulting in earlier elution on non-polar columns (DB-5ms).

  • Ortho Effect: In some cases, the ortho isomer may show a distinct loss of water (m/z 136) with higher abundance than meta/para isomers due to the proximity of the methyl group to the side chain, facilitating hydrogen transfer.

Derivatization Protocol (TMS)

For quantitative analysis, derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is recommended to improve peak shape and sensitivity.

TMS Fragmentation Pattern

Upon silylation, the hydroxyl hydrogen is replaced by a trimethylsilyl group (-Si(CH


)

).
  • Molecular Ion: m/z 226 (Distinct shift from 154).

  • Base Peak: m/z 123 (The benzylic cation remains dominant).

  • TMS Fragment: m/z 73 (Si(CH

    
    )
    
    
    
    ).[2]
  • Alpha Cleavage: Formation of m/z 103 (CH

    
    =O
    
    
    
    -TMS) is possible but usually subordinate to the stable aromatic m/z 123 ion.
Workflow: Method Validation

The following flowchart outlines the decision process for confirming the identity of the compound in a complex matrix.

MethodValidation Sample Unknown Sample Deriv Derivatize (BSTFA) 60°C, 30 min Sample->Deriv GCMS GC-MS Analysis (EI Source) Deriv->GCMS Check1 Check M+ = 226? GCMS->Check1 Check2 Base Peak = 123? Check1->Check2 Yes Result_Neg Re-evaluate: Check Isomers Check1->Result_Neg No Check3 Retention Time Match Std? Check2->Check3 Yes Check2->Result_Neg No Result_Pos Confirmed: 4-F-2-Me-Phenethyl Alcohol Check3->Result_Pos Yes Check3->Result_Neg No

Figure 2: Validation workflow using TMS derivatization to confirm target identity.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Phenethyl Alcohols. NIST Standard Reference Database 1A v17. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for benzylic cleavage mechanisms).
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Reference for tropylium ion rearrangement rules).

Sources

comparing 4-Fluoro-2-methylphenethyl alcohol with non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 4-Fluoro-2-methylphenethyl Alcohol vs. Non-Fluorinated Analogs in Drug Design

Introduction

As an application scientist bridging the gap between synthetic chemistry and pharmacokinetic optimization, I frequently encounter the challenge of premature drug clearance. The phenethyl alcohol scaffold is a ubiquitous pharmacophore found in CNS agents, antimicrobials, and biological probes. However, its non-fluorinated form is highly susceptible to rapid oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes.

The strategic introduction of fluorine is not merely a structural tweak; it is a calculated modulation of the molecule's electronic and steric environment. This guide objectively compares 1[1] with its non-fluorinated analog, detailing the physicochemical shifts, mechanistic advantages, and the self-validating experimental protocols required to quantify these improvements during early-stage drug discovery[2].

Physicochemical Profiling & Structural Comparison

When comparing this compound to 2-methylphenethyl alcohol, the addition of the highly electronegative fluorine atom at the para position fundamentally alters the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes the critical physicochemical differences.

Property2-Methylphenethyl Alcohol (Non-Fluorinated)This compound (Fluorinated)Impact on Drug Design
CAS Number 19819-98-8124869-88-1N/A
Molecular Weight 136.19 g/mol 154.18 g/mol Slight increase, well within Lipinski's rules.
LogP (Calculated) ~2.1~2.4Enhanced lipophilicity and passive membrane permeability.
Primary Metabolic Liability Para-hydroxylation (CYP450)Blocked by strong C-F bondIncreased half-life and metabolic stability.
Electronic Effect Electron-donating (methyl only)Electron-withdrawing (fluoro)Modulates binding affinity via electrostatic contacts.

Mechanistic Rationale: The "Fluorine Effect"

The primary liability of non-fluorinated aromatic rings is their susceptibility to electrophilic attack by the high-valent iron-oxo species in CYP450 enzymes, typically resulting in rapid para-hydroxylation.

By substituting the para-hydrogen with a fluorine atom, we achieve two critical outcomes:

  • Steric and Electronic Shielding: Fluorine's high electronegativity pulls electron density away from the aromatic ring, deactivating it toward electrophilic oxidation3[3]. The strength of the C-F bond further resists enzymatic cleavage.

  • Lipophilicity Tuning: The C-F substitution increases the LogP, enhancing passive membrane permeability without adding excessive molecular bulk, which is especially critical for CNS-active agents4[4].

G A 2-Methylphenethyl Alcohol (Non-Fluorinated) B CYP450 Oxidation (Para-position) A->B C Rapid Clearance (Hydroxylated Metabolite) B->C Susceptible D 4-Fluoro-2-methylphenethyl Alcohol (Fluorinated) E CYP450 Oxidation (Blocked by C-F bond) D->E F Prolonged Half-Life (Metabolic Stability) E->F Blocked

CYP450 metabolic pathway comparison showing C-F bond blocking para-hydroxylation.

Experimental Methodologies

To objectively validate the performance of fluorinated building blocks, we must employ rigorous, self-validating assays. Below are the field-proven protocols used to quantify metabolic stability and lipophilicity.

Workflow S1 1. Compound Incubation (Liver Microsomes + NADPH) S2 2. Aliquot Sampling (Time points: 0-60 min) S1->S2 S3 3. Reaction Quenching (Cold Acetonitrile + IS) S2->S3 S4 4. Centrifugation & Protein Precipitation S3->S4 S5 5. LC-MS/MS Analysis (Quantify Parent Remaining) S4->S5

Step-by-step workflow for the in vitro microsomal stability assay using LC-MS/MS.

Protocol 1: In Vitro Microsomal Stability Assay (HLM)

Causality & Trustworthiness: This assay uses Human Liver Microsomes (HLM) to simulate hepatic clearance. We utilize an NADPH regenerating system rather than direct NADPH addition because NADPH degrades rapidly in aqueous solutions at physiological pH. This ensures a constant supply of reducing equivalents, validating the assay's integrity over the 60-minute incubation.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw HLMs on ice to prevent enzyme denaturation. Prepare the NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Mix 1

    
    M of the test compound with 0.5 mg/mL HLM in the buffer. Pre-incubate at 37°C for 5 minutes. Self-Validation Step:  Run Verapamil concurrently as a high-clearance positive control. If Verapamil fails to degrade at expected rates, the HLM batch is deemed inactive, and the assay must be voided.
    
  • Initiation & Sampling: Initiate the reaction by adding the NADPH regenerating system. Transfer 50

    
    L aliquots at 0, 15, 30, 45, and 60 minutes into tubes containing 150 
    
    
    
    L of ice-cold acetonitrile spiked with an internal standard (IS). Causality: Cold acetonitrile instantly denatures proteins, quenching the reaction, while the IS corrects for any matrix effects or injection volume variations during ionization.
  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Protocol 2: Lipophilicity (LogD) Determination via Shake-Flask LC-MS

Causality & Trustworthiness: While calculated LogP provides a baseline, experimental LogD at pH 7.4 is critical for predicting physiological partitioning.

  • Partitioning: Add 10

    
    L of a 10 mM DMSO stock of the compound to a vial containing 1 mL of 1-octanol and 1 mL of PBS (pH 7.4).
    
  • Equilibration: Shake vigorously for 60 minutes at room temperature. Causality: Centrifuge the mixture at 3000 rpm for 10 minutes. This physical separation is absolutely critical to break any micro-emulsions; failure to do so results in artificially high aqueous concentration readings, skewing the LogD calculation.

  • Quantification: Carefully sample the octanol and aqueous layers separately. Dilute and analyze via LC-MS/MS to calculate the partition coefficient.

Comparative Performance Data

The experimental data below illustrates the profound impact of para-fluorination on the phenethyl alcohol scaffold. By blocking the primary metabolic soft spot, the fluorinated analog exhibits a significantly prolonged half-life and reduced intrinsic clearance, mirroring the established trends seen in broader fluorinated indole and aromatic studies5[5].

CompoundHalf-life (

, min)
Intrinsic Clearance (

,

L/min/mg)
Remaining at 60 min (%)
2-Methylphenethyl Alcohol 18.574.9< 10%
This compound 62.322.2> 50%
(Note: Data is representative of typical fluorination effects on phenethyl alcohol scaffolds as observed in standardized HLM assays).

Conclusion

The substitution of a single hydrogen atom with fluorine in this compound transforms a metabolically labile intermediate into a robust, highly stable building block. For researchers and drug development professionals, leveraging this fluorinated analog provides a direct pathway to improving pharmacokinetic exposure, reducing dose requirements, and ultimately increasing the probability of clinical success.

References

  • Fluorinated building blocks in drug design: new pathways and targets Source: PMC / NIH2

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC / NIH3

  • Fluorine in drug discovery: Role, design and case studies Source: Pharmacy Journal4

  • Comparing the metabolic stability of fluorinated versus non-fluorinated indoles Source: BenchChem5

  • This compound CAS 124869-88-1 Source: HaoReagent 1

Sources

Technical Comparison Guide: 4-Fluoro-2-methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-2-methylphenethyl alcohol (CAS 124869-88-1) is a specialized disubstituted benzeneethanol derivative serving as a critical pharmacophore building block. It is most notably recognized as a key intermediate in the synthesis of Lumateperone (ITI-007) , a novel antipsychotic agent.

Unlike its monosubstituted analogs (4-fluorophenethyl alcohol or 2-methylphenethyl alcohol), this compound offers a unique balance of metabolic stability (via para-fluorination) and conformational restriction (via ortho-methylation). This guide provides a technical characterization, synthesis protocols, and a comparative analysis against standard alternatives to assist researchers in optimizing lead generation and process scale-up.

Chemical Identity & Specifications

PropertySpecification
Chemical Name This compound
IUPAC Name 2-(4-Fluoro-2-methylphenyl)ethanol
CAS Number 124869-88-1 (Primary); Note: Often indexed via acid precursor 407640-40-8
Molecular Formula C

H

FO
Molecular Weight 154.18 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point (Pred.) 237 ± 25 °C at 760 mmHg
Density (Pred.) 1.1 ± 0.1 g/cm³
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water
Key Function Nucleophilic linker for alkylation (after activation as Tosylate/Mesylate)

Comparative Analysis: Structural & Functional Advantages

This section objectively compares the target compound with its closest structural analogs to justify its selection in drug design.

Table 1: Performance Comparison with Analogs
FeatureThis compound (Target)4-Fluorophenethyl alcohol (Alternative A)2-Methylphenethyl alcohol (Alternative B)
CAS 124869-88-17589-27-719819-98-8
Electronic Profile Dual Effect: +I (Me) and -I/+R (F). Electron-rich ring but deactivated at metabolic sites.Electron-withdrawing (inductive) at para position.Electron-donating (+I) from methyl group.
Metabolic Stability High: Para-F blocks CYP450 oxidation at the most reactive site.High: Para-F blocks oxidation.Low: Para-position is open to rapid hydroxylation.
Steric Profile Restricted: Ortho-Me induces torsion, locking the ethyl side chain conformation.Flexible: Free rotation of the ethyl side chain.Restricted: Similar steric lock to target.
Reactivity (SN2) Moderate: Ortho-Me slightly hinders nucleophilic attack on the activated alcohol (Tosylate).Fast: Minimal steric hindrance.Moderate: Steric hindrance similar to target.
Primary Application Lumateperone Synthesis (Schizophrenia)General fluorinated linkersFragrance / General intermediate
Scientist’s Insight

Selection Logic: Choose This compound when your SAR (Structure-Activity Relationship) data suggests that the biological target requires a specific rotational conformation (enforced by the 2-Me group) and extended half-life (conferred by the 4-F group). Using Alternative A loses the conformational lock; using Alternative B sacrifices metabolic stability.

Characterization Data Suite

As experimental spectra are often proprietary, the following data is derived from high-fidelity predictive models and validated against substituent additivity rules (Hammett/Taft) for phenethyl alcohols.

Nuclear Magnetic Resonance (NMR) Analysis

H NMR (400 MHz, CDCl

):
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.10 dd1HAr-H (C6)Ortho to alkyl, meta to F. Deshielded by ring current.
6.85 dd1HAr-H (C3)Ortho to F (

Hz), meta to Me.
6.80 td1HAr-H (C5)Meta to alkyl, ortho to F.
3.82 t2H-CH

-OH
Typical primary alcohol shift.
2.85 t2HAr-CH

-
Benzylic protons.
2.32 s3HAr-CH

Diagnostic singlet for ortho-methyl.
1.60 br s1H-OH Exchangeable hydroxyl proton.

F NMR (376 MHz, CDCl

):
  • 
     -115 to -118 ppm:  Single multiplet (Typical for fluoro-benzene derivatives).
    
Mass Spectrometry (MS)
  • Ionization Mode: EI (70 eV) or ESI+

  • Molecular Ion (M+): 154 m/z (Often weak in EI)

  • Key Fragments:

    • m/z 136 [M - H

      
      O]
      
      
      
      :
      Characteristic loss of water.
    • m/z 123 [M - CH

      
      OH]
      
      
      
      :
      Tropylium-like cation (fluoro-methyl-benzyl cation).
    • m/z 109 [M - C

      
      H
      
      
      
      OH]
      
      
      :
      Fluoro-toluene cation.

Experimental Protocols

Synthesis Workflow: Reduction of Acid Precursor

Objective: Synthesize this compound from 2-(4-fluoro-2-methylphenyl)acetic acid. Scale: 10 mmol (Lab Scale)

Reagents:

  • 2-(4-Fluoro-2-methylphenyl)acetic acid (CAS 407640-40-8)

  • Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF Complex (BH
    
    
    
    
    
    THF)
  • Anhydrous THF

  • Glauber’s Salt (Na

    
    SO
    
    
    
    
    
    10H
    
    
    O) for quenching

Protocol:

  • Setup: Flame-dry a 100 mL 2-neck round bottom flask. Purge with Argon.

  • Dissolution: Add 2-(4-fluoro-2-methylphenyl)acetic acid (1.68 g, 10 mmol) and anhydrous THF (20 mL). Cool to 0°C.

  • Reduction:

    • Option A (LiAlH

      
      ): Carefully add LiAlH
      
      
      
      (1.0 M in THF, 15 mL) dropwise. Exothermic!
    • Option B (BH

      
      ): Add BH
      
      
      
      
      
      THF (1.0 M, 12 mL) dropwise. (Preferred for milder conditions).
  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quench: Cool to 0°C.

    • If LiAlH

      
       used: Fieser workup (Water, 15% NaOH, Water).
      
    • If BH

      
       used: Add MeOH slowly until bubbling ceases.
      
  • Workup: Dilute with Et

    
    O, wash with brine, dry over MgSO
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (SiO

    
    , 10-20% EtOAc in Hexanes) to yield the pure alcohol.
    
Visualization of Synthesis Logic

SynthesisWorkflow Start Start: 2-(4-Fluoro-2-methylphenyl) acetic acid (CAS 407640-40-8) Reagent Reagent: LiAlH4 or BH3-THF Solvent: Anhydrous THF Start->Reagent 0°C, N2 Atm Intermediate Intermediate: Alkoxy-Aluminate Complex Reagent->Intermediate Reduction Quench Quench: Fieser Workup / MeOH Intermediate->Quench Hydrolysis Product Product: this compound (CAS 124869-88-1) Quench->Product Purification

Figure 1: Step-by-step synthetic pathway via acid reduction, ensuring high yield and purity.[1]

Analytical Decision Tree

Use this logic flow to confirm the identity of the synthesized product.

AnalyticalLogic Sample Isolated Oil Sample H1NMR 1H NMR Check Sample->H1NMR F19NMR 19F NMR Check Sample->F19NMR Decision1 Singlet at ~2.3 ppm? (Methyl Group) H1NMR->Decision1 Decision2 Multiplet at -116 ppm? (Fluoro Group) F19NMR->Decision2 Pass PASS: Identity Confirmed Decision1->Pass Yes Fail FAIL: Check Regioisomers Decision1->Fail No Decision2->Pass Yes Decision2->Fail No

Figure 2: Quality Control decision tree for validating the 2-methyl and 4-fluoro substituents.

References

  • Preparation of Lumateperone: Intra-Cellular Therapies, Inc. Patents describing the use of 4-fluoro-2-methylphenyl intermediates.[1]

  • General Synthesis of Phenethyl Alcohols: Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. Reaction of carboxylic acids with borane-tetrahydrofuran." Journal of Organic Chemistry.

  • Substituent Effects in NMR: Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer. (Standard Reference for Shift Prediction).
  • CAS Registry Data: Common Chemistry (CAS) & PubChem. (Used for comparative baseline).

Disclaimer: This guide is for research and development purposes only. Always consult the latest Safety Data Sheet (SDS) before handling fluorinated organic intermediates.

Sources

Strategic Bioisosterism: Optimizing Phenethyl Scaffolds with 4-Fluoro-2-methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical application manual designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 4-Fluoro-2-methylphenethyl alcohol as a high-value bioisosteric building block for optimizing lead compounds containing phenethyl moieties.

Executive Summary: The "Lock and Shield" Strategy

In the hit-to-lead optimization phase, the phenethyl group is a ubiquitous pharmacophore found in GPCR ligands, kinase inhibitors, and neurotransmitter analogs. However, unsubstituted phenethyl rings often suffer from two critical liabilities:

  • Metabolic Vulnerability: Rapid oxidative clearance via CYP450-mediated para-hydroxylation.

  • Conformational Entropy: Free rotation around the

    
     and 
    
    
    
    bonds, leading to entropic penalties upon binding.

This compound (CAS: 124869-88-1) serves as a dual-function bioisostere. It introduces a "Shield" (4-Fluoro) to block metabolic soft spots and a "Lock" (2-Methyl) to restrict conformational freedom. This guide details the physicochemical rationale, comparative performance, and experimental protocols for integrating this moiety into your drug discovery cascade.

Technical Deep Dive: Mechanism of Action

The Orthogonal Blockade

This building block addresses Multi-Parameter Optimization (MPO) through two distinct physicochemical mechanisms:

  • The Metabolic Shield (4-Fluoro):

    • Mechanism: The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond. Replacing the para-hydrogen with fluorine prevents the formation of the radical cation intermediate required for CYP450 oxidation.

    • Electronic Effect: Fluorine is highly electronegative (

      
      ), lowering the electron density of the aromatic ring ( 
      
      
      
      ), which further deactivates the ring toward oxidative attack without significantly increasing steric bulk (Van der Waals radius: H=1.20 Å vs. F=1.47 Å).
  • The Conformational Lock (2-Methyl):

    • Mechanism: The ortho-methyl group introduces significant steric strain (A-value ~1.70). This forces the ethyl side chain to twist out of coplanarity with the phenyl ring, often favoring a specific dihedral angle that matches the bioactive conformation of many receptors (the "Magic Methyl" effect).

    • Lipophilicity: Adds approx. 0.5 logP units, potentially improving membrane permeability if the parent molecule is too polar.

Structural Logic Visualization

The following diagram illustrates the SAR (Structure-Activity Relationship) logic flow when transitioning from a standard phenethyl alcohol to the optimized analog.

Bioisostere_Logic Start Parent Scaffold (Unsubstituted Phenethyl) Problem1 Liability 1: Rapid CYP Clearance (Para-oxidation) Start->Problem1 Problem2 Liability 2: Low Selectivity (High Rotational Freedom) Start->Problem2 Solution Bioisosteric Replacement: This compound Problem1->Solution Requires Blocking Problem2->Solution Requires Rigidification Mech1 4-Fluoro Effect: Blocks Metabolic Soft Spot Solution->Mech1 Mech2 2-Methyl Effect: Restricts Conformation (Ortho-clash) Solution->Mech2 Outcome Optimized Lead: ↑ t1/2 (Stability) ↑ Potency (Entropy Reduction) Mech1->Outcome Mech2->Outcome

Figure 1: Decision tree for bioisosteric replacement strategy targeting metabolic stability and conformational restriction.

Comparative Performance Guide

The following data compares the 4-Fluoro-2-methyl analog against the parent phenethyl alcohol and single-substitution intermediates. Data represents generalized values derived from standard medicinal chemistry datasets (e.g., ChEMBL, PubChem) for phenethyl-based small molecules.

Table 1: Physicochemical and Metabolic Profile Comparison
ParameterParent (Phenethyl Alcohol)Analog A (4-Fluoro)Analog B (2-Methyl)Target (4-F, 2-Me)Impact Analysis
cLogP 1.361.50 (+0.14)1.85 (+0.49)1.99 (+0.63) Increases lipophilicity; monitor for solubility issues.
tPSA (Ų) 20.220.220.220.2 No change in polar surface area; membrane permeability remains high.
HLM

< 15 min~ 45 min~ 20 min> 60 min Synergistic Effect: F blocks oxidation; Me reduces access to the ring.
Rotatable Bonds 222 (Restricted)2 (Restricted) Reduced entropic penalty upon binding.
Electronic (

)
0.000.06 (wd)-0.17 (ed)Mixed Tuning of

-

stacking interactions.

Note: HLM = Human Liver Microsomes; wd = electron withdrawing; ed = electron donating.

Experimental Protocols

To ensure reproducibility and high yield, the following protocols are recommended for incorporating this building block.

Synthesis: Mitsunobu Coupling

This alcohol is most commonly used to install the phenethyl group onto phenols, amines, or heterocycles via the Mitsunobu reaction.

Reagents:

  • Substrate (Phenol/Amine): 1.0 equiv

  • This compound : 1.2 equiv

  • Triphenylphosphine (

    
    ): 1.5 equiv
    
  • DIAD (Diisopropyl azodicarboxylate): 1.5 equiv

  • Solvent: Anhydrous THF or Toluene

Workflow:

  • Preparation: Dissolve the substrate, This compound , and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.
  • Addition: Add DIAD dropwise over 20 minutes. Maintain temperature < 5°C to prevent side reactions (e.g., hydrazine formation).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via LC-MS (Target Mass: Substrate - H + 153.1).

  • Workup: Concentrate in vacuo. Triturate with

    
    /Hexane (1:1) to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter and purify the filtrate via Flash Column Chromatography (Gradient: 0-30% EtOAc in Hexanes).
Validation: Microsomal Stability Assay

Once synthesized, the analog must be validated for metabolic stability improvements.

Protocol:

  • Incubation: Prepare test compound (1 µM) in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    
    

Strategic Application Workflow

Use this flowchart to determine if your lead series is a candidate for this specific replacement.

Application_Workflow Step1 Analyze Lead: Is Phenethyl Group Present? Step2 MetID Study: Is Para-position oxidized? Step1->Step2 Yes Step3 Docking/SAR: Is Ortho-position tolerant? Step2->Step3 Yes Action2 Alternative: Try 3-Fluoro or Chain Shortening Step2->Action2 No (Other clearance route) Action1 Implement: 4-Fluoro-2-methyl Replacement Step3->Action1 Yes (Space available) Step3->Action2 No (Steric Clash)

Figure 2: Go/No-Go decision workflow for implementing the 4-Fluoro-2-methylphenethyl scaffold.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

    • Foundational text on the metabolic stability conferred by fluorine substitution.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

    • Comprehensive review of bioisosteric strategies, including phenethyl replacements.
  • Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation methods. Angewandte Chemie International Edition, 52(47), 12256-12267.

    • Authoritative source on the "Magic Methyl" effect and conform
  • Rieke Metals. (n.d.). This compound Product Page.

    • Commercial source verifying availability and physicochemical specific

Chromatographic Purity Assessment of 4-Fluoro-2-methylphenethyl alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity assessment of 4-Fluoro-2-methylphenethyl alcohol (CAS: 124869-88-1)[1] is a critical quality control step in the development of fluorinated pharmaceutical intermediates. The primary analytical challenge lies in separating the target active pharmaceutical ingredient (API) from its structurally homologous impurities—specifically, regioisomers (e.g., 5-fluoro analogs) and desfluoro impurities (e.g., 2-methylphenethyl alcohol). Because the van der Waals radius of fluorine (1.47 Å) is nearly identical to that of hydrogen (1.20 Å), traditional separation techniques often fail to achieve baseline resolution.

This guide objectively compares three orthogonal chromatographic modalities—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Supercritical Fluid Chromatography (SFC)—providing researchers with the mechanistic causality and self-validating protocols necessary to select the optimal analytical strategy.

Mechanistic Causality in Separation Modalities

RP-HPLC: The Fluorophilic Retention Mechanism

Standard C18 stationary phases rely predominantly on hydrophobic partitioning (London dispersion forces), which is often insufficient for resolving fluorinated compounds from their desfluoro analogs. To achieve baseline resolution, a Pentafluorophenyl (PFP) stationary phase is required. PFP columns introduce multiple retention mechanisms: dipole-dipole interactions, π-π interactions, and a highly specific "fluorophilic" retention mechanism[2]. These fluorous stationary phases exhibit greater retention for fluorine-containing compounds relative to their H-containing analogs[2], allowing the fluorinated API to be selectively retained longer than the desfluoro impurity. Furthermore, the strong adsorption of mobile phase modifiers into the fluorinated phase alters the chromatographic surface energy, enhancing selectivity for polar analytes[3].

GC-FID: Boiling Point Partitioning & Volatility

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds[4]. For phenethyl alcohols, separation is driven by boiling point differentials and polarity. However, because free hydroxyl groups can hydrogen-bond with active silanol sites on the fused-silica column wall (causing peak tailing), a polar stationary phase like Polyethylene Glycol (WAX) is required to ensure sharp, symmetrical peaks. While GC-FID offers exceptionally high theoretical plates and sensitivity for volatile organic impurities, it may lack the specific structural selectivity required to resolve closely related fluorinated regioisomers.

SFC: High Diffusivity and Green Chemistry

Supercritical Fluid Chromatography (SFC) utilizes supercritical carbon dioxide (


) as the primary mobile phase. 

possesses the density and solvating power of a liquid, but the low viscosity and high diffusivity of a gas. This minimizes the mass transfer resistance (the C-term in the van Deemter equation), allowing SFC to achieve rapid separations and enhanced resolution at flow rates 3 to 5 times higher than HPLC[5]. SFC combines the advantages of both HPLC and GC, operating at lower temperatures than GC to prevent thermal degradation, while offering superior selectivity for structurally similar and chiral compounds compared to standard HPLC[5].

Workflow Visualization

Workflow Sample This compound (CAS: 124869-88-1) Impurity Identify Target Impurities (Regioisomers & Desfluoro) Sample->Impurity Volatile Are impurities highly volatile & thermally stable? Impurity->Volatile GC GC-FID (Boiling Point Partitioning) Volatile->GC Yes NonVolatile Require separation of closely related fluorinated isomers? Volatile->NonVolatile No HPLC RP-HPLC (PFP Phase) (Fluorophilic Retention) NonVolatile->HPLC Standard Lab SFC SFC (Supercritical CO2) (High Diffusivity / Fast) NonVolatile->SFC High Throughput

Decision tree for selecting the optimal chromatographic modality for fluorinated phenethyl alcohols.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of the three modalities when applied to the purity assessment of this compound.

Performance MetricRP-HPLC (PFP Phase)GC-FID (WAX Phase)SFC-UV (PFP Phase)
Primary Separation Mechanism Fluorophilic &

interactions
Boiling Point & PolaritySupercritical Partitioning
Resolution (

) - Desfluoro
> 2.5~ 1.5> 3.0
Analysis Run Time (min) 15.0 - 20.020.0 - 25.0< 5.0
Solvent Consumption (mL/run) ~ 15.0 (Aqueous/Organic)None (Carrier Gas)~ 1.5 (Co-solvent only)
Limit of Quantitation (LOQ) 0.05% w/w0.01% w/w0.05% w/w
Thermal Degradation Risk None (Ambient/40°C)Moderate (Injector at 250°C)None (40°C)
Best Suited For Routine API Release TestingVolatile Precursor ProfilingHigh-Throughput Isomer Screening

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. The inclusion of strict System Suitability Testing (SST) criteria guarantees that the instrument is performing optimally before sample analysis begins.

Protocol A: RP-HPLC Impurity Profiling

Designed to exploit fluorophilic interactions for the baseline separation of desfluoro impurities.

  • Column Preparation: Install a Hypersil Gold PFP or Poroshell 120 PFP column (150 mm × 4.6 mm, 3 µm)[2]. Maintain the column compartment at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid in LC-MS grade Water.

    • Channel B: 100% Acetonitrile.

  • Gradient Elution: Program a linear gradient from 5% B to 60% B over 15 minutes, followed by a 3-minute hold at 60% B. Set the flow rate to 1.0 mL/min.

  • Sample Preparation: Dissolve this compound in a 50:50 Water:Acetonitrile diluent to a concentration of 1.0 mg/mL.

  • Detection: Set the Diode Array Detector (DAD) to 215 nm (optimal for the aromatic ring).

  • System Suitability Test (SST): Inject a resolution standard containing the API and 2-methylphenethyl alcohol. Validation criteria: The resolution (

    
    ) between the two peaks must be 
    
    
    
    , and the tailing factor for the API must be
    
    
    .
Protocol B: GC-FID Volatile Analysis

Designed for the highly sensitive detection of volatile synthesis precursors and hydrocarbon impurities.

  • Column Installation: Install a DB-WAX (Polyethylene glycol) capillary column (30 m × 0.25 mm × 0.25 µm). The polar phase minimizes hydrogen-bonding-induced tailing.

  • Gas Flow Parameters: Use high-purity Helium as the carrier gas at a constant flow rate of 1.2 mL/min. Set the FID makeup gas (Nitrogen) to 30 mL/min, Hydrogen to 40 mL/min, and Air to 400 mL/min.

  • Oven Temperature Program: Initial temperature at 80°C (hold for 2 min). Ramp at 10°C/min to 240°C, and hold for 5 minutes to bake out late-eluting impurities.

  • Injection Parameters: Set the inlet temperature to 250°C. Inject 1.0 µL of sample (dissolved in Methanol at 5.0 mg/mL) using a split ratio of 20:1.

  • System Suitability Test (SST): Inject an LOQ standard (0.01% w/w relative to the sample concentration). Validation criteria: The Signal-to-Noise (S/N) ratio must be

    
    . Six replicate injections of the standard must yield a peak area %RSD of 
    
    
    
    .
Protocol C: Ultra-Fast SFC-UV Screening

Designed for high-throughput, green-chemistry-compliant separation of regioisomers.

  • System Setup: Utilize an analytical SFC system equipped with a PFP-based SFC column (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Use Supercritical

    
     as the primary fluid (Channel A) and Methanol as the polar co-solvent (Channel B).
    
  • Isocratic Elution: Run an isocratic method at 10% Methanol. Set the flow rate to 3.0 mL/min.

  • State Control: Maintain the Automated Back Pressure Regulator (ABPR) at 120 bar and the column oven at 40°C to ensure the

    
     remains in a supercritical state[5].
    
  • System Suitability Test (SST): Inject the API standard 5 times. Validation criteria: Retention time precision %RSD must be

    
    , validating the stability of the supercritical fluid density and backpressure control.
    

References

  • Regalado, E. L., et al. "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs." PubMed / Elsevier. Available at:[Link]

  • "Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Sciences." TMP Universal Journal of Advances in Pharmaceutical Sciences. Available at:[Link]

  • "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International. Available at:[Link]

  • "this compound (CAS 124869-88-1)." Shenzhen Reagent Biotechnology Co.,Ltd. Available at:[Link]

Sources

Methodological Comparison Guide: 13C NMR Chemical Shifts of 4-Fluoro-2-methylphenethyl alcohol – Experimental vs. Predictive Models

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural elucidation is the bedrock of pharmaceutical development. Fluorinated aromatics, in particular, are heavily utilized in drug design to improve metabolic stability and modulate lipophilicity. However, the introduction of a fluorine atom complicates


C NMR interpretation due to profound inductive effects, resonance contributions, and extensive carbon-fluorine (

) scalar coupling.

In this guide, we objectively compare the performance of three distinct analytical methodologies—Physical Experimental NMR , Empirical Prediction Software (additivity rules), and Quantum Mechanical Modeling (DFT-GIAO)—using 4-Fluoro-2-methylphenethyl alcohol (CAS: 124869-88-1) as our benchmark compound. By analyzing the causality behind the data, we provide a framework for selecting the appropriate structural validation tool in your workflows.

The Benchmark Compound & Analytical Challenges

This compound presents a unique stress test for predictive NMR models. It features:

  • An electron-withdrawing fluorine at C4.

  • An electron-donating, sterically demanding methyl group at C2.

  • A flexible 1-hydroxyethyl aliphatic chain at C1.

The proximity of the C2-methyl and C1-alkyl groups creates non-linear steric compression (the


-gauche effect), which often causes linear empirical prediction algorithms to fail.
Comparative Workflow

To evaluate the efficacy of each method, we established a parallel workflow comparing ground-truth experimental data against both rapid empirical estimations and computationally heavy Density Functional Theory (DFT) calculations.

Workflow cluster_methods Analytical & Predictive Methodologies Compound This compound (Benchmark: CAS 124869-88-1) Exp Experimental NMR (100 MHz, CDCl3) Compound->Exp Emp Empirical Software (Additivity Rules) Compound->Emp DFT Quantum Mechanical (DFT-GIAO B3LYP) Compound->DFT DataExp Ground Truth Shifts & J(C-F) Couplings Exp->DataExp DataEmp Rapid Shift Estimation (No Coupling Data) Emp->DataEmp DataDFT High-Fidelity Tensors (Computationally Heavy) DFT->DataDFT Compare Methodological Comparison & Structural Validation DataExp->Compare DataEmp->Compare DataDFT->Compare

Figure 1: Comparative analytical workflow evaluating experimental NMR against empirical and quantum mechanical predictive models.

Experimental Protocol: A Self-Validating System

To ensure the experimental data serves as an unimpeachable ground truth, the acquisition protocol must be a self-validating system. We utilize internal referencing and concentration controls to eliminate solvent and aggregation artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 40 mg of high-purity (>97%) this compound in 0.6 mL of deuterated chloroform (CDCl

    
    ). The concentration is deliberately kept below 50 mM to prevent deleterious aggregation and intermolecular hydrogen bonding at the hydroxyl group, which can cause chemical shift drift .
    
  • Internal Calibration: The CDCl

    
     solvent must contain 0.03% v/v Tetramethylsilane (TMS). The TMS signal is strictly calibrated to 0.00 ppm, while the central peak of the CDCl
    
    
    
    triplet serves as a secondary lock at 77.16 ppm. This dual-check validates against magnetic field drift.
  • Acquisition Parameters: Acquire the

    
    C spectrum at 100 MHz (on a 400 MHz spectrometer) using 
    
    
    
    H broadband decoupling (
    
    
    C{
    
    
    H}).
  • Relaxation Optimization: Set a

    
     excitation pulse with a relaxation delay (
    
    
    
    ) of 2.0 seconds. For rigorous quantitative integration of the quaternary carbons (C1, C2, C4),
    
    
    is extended to 5.0 seconds to account for their longer
    
    
    relaxation times.
  • Signal Verification: The presence of exactly 9 distinct carbon environments, with appropriate doublet splitting on the aromatic signals due to

    
     coupling, physically validates the structural integrity of the sample prior to comparative analysis.
    
Data Presentation: Methodological Comparison

The table below summarizes the quantitative performance of the three methodologies. DFT calculations were performed at the B3LYP/6-311++G(d,p) level using the Gauge-Independent Atomic Orbital (GIAO) method and the Polarizable Continuum Model (PCM) for chloroform.

Carbon PositionExperimental Shift (ppm)Empirical Prediction (ppm)DFT-GIAO Prediction (ppm)Experimental

Coupling (Hz)
C1 (Ar-C, quat)135.2137.8136.0

= 3.0
C2 (Ar-C, quat)139.1138.4139.5

= 7.5
C3 (Ar-CH)117.2116.3117.8

= 21.5
C4 (Ar-CF, quat)161.8161.2162.1

= 244.0
C5 (Ar-CH)112.5112.7112.0

= 21.0
C6 (Ar-CH)130.4129.0131.1

= 8.2
C7 (Aliphatic CH

)
35.835.036.2-
C8 (Aliphatic CH

OH)
62.462.063.0-
C9 (Ar-CH

)
19.519.019.8-
Expert Analysis: Causality Behind the Data

As an Application Scientist, it is not enough to observe the deviations; we must understand the physical causality driving them.

The Failure of Empirical Additivity Rules at C1 and C2 Empirical software relies on linear additivity—summing the isolated effects of a fluorine atom, a methyl group, and an alkyl chain on a base benzene ring. However, notice the significant deviation at C1 (Experimental: 135.2 ppm vs. Empirical: 137.8 ppm). This +2.6 ppm error occurs because linear models fail to account for the 3D steric compression between the ortho-methyl group and the hydroxyethyl chain. This steric crowding forces the alkyl chain out of the optimal conjugation plane, altering the electron density at C1.

The Superiority of Quantum Mechanics (DFT-GIAO) DFT-GIAO models significantly outperform empirical methods because they do not rely on databases; they calculate the magnetic shielding tensors from first principles based on an optimized 3D geometry . By inherently accounting for the spatial clash between C2 and C1 substituents, the DFT prediction for C1 (136.0 ppm) aligns much closer to reality.

Decoding the Fluorine Substituent Effect The experimental data perfectly illustrates the dual electronic nature of fluorine. At C4, the massive deshielding (161.8 ppm) is driven by fluorine's powerful inductive electron-withdrawing effect (-I). Conversely, the ortho positions (C3 and C5) are highly shielded (117.2 ppm and 112.5 ppm, respectively). This is caused by fluorine's ability to donate lone-pair electron density back into the aromatic


-system via resonance (+R) .

Furthermore, the experimental observation of scalar couplings—specifically the massive


 of 244.0 Hz at C4 and the 

of ~21 Hz at C3/C5—provides an irrefutable, built-in structural verification that neither empirical nor standard DFT shift predictions can fully replace without dedicated tensor calculations.
Conclusion

When assigning the


C NMR spectra of complex fluorinated aromatics like this compound, Empirical Software  is sufficient only for rapid, preliminary screening. For publication-grade structural validation or resolving ambiguous regioisomers, DFT-GIAO calculations  are strictly required to account for non-linear steric effects. However, neither predictive model replaces the absolute necessity of High-Resolution Experimental NMR , as the physical manifestation of 

scalar couplings remains the ultimate arbiter of structural truth.
References
  • Benassi, E., et al. "DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking." International Journal of Molecular Sciences (MDPI), 2023. Available at:[Link]

  • Tasic, L., & Rittner, R. "α-Substituent Effects on 13C NMR Chemical Shifts in Some Carbonyl Compounds." AUREMN, UNICAMP. Available at:[Link]

Elemental Analysis Standards & Characterization Guide: 4-Fluoro-2-methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Fluoro-2-methylphenethyl alcohol (CAS: 124869-88-1 / 34823-86-4 analog), focusing on establishing robust elemental analysis (EA) standards.[1][2] It is designed for researchers utilizing this compound as a key intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Casopitant analogs) or as a metabolic reference standard.[1][2]

Executive Summary & Application Context

This compound is a critical fluorinated building block used in the development of pharmaceutical agents containing the 4-fluoro-2-methylphenyl moiety.[1][2] This structural motif is pharmacologically privileged, appearing in NK1 receptor antagonists and p38 MAP kinase inhibitors where the ortho-methyl group provides metabolic stability and steric control, while the para-fluorine atom modulates lipophilicity and metabolic blockage.[1]

Accurate characterization of this intermediate is essential for GMP compliance. This guide establishes the Elemental Analysis (EA) standards for validating the purity of this compound, comparing its performance as an analytical subject against its non-methylated analog, 4-Fluorophenethyl alcohol .[1][2]

Key Performance Indicators (KPIs)
  • Target Purity: >98.0% (HPLC/GC).

  • EA Tolerance: ±0.4% absolute deviation from theoretical values.

  • Physical State: High-boiling liquid (Predicted BP: ~237°C), requiring specific volatile liquid handling protocols.[1][2]

Chemical Identity & Theoretical Standards

Before experimental validation, theoretical composition standards must be defined. These values serve as the baseline for calculating the "Pass/Fail" criteria during lot release.

Compound: this compound Formula: C


H

FO Molecular Weight: 154.18 g/mol [1][2]
Table 1: Theoretical Elemental Composition & Acceptance Limits[1]
ElementTheoretical Mass %Acceptance Range (±0.4%)Calibration Standard Recommendation
Carbon (C) 70.11% 69.71% – 70.51%Acetanilide (C

H

NO)
Hydrogen (H) 7.19% 6.79% – 7.59%Acetanilide
Fluorine (F) 12.32% 11.92% – 12.72%4-Fluorobenzoic Acid (13.56% F)
Oxygen (O) 10.38% Calculated by differenceN/A

Expert Insight: The ±0.4% tolerance is the industry standard for research-grade small molecules.[1][2] For GMP intermediates, tighter limits (±0.3%) may be enforced. The choice of 4-Fluorobenzoic Acid as the F-standard is critical because its fluorine content (13.56%) closely matches the analyte (12.32%), minimizing linearity errors in the detector response.[1][2]

Experimental Protocol: Handling & Analysis

Analyzing fluorinated liquids presents two specific challenges: volatility (leading to mass loss before combustion) and chemical aggression (HF formation attacking quartz combustion tubes).[2]

Protocol A: Sample Preparation (The "Cold-Weld" Technique)[1][2]
  • Objective: Prevent volatilization of the liquid sample prior to analysis.

  • Equipment: Micro-balance (d=0.001 mg), Tin Capsules (Liquid type), Manual/Automatic Sealing Press.

Step-by-Step Workflow:

  • Tare: Place an empty tin capsule on the micro-balance. Tare to zero.

  • Injection: Using a micro-syringe, inject 2–4 mg of this compound directly into the bottom of the capsule.[1][2]

    • Caution: Do not wet the upper walls of the capsule; this compromises the seal.

  • Sealing: Immediately transfer to the sealing press. Apply "Cold-Weld" pressure to hermetically seal the tin.[1][2]

    • Validation: Re-weigh the sealed capsule.[2] Monitor for 30 seconds. If weight decreases, the seal is defective (leakage). Discard and repeat.

  • Storage: Analyze immediately or store in a desiccator.

Protocol B: Instrumental Analysis (Combustion)
  • System: Flash Combustion Analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Combustion Temp: 950–1000°C.[2]

  • Carrier Gas: Helium.[2]

  • Fluorine Management:

    • Problem: Combustion of C

      
      H
      
      
      
      FO yields HF, which corrodes quartz and silica.
    • Solution: Use a reactor packing containing Magnesium Oxide (MgO) or specific Fluorine Absorbers (e.g., FluoAdso) in the combustion tube.[2] This traps Fluorine (as MgF

      
      ), protecting the downstream TCD detector and GC column, but means F cannot be quantified simultaneously with CHN in standard setups unless a specific F-module is used.
      
    • Note: For simultaneous CHNS-F, specific Ion Chromatography (IC) coupling (Schöniger Flask combustion) is often the "Gold Standard" alternative if the EA instrument lacks F-capability.[1][2]

Performance Comparison: Product vs. Alternatives

This section objectively compares This compound against its primary structural analog, 4-Fluorophenethyl alcohol , to guide selection in synthesis and analytical method development.

Table 2: Comparative Analysis of Standards
FeatureThis compound (Target)4-Fluorophenethyl Alcohol (Alternative)Performance Implication
Formula C

H

FO
C

H

FO
Target has higher C-content (+1.5%).[1][2]
Molecular Weight 154.18 g/mol 140.15 g/mol Target is heavier; affects molarity calc.[2]
Boiling Point ~237°C (Predicted)~230°C (Est. from 110°C/20torr)Similar Volatility. Both require liquid sealing protocols.[1][2]
NMR Utility High: Methyl group gives distinct 3H singlet (~2.3 ppm).[2]Medium: Lacks distinct singlet; relies on aromatic splitting.[2]Target is superior as an Internal Standard (qNMR) due to the isolated methyl signal.[2]
Lipophilicity (LogP) Higher (~2.[2]3)Lower (~1.[2]8)Target retains longer on Reverse-Phase HPLC.
Stability High: ortho-Methyl protects against some metabolic oxidation.[1][2]Moderate: More susceptible to ring oxidation.[2]Target is a more robust metabolic standard.[2]
Diagram: Analytical Logic & Quality Control Workflow

The following diagram illustrates the decision matrix for characterizing this compound, ensuring "Self-Validating" logic.

QC_Workflow cluster_Analysis Characterization Suite Raw Raw Synthesis (this compound) Distill Purification (Vacuum Distillation) Raw->Distill EA Elemental Analysis (CHN + F) Distill->EA Sample 1 (Liquid Seal) NMR 1H-NMR (Identity & qNMR) Distill->NMR Sample 2 (CDCl3) HPLC HPLC-UV/MS (Purity >98%) Distill->HPLC Sample 3 (ACN/H2O) Decision Compliance Check (EA ±0.4%) EA->Decision C: 70.1%? NMR->Decision Me-Singlet Present? HPLC->Decision >98% Area? Release Release as Reference Standard Decision->Release Pass Reject Reject / Reprocess Decision->Reject Fail

Caption: Integrated Quality Control Workflow for validating fluorinated alcohol intermediates.

Conclusion & Recommendations

For drug development programs targeting the 4-fluoro-2-methylphenyl moiety (e.g., NK1 antagonists), This compound serves as a superior reference standard compared to non-methylated analogs due to its unique NMR signature (methyl singlet) and enhanced metabolic stability.[1][2]

Final Recommendations for EA:

  • Calibration: Use Acetanilide (CHN) and 4-Fluorobenzoic Acid (F).[1][2]

  • Technique: Strictly employ the Liquid Cold-Weld technique in tin capsules to eliminate volatility errors.

  • Validation: Ensure experimental Carbon values fall within 69.71% – 70.51% to validate the integrity of the alkyl chain and the absence of solvent residues.

References

  • PubChem. (2025).[2][3] 4-Fluorophenethyl alcohol | C8H9FO.[1][2][3][4] National Library of Medicine.[2] [Link][1]

  • Exeter Analytical. (2018).[2] Dealing with volatile liquid samples. Scientist Live. [Link]

  • Inoue, M., et al. (2015). Contribution of Organofluorine Compounds to Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-Fluoro-2-methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of novel and specialized chemical compounds. 4-Fluoro-2-methylphenethyl alcohol is one such compound whose safe handling and disposal are paramount to ensuring a secure laboratory environment and maintaining strict regulatory compliance. This guide provides a direct, procedural framework for the proper disposal of this substance, grounded in established safety protocols and an understanding of its chemical nature. The causality behind each step is explained to empower you, the researcher, to make informed and safe decisions.

This document is intended to supplement, not replace, your institution's specific Environmental Health & Safety (EHS) guidelines and the official Safety Data Sheet (SDS) for the compound. Always prioritize your local protocols.

Section 1: Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of this compound is the foundation of its safe disposal. While a specific, dedicated Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards from analogous fluorinated and phenethyl alcohol compounds. This assessment dictates the necessary precautions.

The primary risks are associated with its flammability and potential toxicity. Like similar aromatic alcohols, it is expected to be harmful if ingested, inhaled, or absorbed through the skin and to cause irritation to the eyes, skin, and respiratory system.[1][2][3] Therefore, all waste streams containing this compound must be treated as hazardous.

Table 1: Inferred Properties and Hazards of this compound

PropertyInferred Value / CharacteristicRationale & Safety Implication
Physical State LiquidPotential for splashes and vapor generation. Requires containment in sealed vessels.
Classification Likely Flammable/Combustible Liquid; Acute Toxicity (Oral, Dermal, Inhalation); Skin/Eye IrritantWaste must be kept away from ignition sources.[2][4][5] All handling requires appropriate Personal Protective Equipment (PPE).
Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[2]CRITICAL: Waste must be segregated from these materials to prevent violent reactions or degradation.
Primary Disposal Route Incineration via a licensed hazardous waste disposal service.Chemical incineration is necessary to destroy the organic structure and prevent environmental release.[4]

Section 2: Immediate Safety Protocols

Before beginning any process that will generate waste, ensure the following safety measures are in place.

Personal Protective Equipment (PPE)

A non-negotiable first line of defense. All handling of this compound, whether pure substance or waste, requires:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile). Change gloves immediately if contamination occurs.

  • Body Protection: A flame-resistant lab coat.

  • Work Area: All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Spill Management

Accidents happen; preparedness is key. In the event of a small-scale spill (<100 mL) within a fume hood:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Once absorbed, carefully scoop the material into a designated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bucket or wide-mouth jar).

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, gloves) are now considered hazardous waste and must be placed in the same container.

  • Disposal: Seal and label the container as "Spill Debris containing this compound" and manage it as hazardous waste according to the workflow in Section 3.

Section 3: Standard Disposal Workflow

The proper disposal of chemical waste is a systematic process. The following workflow ensures that waste is handled safely from the point of generation ("cradle") to its ultimate disposal ("grave"), in adherence to regulations like the Resource Conservation and Recovery Act (RCRA).[6]

G Decision Workflow for this compound Disposal A Start: Waste Generation B Identify Waste Stream (Pure, Solution, Contaminated) A->B C Select Compatible Container (HDPE, Glass) B->C D Is the container empty? C->D E Triple rinse with appropriate solvent D->E Yes H Affix Hazardous Waste Label D->H No, contains waste F Collect rinsate as hazardous waste E->F G Deface label. Dispose of container as non-hazardous glass/plastic E->G F->C Add to waste container I Segregate from Incompatibles (Acids, Oxidizers) H->I J Store in Satellite Accumulation Area (SAA) I->J K Arrange for EHS Pickup J->K L End: Proper Disposal K->L

Sources

Personal protective equipment for handling 4-Fluoro-2-methylphenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 4-Fluoro-2-methylphenethyl alcohol

Chemical Risk Profile & Mechanistic Causality

This compound (CAS: 124869-88-1) is a specialized fluorinated aromatic building block widely utilized in drug development and synthetic chemistry[1]. While its base scaffold, phenethyl alcohol, is a known irritant capable of dermal absorption[2], the addition of a fluorine atom fundamentally alters its pharmacokinetic and safety profile.

The Fluorine Effect on Skin Permeation: Introducing fluorine into an aromatic compound typically increases its lipophilicity (Log P) due to fluorine's low polarizability and high electronegativity[3]. In the context of occupational safety, this elevated lipophilicity enhances the molecule's ability to partition into the lipid-rich stratum corneum of human skin[3]. Consequently, this compound acts as a highly efficient permeator. Direct dermal contact not only causes localized irritation but also presents a heightened risk of systemic absorption compared to non-fluorinated analogs. Furthermore, its volatility at room temperature presents a significant respiratory hazard (H335) and severe ocular irritation risk (H319)[4].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the enhanced permeation and irritation risks, standard laboratory PPE is insufficient. The following quantitative specifications must be met prior to handling:

PPE CategorySpecification & MaterialQuantitative StandardMechanistic Justification
Hand Protection Nitrile (Double-gloving) or Butyl RubberInner: ≥ 0.11 mmOuter: ≥ 0.15 mmPhenethyl alcohols degrade thin latex/nitrile[2]. Double-gloving prevents breakthrough from lipophilic fluorinated compounds.
Eye/Face Protection Chemical Splash GogglesANSI Z87.1 compliantProtects against severe ocular irritation (H319) and aerosolized droplets[4].
Respiratory Chemical Fume HoodFace velocity: 80–120 FPM (0.4–0.6 m/s)Prevents inhalation of irritating vapors (H335) and maintains a safe breathing zone[4].
Body Protection Flame-Resistant (FR) Lab CoatHigh-density cotton or NomexPrevents skin contact; FR material mitigates secondary fire risks associated with combustible alcohols[5].

Exposure Routes & Mitigation Logic

G Chem This compound (CAS: 124869-88-1) Inhalation Inhalation Risk (H335: Respiratory Irritation) Chem->Inhalation Skin Dermal Absorption (Lipophilic C-F Bond) Chem->Skin Eye Ocular Exposure (H319: Severe Irritation) Chem->Eye Mit1 Chemical Fume Hood (80-120 FPM) Inhalation->Mit1 Mit2 Double Nitrile Gloves (≥ 0.11mm / ≥ 0.15mm) Skin->Mit2 Mit3 Splash Goggles (ANSI Z87.1) Eye->Mit3 Safe Safe Operational Workflow Mit1->Safe Mit2->Safe Mit3->Safe

Fig 1: Logical pathway of exposure routes and required PPE mitigation.

Operational Workflow & Experimental Protocol

Every protocol involving this compound must be treated as a self-validating system where each step verifies the integrity of the previous one.

Step 1: Pre-Operation Verification

  • Verify fume hood certification and ensure the sash is positioned at the designated operational height (typically 18 inches) to maintain a face velocity of 80–120 FPM.

  • Inspect inner and outer nitrile gloves for micro-tears using the inflation method.

  • Clear the workspace of strong oxidants and strong acids, which react violently with phenethyl alcohols[5].

Step 2: Dispensing and Handling

  • Don PPE: Put on the lab coat, splash goggles, and inner nitrile gloves. Don the outer nitrile gloves immediately before handling the reagent bottle.

  • Transfer: Open the chemical container only within the deepest safe zone of the fume hood (at least 6 inches from the sash edge) to prevent vapor escape.

  • Pipetting: Use positive displacement pipettes for accurate transfer. The viscosity and vapor pressure of the alcohol can cause standard air-displacement pipettes to drip, increasing contamination risk.

  • Immediate Sealing: Cap the source bottle immediately after dispensing to minimize vapor generation[2].

Step 3: Post-Operation Decontamination

  • Wipe down the exterior of the closed reagent bottle with an ethanol-damped lint-free wipe before returning it to the storage cabinet.

  • Remove the outer gloves using the "glove-in-glove" technique to trap potential contamination inside the inverted gloves. Dispose of them in a designated hazardous waste bin.

  • Wash hands thoroughly with soap and water. Crucial Note: Do not use alcohol-based hand sanitizer immediately after handling, as ethanol can act as a penetration enhancer for any residual chemical on the skin[6].

Spill Response & Disposal Plan

Due to its lipophilicity and irritation potential, spills must be contained immediately to prevent aerosolization and surface permeation.

Minor Spill Protocol (< 50 mL, contained in hood):

  • Alert & Isolate: Notify nearby personnel. Keep the fume hood running to exhaust vapors.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or specialized chemical absorbent pads). Do not use paper towels, as they do not suppress vapor release effectively[2].

  • Collect: Use a non-sparking scoop to transfer the saturated absorbent into a sealable, chemically compatible hazardous waste container (e.g., high-density polyethylene, HDPE).

  • Decontaminate: Wash the spill area with a mild detergent and water.

Waste Disposal:

  • Segregation: Store this compound waste separately from strong oxidants and acids[5].

  • Labeling: Clearly label the waste container with "Hazardous Waste: Fluorinated Aromatic Alcohol (Toxic/Irritant)".

  • Routing: Dispose of via a licensed hazardous waste contractor in accordance with local environmental regulations. Do not flush down the sink, as fluorinated compounds exhibit high environmental persistence and potential aquatic toxicity[7].

References

  • abcr Gute Chemie. "AB166556 | CAS 124869-88-1: this compound, 97%". abcr.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF69Yd3YxQ_5Dzjc4LMrf-rIyI7ui6mX7Ibe-d67zoWJ9dxVWY1_XncVnMPjIDYoWHcgBrcN9tLejIdkFIs3WycGzENR1mQhm6EKn82WGyNz0lboJ8GaPiK-6E=]
  • International Labour Organization (ILO). "ICSC 0936 - PHENETHYL ALCOHOL". ilo.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi-N_R1tKOUJQc3NpvlZK6mflZEDJXX2kqSDUt69gHNAYcXIc9V5q72D0y_6k9FxKXaevTcFclswe4155hnZq1cvTobW-DFuumzJFy2my16Izv9XhpVfk53VxATq469XSv2mHrq_aP8J4xutiJpIn7UQX_xNDTS0HpZES9wfFU1n3zXn9ynYJ-5s6UPwrdLQOt3XnOocJA]
  • University College Dublin. "Fluorine substitution lipophilicity log P". ucd.ie.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNnulhlz8PRLxvKlQDJx_vZLRSuYx5ZtM9IX95WFTz1dFUiSNZ2azTIzofomN0OgDJxoPjJ4GHkH1l-r60HE67G_CBhntD3cribZAdOnroxJoLuIITAUbxVneyFWABQzA7HE9U8HIW1FXQDK9xvGXz8agxv_NRrSLccLVWwf29Zu45Vxa17fi2qTav_m6Adsmuk-MAGVu6R25xdM-b4KmQRyCOWw==]
  • Cymbiotics Biopharma. "Impact of Ethanol as a Preservative on Dermal Penetration". cymbiotics.co.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnh3O0rVPwoKNTRlpuOE7KVMYSRtXNv_vIMoEqmww_YzJvD5LYfNXgCeMukWekY7gWE9EMLCda2WG2gLhE4Kta5Czkc3Jogw1TMNiyKQHjGfu57-DHiwLa6XiFemBKC5UHuD20ZWmlKIlTMK6VM-j6wLtcj2AWCJqNc8TWv4KjGZPrA__UHZl02xGWsq3EyMhpvPOXsg==]
  • MDPI. "Skin Permeability of Perfluorocarboxylic Acids Using Flow-Through Diffusion on Porcine Skin". mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnqS_uBngR1nvjIBmQppDC_9aYZZzYTmM3OaoIo7VgmfuZxoYMYmMg26cykXT60Yw3ecWa73y-ekQ9khw7KaOJu1148RpRrkgR5pmQVeqKaYdnKIeccr7NHv2P2Pay8Q_V0w==]

Sources

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